Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Description
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Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 3-(6-methyl-2-oxochromen-3-yl)propanoate |
InChI |
InChI=1S/C15H16O4/c1-3-18-14(16)7-5-11-9-12-8-10(2)4-6-13(12)19-15(11)17/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
NVLYXBSPDBBELN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=CC(=C2)C)OC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate: Synthesis, Characterization, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Prominence of the Coumarin Scaffold
Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a cornerstone in medicinal chemistry, recognized for their vast and diverse pharmacological activities.[1][2] Found in numerous plants, the coumarin scaffold is considered a "privileged structure," a framework that can be readily modified to interact with a wide range of biological targets.[1][3] This versatility has led to the development of coumarin-based compounds with anticoagulant, anticancer, anti-inflammatory, antibacterial, antiviral, and antioxidant properties.[1][3][4]
This guide focuses on a specific derivative, Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate . As of this writing, a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, suggesting it may be a novel or less-documented molecule, thus representing a frontier for new research. This document serves as a comprehensive technical resource, providing a proposed synthesis, methods for characterization, and an exploration of its potential applications in drug discovery based on the well-established activities of related compounds.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below are the calculated and predicted properties for Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate.
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₄ |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate |
| Predicted LogP | 2.5 - 3.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Appearance | Expected to be a crystalline solid at room temperature |
Structural Diagram
Caption: Chemical structure of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate.
Proposed Synthesis Methodology
The synthesis of 3-substituted coumarins can be achieved through several established reactions.[5] A robust and logical approach for the target molecule involves a two-step process: a Knoevenagel condensation to form the coumarin ring, followed by a Michael addition to introduce the propanoate side chain.
Experimental Workflow
Sources
- 1. guptashubham1747219049.livepositively.com [guptashubham1747219049.livepositively.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 5. Coumarin - Wikipedia [en.wikipedia.org]
Technical Guide: Molecular Characterization and Synthesis of 6-Methylcoumarin Propanoate Derivatives
Topic: Molecular Weight and Formula of 6-Methylcoumarin Propanoate Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of medicinal chemistry, the coumarin (2H-1-benzopyran-2-one) scaffold remains a privileged structure due to its inherent biological activity and versatility.[1][2] While 6-methylcoumarin is a well-characterized fragrance ingredient and intermediate, its propanoate (propionate) derivatives represent a critical subclass for drug development. These derivatives are frequently designed as prodrugs —utilizing the ester linkage to enhance lipophilicity and cellular permeability before releasing the active hydroxylated coumarin payload via intracellular esterases—or as fluorogenic substrates for enzymatic assays.
This guide provides a rigorous analysis of the molecular weight, formula, and synthesis of the primary derivative in this class: 7-propionyloxy-6-methylcoumarin , alongside its isomeric and structural analogs.
Chemical Identity and Molecular Properties[1][3][4][5][6][7]
The term "6-methylcoumarin propanoate" typically refers to the ester formed by the acylation of a hydroxy-6-methylcoumarin. The most biologically significant isomer is derived from 7-hydroxy-6-methylcoumarin .
Comparative Molecular Data Table
| Compound Name | Structure Type | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry | Key Functional Characteristics |
| 6-Methylcoumarin | Core Scaffold | 160.17 | 92-48-8 | Lipophilic core; no hydrolyzable ester. | |
| 7-Hydroxy-6-methylcoumarin | Precursor (Active) | 176.17 | 53811-56-6 | Fluorescent; antioxidant; H-bond donor. | |
| 7-Propionyloxy-6-methylcoumarin | Target Ester | 232.23 | N/A* | Prodrug form; Esterase substrate. | |
| 4-Methylcoumarin-7-propionate | Isomeric Standard | 232.23 | 1692-41-7 | Common reference standard (laser dye).[3][4][5][6] |
*Note: While specific CAS numbers for novel esters vary by vendor, the physicochemical properties are derived from the core stoichiometry.
Structural Analysis
The addition of the propanoate group (
-
Calculation:
.
Synthetic Methodology
To ensure high purity and yield, a two-step synthesis is recommended: first constructing the coumarin ring via Pechmann condensation, followed by esterification.
Phase 1: Synthesis of 7-Hydroxy-6-methylcoumarin
Reaction Type: Pechmann Condensation
Reagents: 4-Methylresorcinol, Malic Acid, Sulfuric Acid (
-
Reactants: Combine 4-methylresorcinol (0.1 mol) and malic acid (0.1 mol) in a round-bottom flask.
-
Catalysis: Add concentrated
(20 mL) dropwise with stirring. The acid acts as both solvent and condensing agent. -
Heating: Heat the mixture on a steam bath (90–100°C) for 2–3 hours. The evolution of CO gas indicates the decarbonylation of malic acid to form the reactive formyl-acetic acid equivalent in situ.
-
Quenching: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. The crude coumarin will precipitate.[7][8]
-
Purification: Filter the precipitate and recrystallize from ethanol.
-
Validation: Melting point should be 248–250°C [1].
-
Phase 2: Esterification to 7-Propionyloxy-6-methylcoumarin
Reaction Type: Nucleophilic Acyl Substitution Reagents: 7-Hydroxy-6-methylcoumarin, Propionyl Chloride (or Propionic Anhydride), Pyridine/Triethylamine.
-
Solvation: Dissolve 7-hydroxy-6-methylcoumarin (10 mmol) in dry dichloromethane (DCM) or acetone.
-
Base Addition: Add triethylamine (12 mmol) to act as an HCl scavenger.
-
Acylation: Add propionyl chloride (11 mmol) dropwise at 0°C to prevent side reactions.
-
Reflux: Allow to warm to room temperature and reflux for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
-
Workup: Wash the organic layer with 5%
(to remove acid) and water. Dry over . -
Isolation: Evaporate solvent to yield the white crystalline ester.
Experimental Workflow Diagram
Figure 1: Step-wise synthesis pathway from commercially available precursors to the final propanoate derivative.
Characterization & Validation
Trustworthiness in synthesis relies on rigorous characterization. The following spectral features confirm the formation of the propanoate derivative.
Infrared Spectroscopy (FT-IR)
-
Ester Carbonyl (
): Look for a sharp, intense band at 1760–1740 cm⁻¹ . This is distinct from the lactone carbonyl of the coumarin ring (~1720 cm⁻¹). -
Absence of Hydroxyl: The broad -OH stretch (3200–3500 cm⁻¹) present in the precursor must be absent in the pure ester product.
Nuclear Magnetic Resonance ( -NMR)
-
Propanoate Chain:
-
Triplet (
~1.2 ppm): Methyl protons ( ). -
Quartet (
~2.6 ppm): Methylene protons ( ).
-
-
Coumarin Core:
-
Singlet (
~2.3 ppm): The 6-Methyl group attached to the aromatic ring. -
Doublets (
~6.2 and 7.6 ppm): The pyrone ring protons (H-3 and H-4).
-
Biological Relevance and Applications
The 6-methylcoumarin propanoate derivatives are not merely chemical curiosities; they serve specific functions in pharmacology and biochemistry.
Mechanism of Action (Prodrug Strategy)
The propanoate group masks the polar hydroxyl moiety, significantly increasing the LogP (partition coefficient). This allows the molecule to passively diffuse across cell membranes. Once cytosolic, ubiquitous esterases hydrolyze the ester bond, releasing the active 7-hydroxy-6-methylcoumarin and propionic acid.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Pharmacological logic of the propanoate derivative acting as a membrane-permeable prodrug or fluorogenic substrate.
References
-
Pechmann Condensation Standards: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions. Wiley.
-
Coumarin Biological Activity: Emami, S., & Dadashpour, S. (2015).[9] Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry.
-
Synthesis of 7-Hydroxy-6-methylcoumarin: PubChem Compound Summary for CID 5412913.
-
General Properties of 6-Methylcoumarin: The Good Scents Company. 6-methyl coumarin.[10][4][5][6]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. 6-Methylcoumarin - CD Formulation [formulationbio.com]
- 5. 7-Hydroxy-6-methylcoumarin | C10H8O3 | CID 5412913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-メチルクマリン ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
Technical Deep Dive: Nomenclature & Synthesis of 3-Substituted Coumarin Esters
Executive Summary
In medicinal chemistry, 3-substituted coumarin esters (specifically coumarin-3-carboxylates) represent a critical scaffold for anticoagulant, anticancer, and anti-inflammatory drug discovery. However, a persistent nomenclature schism exists between the traditional "coumarin" trivial naming system and the systematic IUPAC "chromene" protocols.
This guide addresses the technical ambiguity that often leads to patent invalidation and reproducibility crises. We provide a definitive framework for translating between common names (e.g., Ethyl coumarin-3-carboxylate) and Preferred IUPAC Names (PINs) (e.g., Ethyl 2-oxo-2H-chromene-3-carboxylate), grounded in synthetic causality and validated by digital molecular identifiers.
Part 1: Structural Anatomy & The Nomenclature Schism
The core confusion arises from two distinct numbering systems applied to the same bicyclic heterocycle.
The Core Conflict: Coumarin vs. Chromene
-
Common/Trivial System ("Coumarin"): Treats the benzopyrone skeleton as a unique entity. Numbering starts at the heteroatom (O=1) and proceeds to the carbonyl (C=2). The 3-position is the alkene carbon adjacent to the carbonyl.
-
Systematic IUPAC System ("Chromene"): Views the structure as a ketone derivative of 2H-chromene. The skeleton is named 2H-chromen-2-one.[1] This is the Preferred IUPAC Name (PIN) for patent filings and regulatory documentation.
Visualization: Numbering Logic
The following diagram illustrates the mapping between the reactants and the final heterocyclic numbering, highlighting the critical C-3 position.
Figure 1: Synthetic origin of the C-3 position. The "3-substituted" carbon is derived from the active methylene of the malonate precursor.
Part 2: Comparative Nomenclature Data
The following table contrasts the naming conventions for the most common derivatives found in drug development libraries.
| Structure (R=Substituent) | Common Name (Laboratory) | Preferred IUPAC Name (Regulatory/Patent) | CAS Registry No. |
| -H (Parent) | Coumarin-3-carboxylic acid | 2-oxo-2H-chromene-3-carboxylic acid | 531-81-7 |
| -Ethyl (Ester) | Ethyl coumarin-3-carboxylate | Ethyl 2-oxo-2H-chromene-3-carboxylate | 1846-76-0 |
| -NH-Ph (Amide) | Coumarin-3-carboxanilide | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | 10368-62-4 |
| -Acetyl (Ketone) | 3-Acetylcoumarin | 3-acetyl-2H-chromen-2-one | 3949-36-8 |
Critical Note: In "Ethyl 2-oxo-2H-chromene-3-carboxylate," the "2H" indicates the indicated hydrogen position necessary to define the saturation state of the ring system before the ketone is applied. Omitting "2H" is a common error that can lead to structure search failures in databases like SciFinder or Reaxys.
Part 3: Experimental Protocol (Synthesis & Validation)
To ensure scientific integrity, the nomenclature must be grounded in the physical synthesis of the molecule. The standard route is the Knoevenagel Condensation , which unambiguously places the ester at the 3-position.
Protocol: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate
Objective: Synthesize the title compound to validate the "3-substituted" assignment via NMR.
Reagents:
-
Salicylaldehyde (10 mmol, 1.22 g)
-
Diethyl malonate (10 mmol, 1.60 g)
-
Piperidine (Catalytic amount, ~5 drops)
-
Ethanol (20 mL, absolute)
Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Salicylaldehyde and Diethyl malonate in Ethanol.
-
Catalysis: Add Piperidine dropwise. The solution may turn slightly yellow, indicating the formation of the iminium intermediate.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).
-
Workup: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of crushed ice/water with vigorous stirring.
-
Isolation: The product will precipitate as a white/off-white solid. Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL).
-
Purification: Recrystallize from hot ethanol to yield needle-like crystals.
-
Expected Yield: 75–85%
-
Melting Point: 92–94°C [Ref 1][2]
-
Self-Validating Nomenclature Workflow
Do not rely on manual naming alone. Use this digital validation loop:
-
Draw the structure in ChemDraw/ChemSketch.
-
Generate the name using the "Structure to Name" function.
-
Verify against the InChIKey.
-
Ethyl 2-oxo-2H-chromene-3-carboxylate InChIKey:XKHPEMKBJGUYCM-UHFFFAOYSA-N[3]
-
-
Cross-Check: Paste the InChIKey into PubChem to confirm the CAS number matches your inventory.
Part 4: Decision Logic for Naming
When documenting these compounds for publication, use the following logic tree to determine the appropriate nomenclature based on the context (Synthesis Paper vs. Biological Assay vs. Patent).
Figure 2: Decision matrix for selecting the appropriate nomenclature based on regulatory requirements.
References
-
PubChem. (2024).[4] Compound Summary: Ethyl 2-oxo-2H-chromene-3-carboxylate (CID 15800).[4] National Library of Medicine. Retrieved from [Link]
-
NIST. (2023). Coumarin-3-carboxylic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Coumarin - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. ETHYL 2-OXO-2H-CHROMENE-3-CARBOXYLATE | CAS 1846-76-0 [matrix-fine-chemicals.com]
- 4. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Coumarin-3-carboxylic acid [webbook.nist.gov]
Literature review on 6-methylcoumarin-3-propanoate derivatives
An In-Depth Technical Guide to the Synthesis and Potential Applications of 6-Methylcoumarin-3-Propanoate Derivatives
Introduction: The Enduring Promise of the Coumarin Scaffold
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are ubiquitously found in nature and have long captured the attention of medicinal chemists.[1] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, make them a privileged scaffold in drug discovery.[2][3][4] The synthetic versatility of the coumarin nucleus allows for a wide range of structural modifications, enabling the fine-tuning of their biological profiles.[5] Among the various substituted coumarins, 6-methylcoumarin derivatives have shown significant potential, with the methyl group at the 6-position often enhancing biological activity.[2][6] This guide focuses on a novel and underexplored subclass: 6-methylcoumarin-3-propanoate derivatives. While direct literature on these specific compounds is scarce, this document will provide a comprehensive overview of their proposed synthesis, predicted physicochemical properties, and potential biological activities, drawing upon established knowledge of coumarin chemistry and pharmacology.
Proposed Synthetic Pathways to 6-Methylcoumarin-3-Propanoate Derivatives
The synthesis of 6-methylcoumarin-3-propanoate derivatives can be approached through several well-established methodologies in coumarin chemistry. The key challenge lies in the introduction of the 3-propanoate side chain. Two plausible retrospective approaches are outlined below.
Knoevenagel Condensation Approach
The Knoevenagel condensation is a cornerstone of coumarin synthesis, involving the reaction of a salicylaldehyde with a compound containing an active methylene group.[7] To synthesize the target 6-methylcoumarin-3-propanoate, a suitable active methylene compound is required.
Proposed Reaction Scheme:
Caption: Knoevenagel condensation approach to 6-methylcoumarin-3-propanoate.
Step-by-Step Protocol:
-
Synthesis of the Intermediate: To a solution of 5-methylsalicylaldehyde (1 equivalent) and diethyl 2-acetylpentanedioate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine and glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried to yield the intermediate.
-
Hydrolysis and Decarboxylation: The crude intermediate is then subjected to acidic or basic hydrolysis to cleave the ester and acetyl groups, followed by decarboxylation upon heating to yield the final product, ethyl 2-(2-oxo-6-methyl-2H-chromen-3-yl)acetate.
Pechmann Condensation Approach
The Pechmann condensation offers an alternative route, typically involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[1]
Proposed Reaction Scheme:
Caption: Pechmann condensation as a potential route to a precursor for 6-methylcoumarin-3-propanoate.
Step-by-Step Protocol:
-
Condensation: Gradually add p-cresol (1 equivalent) to a pre-cooled solution of diethyl acetosuccinate (1 equivalent) in concentrated sulfuric acid.
-
Stir the mixture at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the precursor.
-
Functional Group Interconversion: The resulting coumarin-4-acetic acid derivative would then require further chemical modifications, such as reduction and subsequent oxidation or other C-C bond-forming reactions, to be converted to the desired 3-propanoate derivative. This multi-step process might be less efficient than the Knoevenagel approach.
Physicochemical Properties and Characterization
The synthesized 6-methylcoumarin-3-propanoate derivatives are expected to be crystalline solids with moderate to low solubility in water and good solubility in common organic solvents. Their structural confirmation would rely on a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the coumarin ring, a singlet for the 6-methyl group, and characteristic multiplets for the propanoate side chain protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactone and the ester, aromatic carbons, the methyl carbon, and the carbons of the propanoate chain. |
| FT-IR | Characteristic stretching vibrations for the C=O of the lactone (around 1720-1740 cm⁻¹), the C=O of the ester (around 1735-1750 cm⁻¹), and C=C bonds of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns. |
Potential Biological Activities and Therapeutic Applications
While direct experimental data for 6-methylcoumarin-3-propanoate derivatives is not available, their potential biological activities can be inferred from the known properties of structurally related coumarins. The introduction of different substituents can significantly modulate the biological activity of the coumarin scaffold.[2]
Antimicrobial Activity
Coumarin derivatives are well-documented for their antibacterial and antifungal properties.[8][9][10] The presence of a lipophilic ester group at the 3-position may enhance the ability of the molecule to penetrate microbial cell membranes.
Proposed Mechanism of Action:
Caption: Proposed mechanism of antimicrobial action.
It is hypothesized that these derivatives could act against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8] Structure-activity relationship (SAR) studies would be crucial to optimize the length and nature of the ester group for maximal antimicrobial efficacy.
Antioxidant Activity
Many coumarin derivatives exhibit significant antioxidant activity, primarily through their ability to scavenge free radicals.[3][11][12] The presence of a hydroxyl group on the coumarin ring is known to be important for this activity.[3] While the 6-methylcoumarin scaffold lacks a hydroxyl group, the overall electronic properties of the molecule can still contribute to antioxidant potential.
Experimental Evaluation:
The antioxidant capacity of these novel derivatives can be assessed using standard in vitro assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: Measures the ability of the compound to donate a hydrogen atom.[13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: Another common method to evaluate free radical scavenging.
-
Ferric Reducing Antioxidant Power (FRAP) assay: Measures the ability of the compound to reduce ferric iron.
Anticancer Activity
The coumarin scaffold is present in a number of compounds with demonstrated antitumor activity.[4][14][15] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[4][16] The 3-substituent on the coumarin ring can play a critical role in the anticancer activity. For instance, some 3-heteroarylcoumarins have shown potent antiproliferative effects.[17] It is plausible that the 3-propanoate group could be hydrolyzed in vivo to the corresponding carboxylic acid, which might interact with specific biological targets.
Potential Molecular Targets:
Caption: Potential molecular targets for anticancer activity.
Future Research Directions
The field of 6-methylcoumarin-3-propanoate derivatives is ripe for exploration. Future research should focus on:
-
Synthesis and Library Development: Synthesizing a library of derivatives with variations in the ester group (e.g., methyl, ethyl, propyl, benzyl esters) and exploring substitutions on the propanoate side chain.
-
Comprehensive Biological Screening: Evaluating the synthesized compounds against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and assays for anti-inflammatory and antioxidant activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
While the existing literature does not extensively cover 6-methylcoumarin-3-propanoate derivatives, this guide provides a scientifically grounded framework for their synthesis and potential applications. By leveraging established synthetic methodologies and drawing parallels from structurally related coumarins, a strong rationale exists for the investigation of these novel compounds. Their potential as antimicrobial, antioxidant, and anticancer agents warrants further exploration, and the insights provided herein are intended to serve as a catalyst for future research in this promising area of medicinal chemistry.
References
Sources
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- 5. Request Rejected [searchworks.stanford.edu]
- 6. Frontiers | Coumarin-transition metal complexes with biological activity: current trends and perspectives [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]
- 9. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship of coumarin derivatives on xanthine oxidase-inhibiting and free radical-scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Solubility of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate in Organic Solvents
Introduction
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a derivative of coumarin, a prominent class of heterocyclic compounds known for their significant applications in pharmaceuticals, agrochemicals, and material science.[1][2][3][4] The core of this molecule is a 2-oxo-2H-chromene (coumarin) scaffold, which consists of a benzene ring fused to an α-pyrone ring.[5] This particular derivative is functionalized with a methyl group at the 6-position of the aromatic ring and an ethyl propanoate chain at the 3-position.
Understanding the solubility of this compound is a cornerstone for its application and development. In drug discovery, solubility directly impacts formulation strategies, bioavailability, and the design of screening assays.[6] For synthetic chemists, solvent selection is critical for reaction efficiency, purification via crystallization or chromatography, and product yield. This guide offers a comprehensive exploration of the theoretical and practical aspects of determining the solubility of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate in a range of common organic solvents, providing researchers and scientists with the foundational knowledge to effectively handle and utilize this compound.
Chapter 1: Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A successful dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.
The "Like Dissolves Like" Principle
A fundamental guideline for predicting solubility is the principle of "like dissolves like".[7] This rule suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar or ionic solutes, while nonpolar solvents are better suited for dissolving nonpolar solutes.[7]
Molecular Structure Analysis
To predict the solubility of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate, we must first analyze its molecular structure and overall polarity.
-
Coumarin Core: The fused aromatic and α-pyrone ring system is largely nonpolar and hydrophobic.[8] This rigid, planar structure contributes to significant van der Waals interactions.
-
Ester Group (-COOCH₂CH₃): The ethyl propanoate side chain introduces a polar ester functional group. The carbonyl oxygen and ester oxygen atoms can act as hydrogen bond acceptors, enhancing interaction with protic solvents.
-
Methyl Group (-CH₃): The methyl group at the 6-position is a nonpolar, electron-donating group that slightly increases the molecule's overall hydrophobicity.
Overall Polarity: The molecule possesses both nonpolar (the aromatic system, methyl group) and polar (the ester and lactone carbonyls) regions. This amphipathic nature suggests it will not be highly soluble in extremely polar solvents like water or extremely nonpolar solvents like hexane. Its optimal solubility is expected in solvents of intermediate polarity that can effectively interact with both the nonpolar backbone and the polar functional groups.
Solvent Characteristics
Organic solvents are typically categorized based on their polarity:
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are effective at dissolving nonpolar solutes.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments and can engage in dipole-dipole interactions. They lack acidic protons and cannot act as hydrogen bond donors.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors.
The diagram below illustrates the key solute-solvent interactions that govern the dissolution of the target compound.
Caption: Solute-Solvent Interaction Logic.
Chapter 2: Qualitative and Quantitative Solubility Assessment
A multi-tiered approach, starting with a simple qualitative assessment followed by a rigorous quantitative method, is recommended for characterizing solubility.
Part A: Protocol for Qualitative Solubility Screening
This rapid method provides a preliminary classification of solubility in various solvents.[9][10]
Methodology:
-
Preparation: Dispense approximately 1-2 mg of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate into a series of small, dry test tubes or vials, one for each solvent to be tested.
-
Solvent Addition: Add the selected solvent (e.g., 0.5 mL) to the first vial.
-
Agitation: Vigorously shake or vortex the vial for 30-60 seconds at room temperature.
-
Observation: Visually inspect the mixture against a contrasting background. Note whether the solid has completely dissolved.
-
Classification:
-
Soluble: No solid particles are visible, resulting in a clear solution.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unaffected by the solvent.
-
-
Repeat: Repeat steps 2-5 for each solvent in the test series.
Part B: Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[11] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Caption: Workflow for the Shake-Flask Solubility Method.
Detailed Methodology:
-
Preparation: Add an excess amount of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate to a glass vial (e.g., 10 mg of solid to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. The time required to reach equilibrium may need to be determined empirically.
-
Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow the excess solid to sediment. Centrifugation at the controlled temperature can accelerate this process.[12]
-
Sampling: Carefully remove an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the sample through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial.
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical instrument.
-
Measure the concentration using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12]
-
Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
-
Part C: Analytical Quantification via UV-Vis Spectroscopy
Due to its chromone core, the compound is expected to have a strong UV absorbance, making UV-Vis spectroscopy a viable quantification method.[13]
Protocol for Calibration Curve:
-
Stock Solution: Prepare a stock solution of known concentration by dissolving an accurately weighed amount of the compound in a solvent in which it is freely soluble (e.g., ethanol or acetonitrile).
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create at least five calibration standards of decreasing concentration.
-
Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plotting: Plot a graph of absorbance versus concentration.
-
Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used to determine the concentration of the unknown samples. An R² value > 0.99 is desirable.
Chapter 3: Predicted Solubility Profile
Based on the structural analysis and the principles of solubility, a predicted profile for Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is presented below. This table serves as a practical guide for initial solvent selection.
| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 0.1 | Low / Insoluble | Inadequate polarity to interact with the ester and lactone groups. |
| Toluene | Nonpolar (Aromatic) | 2.4 | Sparingly Soluble | π-stacking with the coumarin core may afford some solubility. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | Good balance of polarity to dissolve both nonpolar and polar regions. |
| Chloroform | Polar Aprotic | 4.1 | High | Similar to DCM, an excellent solvent for many organic compounds. |
| Ethyl Acetate | Polar Aprotic | 4.4 | High | Structurally similar to the side chain, promoting favorable interactions. |
| Acetone | Polar Aprotic | 5.1 | High | A versatile polar aprotic solvent capable of strong dipole-dipole interactions. |
| Isopropanol | Polar Protic | 3.9 | Soluble | Can act as an H-bond donor to the carbonyls, but alkyl chain reduces polarity. |
| Ethanol | Polar Protic | 4.3 | Soluble | Good H-bonding capability and moderate polarity make it a suitable solvent.[5] |
| Methanol | Polar Protic | 5.1 | Moderately Soluble | Higher polarity may slightly reduce its effectiveness for the nonpolar core. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | A powerful polar aprotic solvent, very effective for coumarins.[13] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | A highly polar aprotic solvent, widely used for dissolving diverse compounds for screening.[8] |
Chapter 4: Factors Influencing Solubility
Several external factors can significantly alter the measured solubility of a compound.
-
Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will increase solubility.[14] This relationship can be described by the van't Hoff equation.[11] This property is crucial for techniques like recrystallization.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can have a substantial impact. Water can decrease the solubility of hydrophobic compounds in organic solvents or, in some cases, increase it if the compound has hydrogen-bonding sites.
-
Crystalline Form (Polymorphism): Solid compounds can exist in different crystalline forms, known as polymorphs, which have distinct crystal lattice energies.[11] A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility than a metastable form. Therefore, the solid-state characteristics of the sample must be considered for reproducible results.
Conclusion
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a moderately polar compound with solubility characteristics dominated by its coumarin core and ethyl propanoate side chain. It is predicted to exhibit high solubility in a range of common polar aprotic solvents such as DMSO, DMF, DCM, and ethyl acetate, and good solubility in polar protic solvents like ethanol. Its solubility is expected to be limited in highly nonpolar solvents like hexane.
For practical applications, DMSO and DMF are recommended for preparing concentrated stock solutions for biological screening. Solvents like ethyl acetate, dichloromethane, or ethanol are excellent choices for reaction media and chromatographic purification. A systematic approach combining qualitative screening with a quantitative method like the shake-flask protocol will provide the most accurate and reliable solubility data, which is essential for advancing the research and development of this promising coumarin derivative.
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Determining the Physicochemical Properties of Novel Coumarin Derivatives: A Technical Guide to the Melting Point Analysis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Abstract
This technical guide provides a comprehensive framework for the determination of the melting point range of the novel coumarin derivative, Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate. In the absence of established literature values, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the fundamental principles of melting point analysis, presents a detailed, step-by-step protocol for its determination using the capillary method, and discusses the critical factors that influence this key physicochemical property. Furthermore, it introduces advanced techniques such as Differential Scanning Calorimetry (DSC) for a more in-depth thermal analysis. The protocols and theoretical discussions are grounded in established scientific principles to ensure methodological robustness and data integrity.
Introduction: The Significance of Melting Point in Drug Discovery and Development
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This fundamental physical property is a critical parameter in the field of drug discovery and development. It provides a preliminary indication of the purity of a synthesized compound; pure crystalline substances typically exhibit a sharp melting point, whereas impurities will depress and broaden the melting range.[1][2] Furthermore, the melting point is influenced by the compound's molecular structure, including molecular size, symmetry, and the strength of intermolecular forces such as hydrogen bonding and van der Waals forces.[3][4]
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a coumarin derivative. Coumarins are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The synthesis of coumarin-3-carboxylic acids and their derivatives is a well-established area of research.[5][6][7][8] The ethyl ester, in this case, is likely synthesized from the corresponding carboxylic acid. As a novel compound, a thorough characterization of its physicochemical properties is paramount. This guide will focus on the precise determination of its melting point range, a crucial step in its characterization.
Factors Influencing the Melting Point of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Several key factors will dictate the melting point of this specific coumarin derivative:
-
Purity: The presence of any unreacted starting materials, by-products from the synthesis, or residual solvents will lead to a lower and broader melting point range.[1][2] Therefore, a highly purified sample is essential for an accurate determination.
-
Crystal Lattice Structure: The efficiency with which the molecules pack into a crystal lattice significantly affects the melting point.[3] Symmetrical molecules often have higher melting points due to more effective packing.[9]
-
Intermolecular Forces: The polarity of the coumarin ring and the ester group will lead to dipole-dipole interactions. The overall molecular size and surface area will determine the extent of London dispersion forces. The absence of strong hydrogen bond donors in the molecule suggests that these forces will be less dominant than in the parent carboxylic acid.
Experimental Protocol: Determination of Melting Point Range by the Capillary Method
The capillary method is a widely used and accessible technique for determining the melting point of a solid.[10]
Materials and Apparatus
-
Purified sample of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
-
Melting point apparatus (e.g., Mel-Temp or similar)[11]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Long glass tube (for packing)
Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the sample of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is completely dry, as residual solvent can act as an impurity.[11]
-
Place a small amount of the crystalline solid in a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing in the capillary tube.[1]
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.[11]
-
To achieve tight packing, drop the capillary tube, sealed end down, through a long glass tube held vertically over a hard surface. The impact will compact the sample.[11][12]
-
Repeat until the sample is packed to a height of 2-3 mm.[12]
-
-
Melting Point Determination:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[12] Allow the apparatus to cool before proceeding with an accurate measurement.
-
For the accurate measurement, begin heating at a slow, controlled rate, approximately 1-2°C per minute, especially when the temperature is within 15-20°C of the expected melting point.[12][13]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.
-
Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.
-
-
Data Recording and Repetition:
-
Record the melting point as a range (e.g., 120.5 - 121.5°C).
-
For accuracy, perform the determination in duplicate or triplicate with fresh samples and new capillary tubes for each measurement.[12]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the capillary melting point determination process.
Caption: Workflow for Capillary Melting Point Determination.
Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)
For a more quantitative and detailed analysis of the thermal properties of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate, Differential Scanning Calorimetry (DSC) is the method of choice.[14] DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[15][16] This technique can precisely determine the melting point (as the peak of the melting endotherm) and the enthalpy of fusion.[17][18] DSC is also invaluable for identifying polymorphic transitions, which are different crystalline forms of the same compound that may have different melting points and bioavailabilities.
Data Presentation
As no prior data is available, a template for data collection is provided below.
| Trial | Melting Start (°C) | Melting End (°C) | Melting Range (°C) | Observations |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
Conclusion and Best Practices
The determination of the melting point of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a fundamental step in its scientific characterization. A narrow melting range, consistently obtained through repeated measurements, will be a strong indicator of the compound's purity. Conversely, a broad and depressed melting range suggests the need for further purification. Adherence to a meticulous experimental protocol, including proper sample preparation and controlled heating rates, is essential for obtaining reliable and reproducible results. For advanced applications and to meet regulatory standards in drug development, complementing the capillary method with DSC analysis is highly recommended.
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- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Differential scanning calorimetry [cureffi.org]
- 18. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the C3-Position: A Technical Guide to the Biological Significance and Synthesis of 3-Substituted Chromen-2-one Derivatives
Executive Summary
The chromen-2-one (coumarin) scaffold represents a privileged structure in medicinal chemistry due to its inherent ability to interact with diverse biological targets. Among its modification sites, the C3-position is electronically and sterically unique, serving as a critical vector for optimizing pharmacokinetics and target specificity.
This guide provides a rigorous technical analysis of 3-substituted chromen-2-one derivatives. We move beyond generic descriptions to detail the causality between C3-substitution and biological outcomes, specifically in oncology (Carbonic Anhydrase inhibition), microbiology (DNA Gyrase B and Quorum Sensing blockade), and neurodegeneration (MAO-B selectivity). Included are self-validating synthetic protocols and mechanistic diagrams to support experimental design.
Structural & Synthetic Chemistry[1][2][3]
The C3-Position: Electronic & Steric Rationale
The C3-C4 double bond in the lactone ring is a focal point for Michael additions and photocycloadditions. Substitution at C3 alters the electron density of the pyrone ring, directly influencing the stability of the lactone against hydrolysis—a key factor in the mechanism of action for Carbonic Anhydrase (CA) inhibitors.
-
Electronic Effect: Electron-withdrawing groups (EWGs) at C3 (e.g., acetyl, cyano, nitro) increase the acidity of the C4-proton and facilitate nucleophilic attack at C2 (carbonyl), often essential for "suicide substrate" mechanisms.
-
Steric Effect: Bulky substituents at C3 (e.g., benzoyl, phenyl, heterocyclic rings) can induce selectivity by occupying hydrophobic pockets in targets like MAO-B or the ATP-binding site of DNA Gyrase, which are inaccessible to the unsubstituted scaffold.
Validated Synthetic Protocol: Knoevenagel Condensation
The most robust method for introducing C3-substituents is the Knoevenagel condensation. Below is a self-validating protocol optimized for yield and purity.
Protocol: Synthesis of 3-Acetyl-2H-chromen-2-one
-
Objective: Synthesize a 3-substituted precursor using salicylaldehyde and ethyl acetoacetate.
-
Reagents: Salicylaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Piperidine (catalytic amount), Ethanol (20 mL).
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.22 g (10 mmol) of salicylaldehyde in 20 mL of absolute ethanol.
-
Addition: Add 1.30 g (10 mmol) of ethyl acetoacetate. Stir the mixture at room temperature for 5 minutes.
-
Catalysis: Add 5-10 drops of piperidine. A color change (often to yellow/orange) indicates the formation of the imine intermediate.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours.
-
Validation Point: Monitor via TLC (30% Ethyl Acetate in Hexane). The starting material (salicylaldehyde) spot should disappear.
-
-
Isolation: Cool the mixture to room temperature, then pour onto crushed ice (approx. 50 g) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 80–90%.
-
Characterization: MP 120–122°C. IR (KBr): 1725 cm⁻¹ (lactone C=O), 1680 cm⁻¹ (acetyl C=O).
-
Therapeutic Applications & Mechanisms[4][5][6][7]
Anticancer Activity: Carbonic Anhydrase IX/XII Inhibition
Hypoxia-inducible Carbonic Anhydrases (CA IX and XII) are validated targets for metastatic solid tumors.[1] Unlike classical sulfonamides that bind directly to the Zinc ion, 3-substituted coumarins act as prodrugs .
Mechanism of Action:
-
Entry: The coumarin derivative enters the active site.
-
Hydrolysis: The esterase activity of CA hydrolyzes the coumarin lactone ring.
-
Occlusion: The resulting cis-2-hydroxycinnamic acid derivative binds to the entrance of the active site, blocking substrate (CO₂) entry and proton transfer.
-
Result: Failure of pH regulation in the tumor microenvironment leading to apoptosis.
Figure 1: Mechanism of Carbonic Anhydrase inhibition by 3-substituted coumarins acting as suicide substrates.
Antimicrobial Activity: Dual-Target Inhibition
3-substituted chromen-2-ones exhibit bacteriostatic and bactericidal effects through two distinct mechanisms, reducing the likelihood of resistance development.
-
DNA Gyrase B Inhibition:
-
Derivatives with bulky C3-substituents (e.g., benzoyl, thiazolyl) compete with ATP for the binding site on the GyrB subunit.
-
This prevents the energy-dependent introduction of negative supercoils into DNA, halting replication.
-
-
Quorum Sensing (QS) Inhibition:
-
Specific derivatives (e.g., 3-hydroxycoumarin) mimic N-acyl homoserine lactones (AHLs).
-
They bind to QS receptors (e.g., LasR, RhlR in P. aeruginosa), suppressing virulence factors like biofilm formation and pyocyanin production without killing the bacteria (anti-virulence strategy).
-
Figure 2: Dual antimicrobial mechanism targeting DNA replication (Gyrase) and communication (Quorum Sensing).
Neuroprotection: MAO-B Selectivity
Monoamine Oxidase B (MAO-B) is a key target for Parkinson’s disease. 3-substituted coumarins serve as highly selective reversible inhibitors.
-
SAR Insight: Substitution at C3 with a phenyl group significantly enhances MAO-B selectivity over MAO-A.
-
Steric Constraint: The MAO-B active site has an "entrance cavity" that accommodates the planar, lipophilic 3-phenylcoumarin structure better than the smaller MAO-A site.
-
Key Derivative: 3-(3'-bromophenyl)-6-methylcoumarin has demonstrated picomolar potency (IC50 = 134 pM).
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of specific C3-substituents on biological activity, derived from recent high-impact studies.
| C3-Substituent | Primary Biological Activity | Mechanism / Target | Key SAR Feature |
| Acetyl (-COCH₃) | Antimicrobial / Precursor | DNA Gyrase inhibition | Electron-withdrawing group enhances reactivity; scaffold for heterocycle synthesis. |
| Phenyl / Aryl | Neuroprotective (MAO-B) | MAO-B active site binding | Planarity and lipophilicity are critical for fitting the MAO-B hydrophobic pocket. |
| Benzoyl | Antimicrobial / Antioxidant | Radical scavenging | Keto-enol tautomerism stabilizes radicals. |
| Sulfonamide | Anticancer | Carbonic Anhydrase IX | The sulfonamide tail interacts with hydrophilic residues near the active site entrance. |
| Thiazolyl | Anticancer / Antimicrobial | Kinase inhibition (Src) | Heterocyclic ring provides additional hydrogen bonding sites. |
References
-
Supuran, C. T. (2023). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors. Journal of Enzyme Inhibition and Medicinal Chemistry . Link
-
Mishra, S., et al. (2025). Coumarins as inhibitors of bacterial DNA gyrase: Structure-activity relationship and mechanistic insights. European Journal of Medicinal Chemistry . Link
-
Gutiérrez-Barranquero, J. A., et al. (2018). Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition.[2][3][4] Frontiers in Microbiology . Link
-
Viña, D., et al. (2022). Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin. Molecules . Link
-
Thakur, A., et al. (2015). Coumarins as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry . Link
-
Sadoq, B., et al. (2023).[3] Novel Coumarin Derivatives Inhibit the Quorum Sensing System and Iron Homeostasis as Antibacterial Synergists.[3] Journal of Medicinal Chemistry . Link
Sources
Difference between 2-oxo-2H-chromene and 4-oxo-4H-chromene derivatives
Section 3: Comparative Analysis: Coumarin vs. Chromone
The core directive of this guide is to delineate the differences between these two scaffolds. While both are benzopyranones, their isomeric nature leads to distinct characteristics crucial for drug design.
Structural and Physicochemical Differences
The primary difference lies in the electronic nature of the pyranone ring. The lactone in coumarins (C2-carbonyl) versus the enone in chromones (C4-carbonyl) dictates their reactivity and interactions.
Table 3: Comparative Physicochemical Properties
| Property | 2-oxo-2H-chromene (Coumarin) | 4-oxo-4H-chromene (Chromone) | Rationale for Difference |
| Chemical Nature | α,β-Unsaturated Lactone (cyclic ester) | γ-Pyrone / Enone (cyclic ketone) | Positional isomerism of the carbonyl group. |
| Reactivity | Prone to nucleophilic attack and ring-opening under basic conditions. | Generally more stable; the pyrone ring is less susceptible to opening. | The ester linkage in the lactone is more labile than the ketone and ether linkages in the γ-pyrone. |
| Acidity/Basicity | Non-basic. 4-hydroxy derivatives show significant acidity. | Weakly basic due to the C4-carbonyl group, can be protonated. | The lone pair on the ether oxygen in chromone can participate in resonance with the carbonyl, increasing its basicity. |
| Fluorescence | Many derivatives are highly fluorescent. | Generally less fluorescent than corresponding coumarins. | The electronic structure of the lactone system in coumarins often leads to a higher quantum yield of fluorescence. |
| Natural Abundance | Very common in the plant kingdom.[1][2] | Less common than coumarins, but a core part of flavonoids. | Biosynthetic pathways in plants favor the formation of coumarin-type structures more frequently. |
Spectroscopic Differentiation
Distinguishing between coumarin and chromone isomers in the laboratory is fundamental. Spectroscopic methods provide definitive fingerprints for each scaffold.
-
¹³C NMR Spectroscopy: This is one of the most powerful tools for differentiation. The chemical shift of the carbonyl carbon is highly diagnostic.
-
Coumarin (C2=O): Typically resonates around 160-162 ppm .
-
Chromone (C4=O): Resonates further downfield, typically around 175-178 ppm . This significant difference is a reliable indicator.
-
-
¹H NMR Spectroscopy: The protons on the pyranone ring have characteristic chemical shifts and coupling constants. For example, the proton at C3 in a simple coumarin appears at a different field than the C3 proton in a chromone.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency can be informative.
-
Coumarin (lactone C=O): ~1720-1740 cm⁻¹
-
Chromone (enone C=O): ~1650-1680 cm⁻¹ The lower frequency in chromones is due to the greater conjugation of the carbonyl group with the enone system and the aromatic ring.
-
-
Mass Spectrometry: Under electron ionization (EI), both scaffolds can exhibit a characteristic loss of a CO molecule (28 Da). However, the subsequent fragmentation patterns can be used to distinguish them, often requiring high-resolution mass spectrometry to confirm fragment compositions.[3]
Section 4: Experimental Protocols for Characterization
To provide a practical context, this section outlines a standard, self-validating workflow for the synthesis and characterization of a representative derivative from each class.
Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol describes a robust method for synthesizing a common fluorescent coumarin.
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (as catalyst and solvent)
-
Ice-cold water
-
Ethanol
Procedure:
-
Reaction Setup: Cool a flask containing concentrated sulfuric acid in an ice bath to below 10°C.
-
Addition of Reactants: Slowly and sequentially add resorcinol and then ethyl acetoacetate to the cold sulfuric acid with constant stirring. Ensure the temperature does not rise significantly. Causality: The exothermic reaction must be controlled to prevent side reactions and degradation.
-
Reaction Progression: Stir the mixture at room temperature for 18-24 hours. The solution will typically change color and thicken.
-
Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A white or off-white precipitate will form. Self-Validation: The formation of a precipitate upon quenching is the first indicator of a successful reaction.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallization: Purify the crude product by recrystallization from aqueous ethanol to obtain fine, needle-like crystals.
-
Characterization:
-
Determine the melting point.
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure, paying close attention to the C2 carbonyl shift (~161 ppm).
-
Obtain an IR spectrum and identify the characteristic lactone C=O stretch (~1720 cm⁻¹).
-
Protocol: Synthesis of 2-Methylchromone via Baker-Venkataraman Rearrangement
This protocol outlines the synthesis of a simple chromone.
Materials:
-
o-Hydroxyacetophenone (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (catalyst)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Step 1: O-Acylation:
-
To a solution of o-hydroxyacetophenone in pyridine, add acetic anhydride dropwise.
-
Heat the mixture at 60-70°C for 2 hours.
-
Pour the mixture into ice-water and extract the ester product with diethyl ether. Wash the organic layer with dilute HCl and then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Self-Validation: TLC or ¹H NMR of the crude ester should show the disappearance of the phenolic -OH proton and the appearance of acetyl protons.
-
-
Step 2: Rearrangement and Cyclization:
-
Dissolve the crude ester from Step 1 in pyridine and add powdered KOH.
-
Heat the mixture at 60°C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, acidify with dilute HCl to precipitate the 1,3-diketone intermediate.
-
Dissolve the intermediate in ethanol and add concentrated sulfuric acid.
-
Reflux the mixture for 1 hour to effect cyclization and dehydration.
-
Cool the reaction and pour it into ice water to precipitate the 2-methylchromone.
-
-
Isolation and Purification: Collect the solid by vacuum filtration and recrystallize from ethanol/water.
-
Characterization:
-
Determine the melting point.
-
Acquire ¹H and ¹³C NMR spectra, confirming the C4 carbonyl shift (~177 ppm).
-
Obtain an IR spectrum and identify the enone C=O stretch (~1660 cm⁻¹).
-
Conclusion: A Tale of Two Isomers in Drug Discovery
The distinction between 2-oxo-2H-chromene and 4-oxo-4H-chromene derivatives is a classic illustration of how subtle changes in molecular architecture can lead to profound differences in chemical behavior and biological function. Coumarins, with their reactive lactone ring, have given rise to legendary drugs like the anticoagulant warfarin and a plethora of compounds with anticancer and anti-inflammatory properties.[2][4] In contrast, the more stable γ-pyrone structure of chromones is the foundation for mast cell stabilizers like cromolyn and is a core component of many kinase-inhibiting flavonoids.[5]
For the medicinal chemist and drug development professional, a deep appreciation of these differences is not merely academic. It informs synthetic strategy, guides the interpretation of spectroscopic data, and, most importantly, allows for the rational design of new molecular entities. By understanding the unique properties endowed by the position of a single carbonyl group, researchers can better navigate the vast chemical space of benzopyranones to develop safer and more effective therapeutics.
References
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Source: ResearchGate.
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Source: International Journal of Research in Pharmacy and Chemistry.
-
Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Source: Journal of Synthetic Chemistry.
-
The Study on Biological and Pharmacological Activity of Coumarins. Source: Atlantis Press.
-
Coumarin: Chemical and Pharmacological Profile. Source: Journal of Applied Pharmaceutical Science.
Sources
Methodological & Application
Synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate via Knoevenagel condensation
Application Note: A-087
Synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate via Knoevenagel Condensation
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and efficient protocol for the synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate, a coumarin derivative of significant interest in medicinal chemistry. The synthesis is achieved through a piperidine-catalyzed Knoevenagel condensation reaction between 5-methylsalicylaldehyde and diethyl malonate. This document provides a step-by-step methodology, explains the mechanistic rationale behind the procedural choices, and offers insights into product purification and characterization.
Introduction: The Significance of Coumarins and the Knoevenagel Condensation
Coumarins are a prominent class of benzopyran-2-one containing heterocyclic compounds, widely distributed in nature and exhibiting a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 6-methylcoumarin scaffold, in particular, serves as a valuable building block in the development of novel therapeutic agents, notably as inhibitors of monoamine oxidase B (MAO-B) for neurodegenerative diseases.[4][5][6]
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to α,β-unsaturated compounds.[7][8][9][10] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration.[8] The use of a weak base, such as piperidine, is crucial as it is sufficiently basic to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[8][11][12]
This application note leverages the Knoevenagel condensation for the synthesis of a 3-substituted coumarin, a class of compounds with significant biological value.[13]
Reaction Mechanism and Rationale
The synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate proceeds via a tandem Knoevenagel condensation and intramolecular transesterification.
Diagram of the Reaction Mechanism:
Caption: Knoevenagel condensation pathway for coumarin synthesis.
Mechanistic Insights:
-
Role of Piperidine: Piperidine, a secondary amine, acts as a base to deprotonate the active methylene group of diethyl malonate, forming a resonance-stabilized enolate.[11][12] An alternative mechanistic pathway involves the formation of an iminium ion from the reaction of piperidine with the aldehyde, which is then attacked by the enolate.[11][14]
-
Intramolecular Cyclization: Following the formation of the α,β-unsaturated intermediate, the phenolic hydroxyl group of the salicylaldehyde moiety undergoes an intramolecular transesterification with one of the ethyl ester groups, leading to the formation of the stable six-membered lactone ring characteristic of coumarins.
Experimental Protocol
This protocol is designed for the synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate on a laboratory scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-Methylsalicylaldehyde | 136.15 | 10 | 1.36 g |
| Diethyl malonate | 160.17 | 12 | 1.92 mL |
| Piperidine | 85.15 | 1 (catalytic) | 0.1 mL |
| Ethanol (absolute) | 46.07 | - | 20 mL |
Experimental Workflow:
Caption: Workflow for the synthesis of the target coumarin.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylsalicylaldehyde (1.36 g, 10 mmol), diethyl malonate (1.92 mL, 12 mmol), and absolute ethanol (20 mL).
-
Catalyst Addition: With gentle stirring, add a catalytic amount of piperidine (0.1 mL, 1 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane (e.g., 3:7 v/v).[15]
-
Work-up and Isolation: After completion of the reaction (as indicated by the disappearance of the starting aldehyde spot on the TLC plate), cool the reaction mixture to room temperature. Pour the mixture into crushed ice with stirring. The crude product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual piperidine and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, to afford the pure Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate as a crystalline solid.[16][17][18]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Characterization and Validation
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the coumarin ring, the methyl group protons, the protons of the propanoate side chain, and the ethyl ester protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbons of the lactone and the ester, the aromatic carbons, and the aliphatic carbons.[3] |
| FT-IR (KBr) | Characteristic absorption bands for the C=O stretching of the lactone and the ester, C=C stretching of the aromatic ring and the α,β-unsaturated system, and C-O stretching.[1] |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₁₆O₄). |
| Melting Point | A sharp and defined melting point range, indicative of high purity. |
Applications and Future Directions
The synthesized Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[19] The propanoate side chain offers a versatile handle for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[5] For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.[15] These derivatives can be screened for a range of biological activities, including their potential as enzyme inhibitors or receptor modulators.[20]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely by TLC. Ensure the reaction is anhydrous. |
| Loss of product during work-up. | Ensure complete precipitation by using a sufficient amount of ice. Minimize the amount of solvent used for recrystallization. | |
| Impure Product | Incomplete removal of starting materials. | Optimize the recrystallization solvent system. Consider column chromatography for further purification.[21] |
| Presence of side products. | Ensure the correct stoichiometry of reactants. Use a freshly opened bottle of piperidine. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Piperidine is a toxic and flammable liquid. Handle with care.
-
Ethanol is flammable. Avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
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- Simple and Efficient One-Pot Preparation of 3-Substituted Coumarins in W
- A Comparative Guide to Catalysts for Knoevenagel Condens
- Naik, C. G., Malik, G. M., & Parekh, H. M. (n.d.). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. E-Journal of Chemistry.
- Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. (2023, March 6). Taylor & Francis.
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- Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (n.d.). Molecules.
- Synthesis, structure characterization and biological activity of new coumarin derivatives. (n.d.). International Journal of Advanced Research in Biological Sciences.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. (2017, May 4).
- 6-Methylcoumarin (CAS 92-48-8): A Vital Pharmaceutical Intermediate for Innovation. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.
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- ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature - Journal of Chemical and Pharmaceutical Research. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Application Notes and Protocols: 6-Methoxy-4-methylcoumarin in Pharmaceutical Synthesis - Benchchem. (n.d.). Benchchem.
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- Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - RSC Publishing. (n.d.). RSC Publishing.
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- Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate - NIH. (n.d.).
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- Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)
- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - WO2014188453A2 - Google Patents. (n.d.).
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- 15. tandfonline.com [tandfonline.com]
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- 17. old.rrjournals.com [old.rrjournals.com]
- 18. emerald.com [emerald.com]
- 19. nbinno.com [nbinno.com]
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- 21. researchgate.net [researchgate.net]
Application Note: Advanced Synthesis of 6-Methylcoumarin Scaffolds via Pechmann Condensation
Topic: Protocol for Pechmann Condensation to Synthesize 6-Methylcoumarin Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
The coumarin heterocycle is a privileged scaffold in medicinal chemistry, exhibiting anticoagulant (Warfarin), anticancer, and anti-inflammatory properties. Among these, 6-methylcoumarin derivatives (specifically 4,6-dimethylcoumarin when synthesized via standard acetoacetate routes) are critical intermediates for laser dyes and fluorescent probes due to their high quantum yields and photostability.
This guide details the Pechmann Condensation , the most robust method for assembling the coumarin core. We present two distinct protocols:
-
Protocol A (The Benchmark): A homogeneous, sulfuric acid-mediated pathway ideal for initial scale-up and high yield.
-
Protocol B (The Green Route): A heterogeneous, solvent-free method using Amberlyst-15, optimized for high-throughput screening and environmental compliance.
Mechanistic Insight & Strategic Analysis
The Reaction Pathway
The Pechmann condensation involves the reaction of a phenol with a
-
Regioselectivity: The methyl group at the para position of the phenol directs the electrophilic attack to the ortho position, ensuring the formation of the 6-methyl isomer exclusively.
-
Rate-Determining Step: Kinetic studies suggest the initial transesterification or the hydroxyalkylation step is rate-limiting, depending on the catalyst's acidity (
).
Reaction Mechanism Diagram
The following diagram outlines the acid-catalyzed pathway, highlighting the critical dehydration step that drives aromaticity.
Figure 1: Mechanistic flow of the Pechmann condensation. The irreversible dehydration step (red) drives the equilibrium toward the stable aromatic coumarin system.
Critical Parameter Analysis
Successful synthesis relies on controlling three variables. Failure to optimize these results in "tarry" byproducts (polymerization of the phenol).
| Parameter | Optimal Condition | Scientific Rationale |
| Stoichiometry | 1:1 (molar) | Excess phenol leads to purification issues; excess ester leads to self-condensation. |
| Temperature | <10°C (Addition)80-100°C (Reaction) | Initial cooling is critical. Adding acid to warm phenol causes sulfonation (if using |
| Catalyst Acidity | Weak acids (e.g., acetic acid) fail to protonate the ester carbonyl sufficiently. Strong Brønsted acids are required.[2] |
Experimental Protocols
Protocol A: Classic Homogeneous Synthesis ( Mediated)
Best for: Reliable scale-up, academic benchmarking, and maximum yield.
Reagents:
- -Cresol (4-methylphenol): 10.8 g (0.1 mol)
-
Ethyl Acetoacetate: 13.0 g (0.1 mol)
-
Conc. Sulfuric Acid (
): 25 mL -
Ice/Water: ~500 g
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, mix
-cresol and ethyl acetoacetate. -
Cooling: Place the flask in an ice bath. Cool the mixture to <10°C.
-
Acid Addition: Add concentrated
dropwise over 20 minutes. Caution: Exothermic. Maintain temperature below 10°C to prevent charring. -
Reaction: Remove the ice bath. Allow to reach room temperature, then heat to 80°C for 20 minutes. The mixture will darken significantly.
-
Quenching: Pour the reaction mixture slowly into 500 g of crushed ice with vigorous stirring. The hydrophobic coumarin will precipitate as a solid; the acid remains in the aqueous phase.
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 50 mL) until the filtrate is neutral pH.
-
Purification: Recrystallize from ethanol (95%).
-
Dissolve solid in boiling ethanol.
-
Add activated charcoal (optional) to remove color, filter hot.
-
Cool slowly to induce crystallization.
-
Expected Yield: 80–85% Appearance: White to pale yellow needles.
Protocol B: Green Synthesis (Solid Acid Catalyst)
Best for: Combinatorial chemistry, green chemistry compliance, and solvent-free workflows.
Reagents:
- -Cresol: 1.08 g (10 mmol)
-
Ethyl Acetoacetate: 1.30 g (10 mmol)
-
Catalyst: Amberlyst-15 (Macroreticular cation exchange resin): 0.5 g (Pre-dried)
Step-by-Step Methodology:
-
Activation: Ensure Amberlyst-15 is dry (dry at 110°C for 1 hour if unsure). Water deactivates the catalytic sites.
-
Mixing: In a 25 mL round-bottom flask, combine
-cresol, ethyl acetoacetate, and the solid catalyst. No solvent is required.[4] -
Heating: Heat the mixture to 110°C in an oil bath with magnetic stirring for 60–90 minutes.
-
Monitoring: Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexane).
-
Workup:
-
Add hot ethanol (10 mL) to the reaction flask to dissolve the product.
-
Hot Filtration: Filter the mixture while hot to remove the solid Amberlyst-15 beads (Catalyst can be washed with acetone, dried, and reused).
-
-
Crystallization: Cool the ethanol filtrate to 0°C to crystallize the product.
Expected Yield: 90–95% Advantages: No corrosive waste, reusable catalyst, higher purity crude.
Analytical Validation
To ensure scientific integrity, the product must be validated against the following standard data.
Physicochemical Properties
| Property | Value | Notes |
| Compound Name | 4,6-Dimethylcoumarin | IUPAC: 4,6-dimethyl-2H-chromen-2-one |
| Molecular Formula | MW: 174.20 g/mol | |
| Melting Point | 148 – 152°C | Sharp melting point indicates high purity.[5][6][7] |
| Solubility | Soluble in | Insoluble in cold water. |
Spectroscopic Characterization (NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment |
| C3-H | 6.28 | Singlet (s) | 1H | Characteristic vinylic proton of coumarin ring. |
| Ar-H (C5) | 7.35 | Doublet (d) | 1H | J ~ 1-2 Hz (Meta coupling). |
| Ar-H (C7) | 7.28 | Doublet of Doublets | 1H | Coupling with C8 and C5. |
| Ar-H (C8) | 7.18 | Doublet (d) | 1H | J ~ 8 Hz (Ortho coupling). |
| C4-CH3 | 2.41 | Singlet (d*) | 3H | Allylic coupling may broaden signal. |
| C6-CH3 | 2.38 | Singlet (s) | 3H | Methyl group on aromatic ring. |
Troubleshooting & Optimization
Workflow Logic Diagram
Use this decision tree to resolve common synthesis issues.
Figure 2: Troubleshooting logic for common Pechmann condensation failures.
Common Pitfalls:
-
"The Oil Trap": If the product oils out upon quenching instead of precipitating, the acid concentration is likely too high or the water was too warm. Fix: Decant the water, dissolve the oil in ethanol, and induce crystallization by scratching the glass or seeding.
-
Structural Confusion: Note that using Malic Acid instead of Ethyl Acetoacetate (Pechmann-Duisberg modification) yields 6-methylcoumarin (without the 4-methyl group). The protocol above specifically yields 4,6-dimethylcoumarin , which is the standard product of the keto-ester route.
References
-
Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1–58.[8]
-
Potdar, M. K., et al. (2001). Coumarin synthesis via Pechmann condensation under solvent-free conditions. Green Chemistry.
-
National Institute of Standards and Technology (NIST). Coumarin Properties and Spectra. NIST Chemistry WebBook.[9]
-
BenchChem. Experimental Protocol for Pechmann Condensation of Coumarins.
-
Organic Chemistry Portal. Pechmann Condensation Mechanism and Examples.
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. connectjournals.com [connectjournals.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. rsc.org [rsc.org]
- 9. Coumarin [webbook.nist.gov]
Reaction conditions for esterification of 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
An in-depth guide to the synthesis of esters from 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid, tailored for researchers in organic synthesis and medicinal chemistry. This document provides a comparative analysis of reaction methodologies, detailed experimental protocols, and mechanistic insights to facilitate successful esterification.
Introduction and Scientific Context
Coumarin derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] The esterification of coumarin-3-propanoic acids is a critical synthetic step in the development of novel therapeutic agents, as it allows for the modulation of lipophilicity, solubility, and pharmacokinetic profiles. 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid is a key intermediate whose ester derivatives are explored for various biological applications.
The successful esterification of this substrate requires careful consideration of the reaction conditions to avoid potential side reactions, such as hydrolysis of the lactone ring present in the coumarin core.[3] This guide presents two robust and widely applicable methods for this transformation: the classic Fischer-Speier esterification under acidic conditions and the milder, highly efficient Steglich esterification for substrates sensitive to acid or requiring sterically hindered alcohols.[4][5]
Mechanistic Considerations: Choosing the Right Pathway
The selection of an esterification method hinges on the stability of the substrate and the nature of the alcohol being used.
Fischer-Speier Esterification
This method involves heating a carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent, or water is removed as it forms.[8]
Mechanism:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[7][9]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group.
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester.
Suitability: This method is best for simple, non-acid-sensitive primary or secondary alcohols where the alcohol can be used in large excess.[10]
Steglich Esterification
The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for acid-sensitive substrates or for coupling sterically hindered alcohols like tert-butanol.[4][11][12] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][11]
Mechanism:
-
Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[4]
-
Catalyst Intervention: DMAP, a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester").[4][5] This step is crucial for accelerating the reaction and preventing side reactions.
-
Nucleophilic Attack: The alcohol attacks the N-acylpyridinium intermediate.
-
Product Formation: The ester is formed, and DMAP is regenerated. The DCC is converted into a urea byproduct (N,N'-dicyclohexylurea, DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[11]
Suitability: This is the method of choice for acid-labile substrates, sterically demanding alcohols, and when high yields are desired under mild conditions.[12][13]
Comparative Analysis of Reaction Conditions
The choice of reagents and conditions significantly impacts the outcome of the esterification. The following table summarizes typical parameters for both methods.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Carboxylic Acid | 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid (1.0 equiv) | 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid (1.0 equiv) |
| Alcohol | Simple primary/secondary (e.g., MeOH, EtOH) (used as solvent or >3 equiv) | Primary, secondary, or tertiary (e.g., t-BuOH) (1.1 - 2.5 equiv) |
| Catalyst/Reagent | H₂SO₄ or p-TsOH (catalytic, ~5 mol%) | DCC or EDC (1.1 - 1.3 equiv) + DMAP (catalytic, 5-20 mol%) |
| Solvent | Excess alcohol or inert solvent like Toluene (for water removal) | Aprotic solvents (e.g., Dichloromethane (DCM), THF, Diethyl ether) |
| Temperature | Reflux (typically 65-110 °C) | 0 °C to Room Temperature (RT) |
| Reaction Time | 2 - 24 hours | 12 - 48 hours |
| Work-up | Neutralization with base (e.g., NaHCO₃), extraction | Filtration of urea byproduct, aqueous wash, extraction |
| Key Advantage | Low reagent cost, simple setup | Mild conditions, high yields, broad alcohol scope |
| Key Disadvantage | Harsh conditions, potential for side reactions | Higher reagent cost, urea byproduct removal |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for synthesizing representative esters.
Protocol 1: Fischer-Speier Synthesis of Methyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
This protocol is optimized for the synthesis of a simple methyl ester using the alcohol as the solvent.
Materials and Reagents:
-
3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid (e.g., 2.32 g, 10 mmol).
-
Add anhydrous methanol (50 mL) to the flask. The acid may not fully dissolve initially.
-
While stirring, slowly and cautiously add concentrated sulfuric acid (0.1 mL, ~2 mmol) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle.
-
Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the ester should appear.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Carefully transfer the organic solution to a separatory funnel and wash it with a saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain the pure product.[13][14]
Protocol 2: Steglich Synthesis of tert-Butyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
This protocol details the synthesis of a sterically hindered ester under mild conditions.
Materials and Reagents:
-
3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
-
tert-Butanol (t-BuOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoic acid (e.g., 2.32 g, 10 mmol) in anhydrous DCM (100 mL).
-
To the stirred solution, add tert-butanol (1.48 g, 20 mmol, 2.0 equiv) followed by DMAP (0.24 g, 2 mmol, 0.2 equiv).[15]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (2.27 g, 11 mmol, 1.1 equiv) to the cooled solution in one portion. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the starting acid is consumed, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tert-butyl ester.[13]
Safety Note: DCC is a potent skin allergen and should be handled with extreme care using gloves and a fume hood.[16]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow and decision-making process for the esterification of the target coumarin derivative.
Caption: Key intermediates in Steglich esterification.
Product Characterization
After purification, the identity and purity of the synthesized ester must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see characteristic signals for the methyl group on the coumarin ring, the aromatic protons, the vinylic proton of the coumarin, and the propanoate chain. [17]Crucially, new signals corresponding to the alkyl group of the alcohol (e.g., a singlet around 3.7 ppm for a methyl ester or a singlet around 1.5 ppm for a tert-butyl ester) will appear, while the broad singlet of the carboxylic acid proton (typically >10 ppm) will disappear. [18][19] * ¹³C NMR: The spectrum will show a new signal for the ester carbonyl carbon (around 170-172 ppm) and signals for the carbons of the new alkyl group. [17][18]* Infrared (IR) Spectroscopy: Look for the appearance of a strong C=O stretching band for the ester at approximately 1730 cm⁻¹, in addition to the lactone C=O stretch of the coumarin ring (around 1720 cm⁻¹). The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will be absent.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target ester.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Both Methods) | Impure starting materials; insufficient reaction time or temperature. | Ensure starting acid and alcohol are pure and dry. Extend reaction time and/or increase temperature (Fischer). |
| Incomplete Reaction (Fischer) | Equilibrium not sufficiently shifted towards products. | Use a larger excess of the alcohol. If using an inert solvent, ensure the Dean-Stark trap is efficiently removing water. |
| Incomplete Reaction (Steglich) | Deactivated DCC (hydrolyzed); insufficient DMAP. | Use freshly opened or purified DCC. Increase the amount of DMAP to 0.2-0.3 equivalents. |
| Lactone Ring Hydrolysis | Presence of water and strong acid/base, especially at high temperatures. | Use anhydrous reagents and solvents. For sensitive substrates, strongly prefer the Steglich method over Fischer. During work-up, avoid prolonged contact with strong aqueous base. |
| Difficulty Removing DCU (Steglich) | DCU is slightly soluble in some solvents like DCM. | Cool the reaction mixture in an ice bath or freezer before filtration to decrease DCU solubility. Alternatively, concentrate the reaction mixture and triturate with a solvent in which DCU is insoluble (e.g., hexane or diethyl ether) before filtering. |
References
- Steglich esterification - Grokipedia. (n.d.).
- Fiveable. (2025, September 15).
- NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters.
- RSC Publishing. (n.d.).
- MDPI. (2024, February 17). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy.
- Organic Chemistry Portal. (n.d.).
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29).
- ResearchGate. (2022, June 8).
- Esterification of propanoic acid in the presence of a homogeneous c
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- The Royal Society of Chemistry. (2014, November 30).
- Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
- Chemistry Steps. (2020, February 22).
- OperaChem. (2024, January 5).
- Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
- Organic Syntheses Procedure. (n.d.).
- RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10).
- Arabian Journal of Chemistry. (2022, March 30). Synthesis and biological evaluation of coumarin derivatives containing oxime ester as α-glucosidase inhibitors.
- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
- Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
- Master Organic Chemistry. (2022, October 27).
- Chemguide. (n.d.).
- Common Organic Chemistry. (n.d.). Acid to Ester (DCC + DMAP).
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- YouTube. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction.
- Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (n.d.).
- YouTube. (2024, April 3).
- PubMed. (n.d.).
- Khan Academy. (n.d.).
- PMC. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
- PMC. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- Google Patents. (n.d.). Preparation of coumarin-3-carboxylic acid - US2338569A.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Scheme 1.
- New Journal of Chemistry (RSC Publishing). (2024, July 8).
- Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. (2015, December 27).
- Academia.edu. (n.d.).
- Organic Syntheses Procedure. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane.
- Doc Brown. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH.
- ResearchGate. (n.d.). (PDF)
Sources
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- 19. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Purification of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Importance of Purity for a Bioactive Coumarin Derivative
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a member of the coumarin family, a class of compounds renowned for their significant and diverse biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[1] The precise biological function and therapeutic potential of any given coumarin derivative are intrinsically linked to its molecular structure and, critically, its purity. Impurities, which can arise from unreacted starting materials, byproducts of side reactions, or residual catalysts from the synthesis, can drastically alter the compound's pharmacological profile, leading to misleading experimental results and potential toxicity.
Therefore, the development of robust and validated purification protocols is a cornerstone of reliable research and drug development involving this and other bioactive molecules. This guide provides a comprehensive overview of established methods for the purification of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate, grounded in the principles of organic chemistry and supported by established literature. The protocols detailed herein are designed to be self-validating systems, ensuring the isolation of the target compound with a high degree of purity, suitable for demanding downstream applications.
Anticipated Impurity Profile from Synthesis
While various synthetic routes to 3-substituted coumarins exist, the Knoevenagel condensation is a prominent and versatile method.[2][3][4] A logical synthetic pathway to Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate involves the condensation of 5-methylsalicylaldehyde with a suitable active methylene compound, such as a derivative of diethyl malonate, often in the presence of a basic catalyst like piperidine or L-proline.[3][5]
Based on this likely synthetic route, the primary impurities to consider during purification are:
-
Unreacted Starting Materials: 5-methylsalicylaldehyde and the malonate derivative.
-
Catalyst Residues: Residual amounts of the base used to catalyze the condensation.
-
Byproducts of Knoevenagel Condensation: Including self-condensation products of the starting materials or incompletely cyclized intermediates.
-
Solvent Residues: Traces of the reaction or extraction solvents.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
Purification Methodologies
A multi-step purification approach, often combining recrystallization and column chromatography, is typically the most effective strategy for achieving high purity. The choice and order of these methods will depend on the scale of the synthesis and the initial purity of the crude product.
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For coumarin derivatives, polar protic solvents like ethanol are often effective.[1]
Protocol for Recrystallization of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate:
-
Solvent Selection: Begin by determining a suitable recrystallization solvent. Ethanol or a mixture of ethanol and water is a good starting point for many coumarins. The ideal solvent should dissolve the crude product sparingly at room temperature but readily at its boiling point.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid to achieve complete dissolution. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery of the purified product upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Rationale |
| Ethanol | Often provides good solubility at elevated temperatures and lower solubility at room temperature for coumarin derivatives. |
| Ethanol/Water | The addition of water as an anti-solvent can be effective if the compound is highly soluble in pure ethanol. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture that can be effective for compounds with intermediate polarity. |
Column Chromatography: For High-Purity Isolation
For separating complex mixtures or achieving the highest purity, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.
Protocol for Column Chromatography:
-
Stationary Phase and Column Preparation: Use silica gel (typically 70-230 mesh) as the stationary phase. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This gradient elution will allow for the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Typical Mobile Phase Gradient for Column Chromatography
| Mobile Phase (Hexane:Ethyl Acetate) | Expected Elution |
| 95:5 to 90:10 | Elution of non-polar impurities. |
| 85:15 to 70:30 | Elution of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate. The optimal ratio should be determined by TLC. |
| 60:40 and more polar | Elution of more polar impurities. |
Monitoring and Purity Assessment
Rigorous analytical techniques are essential to monitor the purification process and to confirm the purity of the final product.
Thin Layer Chromatography (TLC): A Rapid Monitoring Tool
TLC is an indispensable tool for monitoring the progress of a reaction and for analyzing the fractions from column chromatography.
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel-coated TLC plates.
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm and/or 365 nm). The coumarin nucleus is typically UV active.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot to aid in identification and to determine the optimal solvent system for column chromatography.
High-Performance Liquid Chromatography (HPLC): For Quantitative Purity Assessment
HPLC is a highly sensitive and quantitative method for determining the purity of the final compound. A reversed-phase C18 column is commonly used for the analysis of coumarin derivatives.
Protocol for HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of an acid modifier like acetic acid or trifluoroacetic acid.[6]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (typically determined by UV-Vis spectroscopy).
-
Quantification: The purity is determined by the relative area of the peak corresponding to the target compound.
Spectroscopic Analysis: For Structural Confirmation and Purity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the purified compound and for detecting the presence of any impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, further confirming its identity.
Visualizing the Workflow
Diagram: General Purification Workflow
Sources
- 1. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 2. acgpubs.org [acgpubs.org]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization solvents for coumarin propanoate esters
Application Note: Optimized Recrystallization Protocols for Coumarin Propanoate Esters
Abstract This guide provides a technical framework for the purification of coumarin propanoate esters via recrystallization. Unlike simple coumarins, propanoate esters possess a distinct lipophilic profile due to the propyl moiety, often rendering standard aqueous-alcoholic mixtures prone to "oiling out." This protocol details solvent selection strategies based on dielectric constants and Hansen Solubility Parameters (HSP), offering validated workflows for single-solvent and binary-solvent systems to ensure high-purity crystalline recovery.
Introduction & Solubility Theory
Coumarin propanoate esters (e.g., 7-propanoyloxycoumarin or alkyl coumarin-3-carboxylates) exhibit a "push-pull" solubility behavior. The coumarin core is aromatic and moderately polar, while the propanoate ester chain adds aliphatic character.
-
The Challenge: Standard solvents for coumarins (e.g., Methanol/Water) are often too polar for propanoate esters, causing the product to separate as an oil rather than a crystal lattice.
-
The Solution: Solvents must match the ester’s intermediate polarity. We prioritize solvents with moderate dielectric constants (
) and ability to accept hydrogen bonds without disrupting the ester-ester stacking interactions.
Solvent Selection Matrix
| Solvent System | Role | Polarity Index ( | Application Case |
| Ethanol (Absolute) | Primary Choice | 4.3 | Best starting point. Balances solubility of the aromatic core and ester tail. |
| Isopropanol (IPA) | Alternative | 3.9 | Use if Ethanol yields small/powdery crystals. Slower evaporation promotes larger lattices. |
| Ethyl Acetate / Heptane | Binary System | 4.4 / 0.1 | Gold Standard for Esters. Excellent for removing non-polar impurities. |
| Ethanol / Water | Binary System | 4.3 / 10.2 | High Risk. Use only for highly polar derivatives. Prone to oiling out. |
| Acetonitrile | Scavenger | 5.8 | Use for removing highly polar byproducts (acids/phenols). |
Decision Tree: Solvent Selection Strategy
The following logic gate assists in selecting the optimal solvent system based on crude purity and physical behavior.
Figure 1: Decision matrix for selecting recrystallization solvents based on solubility behavior.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol or IPA)
Best for: Routine purification of crude with >85% purity.
-
Preparation: Place 1.0 g of crude coumarin propanoate in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[1]
-
Dissolution: Add Ethanol (Absolute) dropwise while heating on a hot plate set to 85°C (just below boiling).
-
Critical Step: Add solvent only until the solid dissolves. Do not add excess.
-
-
Clarification: If insoluble particles remain (dust/inorganic salts), filter the hot solution through a pre-warmed glass funnel with fluted filter paper.
-
Crystal Growth: Remove from heat. Cover the flask with a watch glass.
-
Allow to cool to Room Temp (RT) slowly (approx. 30 mins).
-
Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Harvest: Filter via vacuum filtration (Buchner funnel). Wash crystals with 2-3 mL of ice-cold ethanol .
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol B: Binary-Solvent Recrystallization (Ethyl Acetate / Heptane)
Best for: Lipophilic esters or removing sticky, non-polar impurities.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .
-
The Cloud Point: While maintaining a gentle boil, add Heptane (or Hexane) dropwise.
-
Observation: Continue adding until a persistent cloudiness (turbidity) appears and does not disappear upon swirling.
-
-
Re-solubilization: Add a few drops of hot EtOAc to just clear the cloudiness. The solution is now saturated.
-
Cooling: Remove from heat. Insulate the flask with a paper towel to ensure slow cooling (prevents oiling out).
-
Seeding (Optional but Recommended): If the solution reaches RT without crystallizing, scratch the inner glass wall with a glass rod or add a single seed crystal.
Troubleshooting: The "Oiling Out" Phenomenon
Coumarin esters are notorious for separating as a separate liquid phase (oil) rather than crystals, particularly if the solvent is too polar (e.g., water presence) or cooling is too rapid.
| Symptom | Root Cause | Corrective Action |
| Oiling Out | Solvent too polar (repels the ester). | Re-heat and add a less polar co-solvent (e.g., add Ethanol to a Water mix). |
| No Crystals | Supersaturation not reached. | Evaporate 20% of the solvent volume or use a seed crystal. |
| Colored Impurities | Trapped chromophores. | Add Activated Charcoal (1-2% w/w) to the hot solution, stir for 5 min, then hot filter. |
Workflow Visualization
Figure 2: Step-by-step workflow for the recrystallization process.
References
-
Sithambaresan, M., et al. (2019). "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification." Research Review International Journal of Multidisciplinary. Link
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry. Link
-
Kraljević, T. G., et al. (2024).[2] "Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions." Molecules (MDPI). Link
-
BenchChem. "Experimental Protocol for Pechmann Condensation of Coumarins." BenchChem Application Notes. Link
-
University of Pittsburgh. "Common Solvents for Crystallization." Department of Chemistry. Link
Sources
1H NMR analysis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Application Note: Structural Elucidation and Purity Profiling of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate via 1H NMR
Introduction
The structural validation of coumarin derivatives is a critical checkpoint in medicinal chemistry, particularly for anticoagulant and anticancer pharmacophores. This guide details the , a specific 3-substituted coumarin derivative.
This molecule presents a unique analytical challenge: it requires the resolution of a rigid, conjugated aromatic core (the coumarin system) against a flexible aliphatic side chain (the ethyl propanoate tail). This protocol focuses on establishing connectivity, verifying the oxidation state of the pyrone ring, and quantifying common synthetic impurities.
Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns and accurate integration, strict adherence to concentration limits is required.
-
Solvent Selection: Chloroform-d (
, 99.8% D) is the primary solvent of choice. It minimizes viscosity-induced broadening and provides excellent solubility for ester-functionalized coumarins.-
Alternative:DMSO-d6 should be used only if the sample exhibits
-stacking aggregation (manifesting as broad aromatic peaks) or insolubility.
-
-
Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.
-
Note: Higher concentrations (>15 mg) may cause radiation damping effects on the intense ethyl ester signals, distorting integration values.
-
-
Reference: Tetramethylsilane (TMS, 0.03% v/v) is required as the internal chemical shift reference (
ppm).
Acquisition Parameters (Standard 400/500 MHz Instrument)
The following pulse sequence parameters are optimized for quantitative integrity (qNMR) and structural resolution.
| Parameter | Setting | Rationale |
| Pulse Angle | Maximizes signal-to-noise (S/N) while preventing saturation. | |
| Relaxation Delay (d1) | 5 - 10 s | Essential for full relaxation of the isolated H-4 and H-5 protons, which often have long |
| Acquisition Time (aq) | Ensures high digital resolution (Hz/pt) to resolve the ~7 Hz couplings in the side chain. | |
| Scans (ns) | 16 - 64 | Sufficient for S/N > 100:1 for the smallest aromatic multiplet. |
| Temperature | 298 K | Standardizes chemical shifts and minimizes conformational exchange broadening. |
Structural Analysis & Assignments
The spectrum is divided into three distinct zones: the Aromatic/Heteroaromatic Core , the Linker Region , and the Terminal Ester .
Zone A: The Coumarin Core (7.0 – 8.0 ppm)
This region confirms the substitution pattern. The 6-methyl substitution breaks the symmetry of the benzene ring, creating a specific coupling pattern.
-
H-4 (The Diagnostic Singlet): Located at
7.60 – 7.80 ppm .-
Mechanism:[1] This proton is attached to the
-carbon of the -unsaturated lactone. It is strongly deshielded by the carbonyl anisotropy and the alkene conjugation. -
Multiplicity:Singlet (s) . In 3-substituted coumarins, the vicinal coupling to H-3 is absent.
-
Validation: If this peak appears as a doublet (
Hz), the 3-substitution has failed (presence of unsubstituted 6-methylcoumarin).
-
-
Aromatic Protons (H-5, H-7, H-8):
-
H-5 (
ppm): Appears as a Singlet (s) or narrow doublet ( Hz).-
Reasoning: H-5 is isolated. It cannot couple ortho (blocked by 6-Me) or meta (blocked by ring fusion). Weak "W-coupling" (4-bond) to the methyl group may cause broadening.
-
-
H-7 & H-8 (
ppm): Appear as an AB System (two Doublets) .-
Coupling:
Hz (Ortho coupling).
-
-
Zone B: The Propanoate Linker (2.6 – 3.0 ppm)
This region connects the core to the ester.
-
-Methylene (
-): 2.90 – 3.05 ppm.-
Multiplicity:Triplet (t) ,
Hz. -
Shift: Deshielded by the aromatic ring current and the double bond.
-
-
-Methylene (-
-COOEt): 2.60 – 2.75 ppm.-
Multiplicity:Triplet (t) ,
Hz. -
Shift: Typical for protons
to an ester carbonyl.
-
Zone C: Aliphatic Substituents (1.0 – 4.2 ppm)[1]
-
Ester
-: 4.10 – 4.20 ppm (Quartet , Hz). -
Aromatic Methyl (6-Me):
2.35 – 2.45 ppm (Singlet ). Distinctly sharp. -
Ester
: 1.20 – 1.30 ppm (Triplet , Hz).
Summary of Chemical Shifts
| Position | Multiplicity | Integral | Assignment Logic | |
| H-4 | 7.60 - 7.80 | Singlet (s) | 1H | |
| H-7 | 7.30 - 7.45 | Doublet (d) | 1H | Ortho to H-8 ( |
| H-8 | 7.15 - 7.30 | Doublet (d) | 1H | Ortho to H-7 ( |
| H-5 | 7.10 - 7.25 | Singlet (s)* | 1H | Isolated by 6-Me; may show fine allylic splitting. |
| Ester | 4.10 - 4.20 | Quartet (q) | 2H | Deshielded by oxygen; couples to terminal Me. |
| Linker | 2.90 - 3.05 | Triplet (t) | 2H | Benzylic/Allylic position. |
| Linker | 2.60 - 2.75 | Triplet (t) | 2H | |
| Ar-Me (C6) | 2.35 - 2.45 | Singlet (s) | 3H | Attached to aromatic ring.[2] |
| Ester | 1.20 - 1.30 | Triplet (t) | 3H | Terminal methyl. |
*Note: H-5 and H-8 often overlap depending on concentration; 2D COSY is recommended if precise assignment is required.
Visualization: Connectivity & Logic
The following diagram illustrates the connectivity logic used to assign the spectrum, mapping the proton environments to their splitting patterns.
Figure 1: NMR Connectivity Map showing the logical flow from structural moieties to observed spectral signals and coupling networks.
Troubleshooting & Impurities
Common synthetic byproducts from Pechmann or Knoevenagel condensations may appear:
-
Hydrolysis Product (Free Acid):
-
Indicator: Disappearance of the Ethyl signals (4.1 ppm q, 1.2 ppm t) and appearance of a broad exchangeable singlet at >11.0 ppm (COOH).
-
-
Unreacted Starting Material (p-Cresol):
-
Indicator: Doublets in the aromatic region at ~6.7 and 7.0 ppm (AA'BB' system) and a methyl singlet at 2.25 ppm.
-
-
Decarboxylation (6-Methylcoumarin):
-
Indicator: H-4 becomes a doublet (
Hz) and a new doublet appears at ~6.4 ppm (H-3).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift prediction).
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Borges, F., et al. (2005). Simple and Efficient One-Pot Preparation of 3-Substituted Coumarins in Water. Heterocycles, 43(6).[3] (Provides analogous synthesis and NMR data for 3-substituted coumarins).
-
Sartori, A., et al. (2021).[3] Synthesis and structural characterization of coumarin-3-carboxylic acid derivatives. Journal of Molecular Structure. (Reference for H-4 singlet diagnostic in 3-substituted systems).
Sources
Advanced FTIR Spectral Interpretation of Coumarin Scaffolds: Differentiating Lactone and Ester Carbonyls
Application Note: AN-FTIR-COU-01
Executive Summary
Coumarins (2H-chromen-2-ones) represent a privileged scaffold in drug discovery, serving as the core for anticoagulants (Warfarin), antibiotics (Novobiocin), and novel anticancer agents. A critical quality attribute (CQA) during the synthesis and derivatization of coumarins is the integrity of the lactone ring.
However, a common analytical challenge arises when coumarins are derivatized with exocyclic ester side chains (e.g., acetates at C-3 or C-7). Both the core lactone and the side-chain ester possess carbonyl (
Mechanistic Grounding: The Physics of the Shift
To interpret the spectrum accurately, one must understand the vibrational physics governing the carbonyl shift.
The Coumarin Lactone (Endocyclic)
The coumarin core contains an
-
Conjugation Effect (Red Shift): Unlike a saturated
-lactone (which absorbs ), the coumarin carbonyl is conjugated with the C3=C4 double bond and the benzene ring. This delocalization reduces the double-bond character of the carbonyl, lowering its force constant and frequency to . -
Ring Strain (Blue Shift): While 5-membered (
) lactones shift higher ( ) due to strain, the 6-membered coumarin ring is relatively unstrained, allowing the conjugation effect to dominate.
The Exocyclic Ester (Side Chain)
A standard aliphatic ester substituent (e.g.,
-
Frequency Range: These typically absorb at
. -
Differentiation: Consequently, in a 7-acetoxycoumarin, one expects a doublet: the higher frequency peak corresponds to the exocyclic ester, and the lower frequency peak corresponds to the coumarin lactone.
Spectral Interpretation Guide
Diagnostic Regions and Assignments
The following table summarizes the expected shifts for common coumarin derivatives.
| Functional Group | Wavenumber ( | Intensity | Mechanistic Cause |
| Coumarin Lactone ( | 1700 – 1720 | Very Strong | Conjugation with aromatic ring lowers |
| Saturated Ester (Side Chain) | 1735 – 1750 | Strong | Lack of cyclic conjugation; standard ester value. |
| Aromatic Ester (Side Chain) | 1715 – 1730 | Strong | Conjugation with phenyl group lowers |
| Ketone (e.g., 3-Acetyl) | 1680 – 1695 | Strong | Conjugation + H-bonding potential. |
| C-O-C Stretch (Lactone) | 1100 – 1250 | Strong | Asymmetric stretch of the ring ether. |
The "Fermi Resonance" Trap
In highly crystalline coumarins, the lactone carbonyl band may split into a doublet even without an ester side chain. This is often due to Fermi Resonance —an interaction between the fundamental
-
Validation: If the doublet persists in solution (e.g.,
) but collapses or changes ratio significantly compared to the solid state (KBr/ATR), it is likely Fermi resonance or crystal packing effects, not a chemical impurity.
Decision Logic for Peak Assignment
The following diagram outlines the logical workflow for assigning carbonyl peaks in complex coumarin derivatives.
Figure 1: Decision tree for interpreting carbonyl signals in coumarin derivatives.
Experimental Protocol: High-Resolution ATR-FTIR
This protocol is designed to maximize peak resolution, essential for distinguishing overlapping carbonyls.
Equipment & Settings
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance). Diamond is preferred over ZnSe for hardness and chemical resistance.
-
Detector: DTGS (standard) or MCT (cooled) for high sensitivity.
Acquisition Parameters[1]
-
Resolution: 2
(Critical). Standard 4 resolution may merge the lactone and ester peaks into a single broad shoulder. -
Scans: 32 scans (Routine) or 64 scans (High Signal-to-Noise).
-
Range:
.
Step-by-Step Workflow
-
Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure no residue remains (check energy throughput).
-
Background Scan: Collect air background. Ensure the region
( ) and ( ) is minimized. -
Sample Loading:
-
Solids: Place ~2 mg of powder on the crystal. Apply high pressure using the anvil until the preview spectrum stabilizes.
-
Liquids/Oils: Place 1 drop to cover the crystal.
-
-
Acquisition: Collect sample spectrum.
-
Post-Processing (The "Senior Scientist" Trick):
-
If peaks overlap (e.g., a shoulder at
on a main peak at ), apply Second Derivative (2nd Der) processing. -
Result: The 2nd derivative will invert the peaks and sharpen them, revealing the exact position of hidden shoulders.
-
Figure 2: High-resolution ATR-FTIR workflow for coumarin analysis.
Troubleshooting & Validation
Common Artifacts
-
Broadening: If the carbonyl peak is exceptionally broad (
width), suspect Hydrogen Bonding (e.g., presence of moisture or free -OH groups). Dry the sample in a desiccator and rescan. -
Peak Shift: Electron-donating groups (e.g., 7-OH, 7-OMe) will shift the lactone peak to lower wavenumbers (
) due to increased resonance contribution.
Reference Validation
To validate your system, run a standard of 7-Acetoxycoumarin :
-
Expected Result: Two distinct peaks.
- (Acetate ester).
- (Coumarin lactone).[1]
-
Note: Values may vary by
depending on crystal packing.
References
-
NIST Chemistry WebBook. Infrared Spectra of Coumarin. National Institute of Standards and Technology. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[2] (2018). Available at: [Link]
-
Molecules (MDPI). Coumarin Derivatives: Synthesis, Structure and Spectroscopy. (2024). Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for shifts).
-
Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Esters. Available at: [Link]
Sources
Using Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate as a fluorescent probe
An Application Guide for the Characterization and Use of Novel Coumarin Probes Case Study: Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Introduction: The Coumarin Scaffold as a Platform for Fluorescent Sensing
Coumarin and its derivatives represent a cornerstone in the field of fluorescent probe design. First isolated in 1820, this class of benzopyran-2-one compounds is prized for a unique combination of favorable photophysical properties, including high fluorescence quantum yields, excellent photostability, and a structural framework that is readily amenable to chemical modification.[][2] These characteristics make them exceptional tools for researchers in biology and medicine.
The true power of the coumarin scaffold lies in its environmental sensitivity. The fluorescence emission of many coumarin derivatives is exquisitely responsive to the local microenvironment, changing in intensity and wavelength with shifts in polarity, viscosity, or the presence of specific analytes.[3][4] This "smart" behavior is the basis for their widespread use as probes for imaging subcellular organelles, quantifying metal ions, and reporting on dynamic physiological processes.[2][5]
This document serves as a comprehensive guide for researchers looking to characterize and deploy a novel or less-studied coumarin derivative. We will use Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate as a primary case study. While this specific molecule is not extensively characterized in public literature, its structure—featuring a methyl group at the 6-position and a propanoate ester at the 3-position—provides a basis for predicting its behavior and designing a validation workflow. The principles and protocols outlined herein are designed to be broadly applicable, empowering scientists to unlock the potential of new molecular probes.
Part 1: Foundational Photophysical Characterization
Before a novel fluorophore can be used in a complex biological system, its fundamental optical properties must be rigorously determined. This section provides the protocols necessary to build a complete photophysical profile of a new coumarin derivative.
Mechanism of Coumarin Fluorescence: Intramolecular Charge Transfer (ICT)
The fluorescence of many "push-pull" coumarin dyes is governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation with light, an electron is redistributed from an electron-donating group (the "push") to an electron-withdrawing group (the "pull"). The stability of this charge-separated excited state is highly dependent on the surrounding solvent polarity. In polar solvents, the ICT state is stabilized, leading to a red-shift (a move to longer wavelengths) in the emission spectrum. This environmental sensitivity is a key property exploited in sensing applications.[6]
Caption: Jablonski diagram illustrating the ICT fluorescence mechanism.
Protocol 1.1: Determining Core Spectroscopic Properties
Objective: To determine the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF) of the probe.
Materials:
-
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
-
Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the coumarin probe in the chosen solvent.
-
Absorbance Spectrum:
-
Dilute the stock solution to a working concentration (e.g., 10 µM) that gives a maximum absorbance between 0.1 and 0.5.
-
Scan the absorbance from 250 nm to 600 nm.
-
The wavelength of maximum absorbance is λabs. This is the optimal excitation wavelength (λex).
-
-
Emission Spectrum:
-
Using the same solution, place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the determined λabs.
-
Scan the emission spectrum from λex + 10 nm to 700 nm.
-
The wavelength of maximum fluorescence intensity is λem.
-
-
Stokes Shift Calculation: Calculate the Stokes shift using the formula:
-
Stokes Shift (nm) = λem - λabs
-
A larger Stokes shift is generally desirable as it minimizes overlap between excitation and emission signals.[7]
-
-
Quantum Yield (ΦF) Determination:
-
Prepare a series of dilutions of both the sample probe and the quantum yield standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance and the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield using the following equation[8]: ΦF(sample) = ΦF(std) × (Gradsample / Gradstd) × (η²sample / η²std) Where Grad is the gradient of the plot and η is the refractive index of the solvent.
-
Protocol 1.2: Assessing Environmental Sensitivity (Solvatochromism)
Objective: To evaluate how the probe's fluorescence changes in response to solvent polarity. This is crucial for predicting its utility in sensing applications.[3][4]
Procedure:
-
Prepare 10 µM solutions of the probe in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, water).
-
For each solution, measure the absorbance (λabs) and emission (λem) spectra as described in Protocol 1.1.
-
Record the data in a table and analyze the spectral shifts as a function of the solvent polarity index. A significant red-shift in emission with increasing polarity is indicative of an ICT mechanism and suggests the probe may be useful for reporting on polar environments, such as cellular membranes.[4]
Table 1: Solvatochromism Data for Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
| Solvent | Polarity Index | λabs (nm) | λem (nm) | Stokes Shift (nm) | Relative Intensity |
|---|---|---|---|---|---|
| Cyclohexane | 0.2 | ||||
| Toluene | 2.4 | ||||
| Dichloromethane | 3.1 | ||||
| Acetonitrile | 5.8 | ||||
| Ethanol | 4.3 |
| Water | 10.2 | | | | |
Protocol 1.3: Evaluating Viscosity Sensitivity
Objective: To determine if the probe's fluorescence is sensitive to the viscosity of its environment. Many coumarin derivatives act as "molecular rotors," where fluorescence is quenched by intramolecular rotation in low-viscosity media but enhanced when this rotation is restricted in viscous environments.[9]
Procedure:
-
Prepare a series of methanol-glycerol mixtures with varying volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100) to create a range of known viscosities.
-
Prepare a solution of the probe (e.g., 5 µM) in each solvent mixture.
-
Measure the fluorescence emission spectrum and record the maximum intensity for each solution, keeping the excitation wavelength and all instrument settings constant.
-
Plot the fluorescence intensity versus viscosity. A strong positive correlation suggests the probe is a molecular rotor and can be used to measure microviscosity changes within cells.[10][11]
Part 2: Application in Live-Cell Imaging
Once characterized, the probe can be applied to biological systems. The following protocols provide a general framework for using a novel coumarin probe for live-cell fluorescence microscopy.
Caption: General workflow for a live-cell imaging experiment.
Protocol 2.1: Cell Staining and Optimization
Objective: To label live cells with the coumarin probe for microscopic observation. Crucially, optimal concentration and incubation time must be determined empirically to maximize signal while minimizing cytotoxicity. [12]
Materials:
-
Adherent cells (e.g., HeLa, Cos-7) cultured on glass-bottom imaging dishes.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Probe stock solution (1 mM in DMSO).
Procedure:
-
Determine Optimal Concentration (Titration):
-
Plate cells in a multi-well imaging plate.
-
Prepare a range of working concentrations of the probe in complete media (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Replace the media in the wells with the staining solutions. Include a "vehicle control" well with media containing the same final concentration of DMSO but no probe.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C and 5% CO₂.
-
Wash the cells three times with warm PBS or fresh media to remove unbound probe.[13]
-
Image the cells and determine the lowest concentration that provides a bright, clear signal with low background. Check for signs of cytotoxicity (e.g., cell rounding, detachment).
-
-
Cell Staining for Experimentation:
-
Culture cells to ~70-80% confluency on a glass-bottom imaging dish.
-
Prepare the staining solution using the predetermined optimal concentration of the probe in pre-warmed complete medium.
-
Remove the culture medium and gently add the staining solution.
-
Incubate for the optimized time at 37°C and 5% CO₂.
-
Remove the staining solution and wash the cells 2-3 times with warm PBS or imaging buffer (e.g., HBSS).
-
Add fresh, pre-warmed imaging buffer or complete medium to the dish for imaging.
-
Protocol 2.2: Fluorescence Microscopy and Image Acquisition
Objective: To visualize the subcellular localization of the probe using fluorescence microscopy.
Procedure:
-
Microscope Setup:
-
Turn on the microscope and allow the light source/lasers to warm up.
-
Place the imaging dish on the microscope stage within an environmental chamber set to 37°C and 5% CO₂.
-
Select the appropriate filter cube or laser lines and emission filters based on the λabs and λem determined in Part 1. For a typical blue-emitting coumarin, a DAPI filter set (e.g., ~365 nm excitation, ~445 nm emission) may be a good starting point.[14]
-
-
Image Acquisition:
-
Focus on the cells using brightfield or Differential Interference Contrast (DIC) imaging.
-
Switch to the fluorescence channel. Adjust the exposure time or laser power to obtain a good signal-to-noise ratio, using the minimum necessary light to prevent phototoxicity and photobleaching.[12]
-
Acquire images of the stained cells.
-
Acquire images of unstained control cells using the same settings to assess the level of cellular autofluorescence.
-
-
Interpretation of Localization:
-
Analyze the images to determine where the probe accumulates.
-
If the characterization in Part 1 showed high solvatochromism and sensitivity to non-polar environments, the probe might localize to lipid-rich structures like lipid droplets or the endoplasmic reticulum.[15] Co-staining with a known organelle marker can confirm localization.
-
If the probe was found to be viscosity-sensitive, changes in its fluorescence intensity could report on the viscosity of the stained organelles.[9]
-
References
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. [Link]
-
The use of coumarins as environmentally-sensitive fluorescent probes of heterogeneous inclusion systems. PubMed. [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Semantic Scholar. [Link]
-
Self-calibrating viscosity probes: Design and subcellular localization. PMC. [Link]
-
Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome. ResearchGate. [Link]
-
Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome. PubMed. [Link]
-
Engineering and characterizing monomeric fluorescent proteins for live-cell imaging applications. Springer Nature Experiments. [Link]
-
A Coumarin-based Fluorescent Probe for Detection of Intracellular Viscosity and Polarity in Different Channels. Journal of Analysis and Testing. [Link]
-
Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. Research Features. [Link]
-
Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. Semantic Scholar. [Link]
-
Design and Synthesis of Coumarin‐Based Pyrazolopyridines as Biocompatible Fluorescence Dyes for Live‐Cell Imaging. ChemistrySelect. [Link]
-
Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry. [Link]
-
A Coumarin-Based Fluorescent Probe for Selective and Sensitive Detection of Thiophenols and Its Application. Analytical Chemistry. [Link]
-
Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society. [Link]
-
Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PMC. [Link]
-
Synthesis and application of coumarin fluorescence probes. PMC. [Link]
- Secondary amine-substituted coumarin compounds and their uses as fluorescent labels.
-
Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]
-
Novel Fluorescent Strategy of B Cell Selective Probe. ResearchGate. [Link]
-
Review: Fluorescent probes for living cells. Semantic Scholar. [Link]
Sources
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. dp.univr.it [dp.univr.it]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ac1.hhu.de [ac1.hhu.de]
- 13. promega.com [promega.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Chemoselective Hydrolysis of Ethyl Propanoate Side Chains in Coumarin Scaffolds
Strategic Analysis & Chemical Logic
The Chemoselectivity Paradox
The hydrolysis of an ethyl propanoate side chain attached to a coumarin core presents a classic problem in chemoselectivity. The coumarin scaffold contains an internal cyclic ester (lactone). Standard saponification conditions (strong base/heat) do not discriminate between the aliphatic ester (the side chain) and the aromatic lactone (the core).
Thermodynamic Reality:
-
Base Treatment: Upon treatment with hydroxide (OH⁻), the aliphatic ester hydrolyzes to the carboxylate. Simultaneously, the lactone ring opens to form the cis-coumarinate (phenolate-carboxylate salt).
-
The Isomerization Trap: If the basic solution is heated excessively or exposed to UV light for prolonged periods, the cis-coumarinate can isomerize to the thermodynamically more stable trans-coumarate. The trans-isomer cannot spontaneously recyclize upon acidification, leading to permanent ring opening.
-
The Solution: The protocol must utilize a "Saponification-Recyclization" strategy. We intentionally open the ring to hydrolyze the side chain, then utilize thermodynamic control (pH < 2) to force the phenol to re-attack the proximal carboxylic acid, reforming the lactone. Alternatively, an enzymatic approach avoids ring opening entirely.
Pathway Visualization
The following diagram illustrates the critical "Open-Close" mechanism required for successful chemical hydrolysis.
Figure 1: The mechanistic pathway of coumarin ester hydrolysis.[1] Note that the "Intermediate" must be acidified immediately to prevent conversion to the stable Trans-Coumarate.
Protocol A: Chemical Hydrolysis (Saponification-Recyclization)
Application: High-throughput synthesis, robust substrates. Mechanism: Total hydrolysis followed by acid-catalyzed lactonization.
Reagents & Equipment[2][3][4][5]
-
Substrate: Ethyl 3-(coumarin-3-yl)propanoate (or similar).
-
Solvent: Ethanol (95%) and Water (1:1 ratio).
-
Base: 2M Sodium Hydroxide (NaOH).
-
Acid: 6M Hydrochloric Acid (HCl).
-
Monitoring: TLC (Mobile phase: Hexane:EtOAc 1:1), UV Lamp (254/365 nm).
Step-by-Step Methodology
-
Dissolution:
-
In a round-bottom flask, dissolve 1.0 equivalent of the coumarin ester in Ethanol (5 mL per mmol).
-
Note: If solubility is poor, add THF dropwise until clear.
-
-
Saponification (Ring Opening):
-
Add 3.0 equivalents of 2M NaOH aqueous solution.
-
The solution will likely turn yellow (formation of the phenolate ion).
-
Heat to reflux (approx. 80°C) for 60–90 minutes.
-
Checkpoint: Monitor TLC.[2] The starting material (high Rf) should disappear. The intermediate stays at the baseline.
-
-
Critical Acidification (Ring Closing):
-
Cool the reaction mixture to 0–5°C in an ice bath. Do not skip cooling.
-
Add 6M HCl dropwise with vigorous stirring.
-
Target pH: < 1.0.
-
Observation: As the pH drops, the yellow color (phenolate) will disappear. A white precipitate should form. The low pH protonates the phenol and the carboxylate, driving the equilibrium back to the closed lactone form (the "cis" proximity effect).
-
-
Isolation:
-
Stir at 0°C for 30 minutes to ensure complete precipitation.
-
Filter the solid under vacuum.
-
Wash with cold water (3x) to remove excess acid and NaCl.
-
Dry in a vacuum oven at 40°C.
-
-
Purification (If necessary):
-
Recrystallize from Ethanol/Water or Acetic Acid.
-
Protocol B: Enzymatic Hydrolysis (Green Selective Route)
Application: Acid-sensitive substrates, complex derivatives. Mechanism: Lipase-mediated hydrolysis of aliphatic esters without lactone cleavage.
Reagents
-
Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).
-
Solvent: Phosphate Buffer (pH 7.2) / Acetone (9:1 v/v).
-
Temp: 35°C.
Methodology
-
Setup:
-
Suspend the coumarin ester (1 mmol) in 10 mL of Phosphate Buffer/Acetone mixture.
-
Add 50 mg of Immobilized Lipase B.
-
-
Incubation:
-
Incubate in an orbital shaker at 35°C (200 rpm).
-
Time: 24–48 hours (Enzymatic routes are slower than chemical).
-
-
Workup:
-
Filter off the immobilized enzyme (can be reused).
-
Acidify the filtrate to pH 3 with 1M HCl.
-
Extract with Ethyl Acetate (3x).
-
Evaporate solvent to yield the free acid.[1]
-
Comparative Data Analysis
| Parameter | Protocol A (Chemical) | Protocol B (Enzymatic) |
| Reaction Time | 1–2 Hours | 24–48 Hours |
| Yield (Typical) | 85–95% | 70–85% |
| Selectivity | Low (Relies on recyclization) | High (Lactone remains intact) |
| Conditions | Harsh (pH 14 → pH 1) | Mild (pH 7) |
| Risk Factor | Trans-isomerization (if overheated) | Incomplete conversion |
Quality Control & Troubleshooting
Validation Metrics
-
1H NMR (DMSO-d6):
-
Success: Disappearance of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).
-
Ring Integrity: Presence of lactone alkene proton (if 3-substituted, check C4-H singlet around 8.0-8.5 ppm).
-
Failure: If ring remains open, you will see phenolic -OH signals and a shift in the aromatic region.
-
-
IR Spectroscopy:
-
Look for broad -COOH stretch (2500-3300 cm⁻¹) and Lactone C=O (1700-1720 cm⁻¹).
-
Troubleshooting Guide
-
Issue: Product is an oil/sticky gum.
-
Cause: Incomplete recyclization or trapped solvent.
-
Fix: Dissolve in minimal acetic acid and precipitate with cold water.
-
-
Issue: Low Yield.
-
Cause: Decarboxylation.
-
Fix: Ensure temperature during acidification does not exceed 5°C. Avoid prolonged reflux in Protocol A.
-
References
-
López-Castillo, N., et al. (2013).[1][3] "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions." Advances in Chemical Engineering and Science.
-
Molecules Journal. (2005). "Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides." Molecules.
-
ACG Publications. (2014). "Ethyl coumarin-3-carboxylate: Synthesis and chemical properties." Organic Communications.
-
Scientific Research Publishing. (2013).[1] "Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound." International Journal of Organic Chemistry.
Sources
Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of 6-Methylcoumarin Impurities
Abstract
This application note details the development and validation of a precise and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of process-related and degradation impurities of 6-methylcoumarin. 6-Methylcoumarin is a vital pharmaceutical intermediate, and ensuring its purity is critical for the safety and efficacy of final drug products.[1] The developed reverse-phase HPLC method, utilizing a photodiode array (PDA) detector, demonstrates excellent specificity, linearity, accuracy, and precision, adhering to the International Council for Harmonisation (ICH) guidelines.[2][3][4] This protocol provides researchers, scientists, and drug development professionals with a comprehensive framework for implementing a robust quality control strategy for 6-methylcoumarin.
Introduction
6-Methylcoumarin is a key building block in the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticoagulant agents.[1] The coumarin skeleton is a privileged structure in medicinal chemistry, frequently found in natural products with diverse biological activities.[1] Given its role as a critical intermediate, the purity of 6-methylcoumarin is of paramount importance, as impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
The synthesis of 6-methylcoumarin can involve several routes, such as the Perkin reaction or condensations involving p-cresol, each with the potential to introduce specific process-related impurities.[5][6][7] Furthermore, degradation of the final product under various stress conditions can lead to the formation of additional impurities.[8][9] Therefore, a well-validated, stability-indicating analytical method is essential to ensure the quality and consistency of 6-methylcoumarin.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds and their impurities.[10][11][12] Reverse-phase HPLC, in particular, is well-suited for the separation of moderately polar compounds like coumarin derivatives.[13][14][15] The use of a photodiode array (PDA) detector offers significant advantages for impurity profiling, as it allows for the simultaneous acquisition of spectral data across a range of wavelengths.[10][16][17] This capability is crucial for assessing peak purity and identifying co-eluting compounds, which might otherwise go undetected with a standard UV-Vis detector.[10][16][18]
This application note presents a systematic approach to developing and validating an HPLC method for 6-methylcoumarin and its impurities, in accordance with the principles outlined in ICH Q2(R1) and USP General Chapter <621>.[2][3][4][19][20]
Experimental
Materials and Reagents
-
6-Methylcoumarin reference standard (≥99.5% purity)
-
Acetonitrile (HPLC gradient grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (≥99%)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
All other chemicals were of analytical grade.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array detector was used.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA, 200-400 nm, Monitoring at 320 nm |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of 6-methylcoumarin reference standard in methanol in a 25 mL volumetric flask.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the initial mobile phase composition (90:10, Mobile Phase A:Mobile Phase B).
-
Sample Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the 6-methylcoumarin sample in methanol in a 25 mL volumetric flask.
Method Development Strategy
The primary objective was to develop a method capable of separating 6-methylcoumarin from its potential process-related and degradation impurities. The causality behind our experimental choices is explained below.
-
Column Selection: A C18 stationary phase was chosen as it is a versatile, nonpolar stationary phase suitable for retaining and separating a wide range of moderately polar to nonpolar analytes, including coumarin derivatives.[12][13] The dimensions (250 mm x 4.6 mm, 5 µm) provide a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase Selection: A mixture of water and acetonitrile was selected as the mobile phase due to its common use in reverse-phase chromatography and its UV transparency.[13] Formic acid (0.1%) was added to both phases to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups on the analytes and impurities.
-
Gradient Elution: A gradient elution was employed to ensure the timely elution of both early- and late-eluting impurities with good peak shapes. The gradient was optimized to provide sufficient resolution between all observed peaks.
-
Detector Selection and Wavelength: A PDA detector was chosen to enable peak purity analysis and to identify the optimal detection wavelength for all components.[10][16] Based on the UV spectra of 6-methylcoumarin and its observed impurities, a monitoring wavelength of 320 nm was selected as it provided good sensitivity for the parent compound and the majority of the degradation products.
Caption: Workflow for HPLC Method Development.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies were performed on the 6-methylcoumarin sample.[8][9][21] The goal is to achieve 5-20% degradation of the active substance.[21] These studies are crucial for demonstrating that the analytical method can effectively separate the main peak from any degradation products.[8]
Protocol for Forced Degradation
-
Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for 48 hours. Dissolve in methanol to the target concentration.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) in a photostability chamber for 24 hours.
All stressed samples were diluted to the working concentration with the initial mobile phase and analyzed using the developed HPLC method. The chromatograms were evaluated for the appearance of new peaks and the resolution between these peaks and the main 6-methylcoumarin peak. The peak purity of the 6-methylcoumarin peak was assessed using the PDA detector to ensure no co-elution of degradation products.[18]
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines for the following parameters.[2][3][4]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. 6-Methylcoumarin synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. File:6-methylcoumarin synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. tandfonline.com [tandfonline.com]
- 11. uspbpep.com [uspbpep.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. benchchem.com [benchchem.com]
- 14. vup.sk [vup.sk]
- 15. Separation of 6-Methyl coumarin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. lcms.cz [lcms.cz]
- 18. pharmtech.com [pharmtech.com]
- 19. uni-onward.com.tw [uni-onward.com.tw]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation for Coumarin-3-Propanoate Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to enhance the yield and purity of coumarin-3-propanoates synthesized via the Knoevenagel condensation. Here, we delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges.
Introduction to Coumarin-3-Propanoate Synthesis
The synthesis of coumarin-3-propanoates is a critical process in the development of novel therapeutics, leveraging the diverse biological activities of the coumarin scaffold. The Knoevenagel condensation is a cornerstone of this synthesis, involving the reaction of a salicylaldehyde derivative with an active methylene compound, typically a malonic ester, followed by intramolecular cyclization. Subsequent transesterification can then yield the desired coumarin-3-propanoate. While robust, this reaction is sensitive to various parameters that can significantly impact the final yield and purity. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of coumarin-3-propanoates.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation is resulting in a low yield or no desired coumarin-3-propanoate. What are the potential causes and how can I resolve this?
A: Low or no yield is a common issue that can stem from several factors, from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Purity of Reactants: Impurities in the salicylaldehyde or the active methylene compound (e.g., diethyl malonate) can inhibit the reaction.[1]
-
Solution: Ensure the purity of your starting materials. Salicylaldehyde can be purified by distillation or by forming a bisulfite adduct.[2] Active methylene compounds should be freshly distilled if purity is questionable.
-
-
Catalyst Inefficiency or Degradation: The choice and activity of the catalyst are paramount. Weak bases like piperidine or pyridine are commonly used.[1][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role.
-
Solution:
-
Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 50-80°C) can often increase the reaction rate and yield.[4][6]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used.[6][7] Aprotic polar solvents such as DMF or greener alternatives like deep eutectic solvents have also shown excellent results.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can sometimes lead to the formation of byproducts.
-
-
-
Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction mixture. What are these impurities and how can I minimize them?
A: Side reactions can compete with the desired Knoevenagel condensation, leading to a complex product mixture and reduced yield.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of Salicylaldehyde: Strong bases can promote the self-condensation of the aldehyde.[1]
-
Formation of Michael Adducts: The α,β-unsaturated product can undergo a subsequent Michael addition with the active methylene compound.
-
Solution: Optimize the stoichiometry of the reactants. A slight excess of the salicylaldehyde may be beneficial. Monitor the reaction closely with TLC and stop it once the desired product is predominantly formed.
-
-
Incomplete Cyclization: The intermediate from the Knoevenagel condensation may not fully cyclize to form the coumarin ring.
-
Solution: Ensure the reaction conditions (temperature and time) are sufficient for the intramolecular cyclization to occur. The presence of a mild acid can sometimes facilitate this step.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my crude coumarin-3-propanoate. What are the recommended purification techniques?
A: Purification of coumarin derivatives can be challenging due to their similar polarities to some of the starting materials and byproducts.
Purification Strategies:
-
Recrystallization: This is often the first and most effective method for purifying solid coumarin products.
-
Recommended Solvents: Ethanol, ethyl acetate/hexane mixtures, or aqueous acetone are commonly used for recrystallization.[6]
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography is a powerful tool for separation.
-
Stationary Phase: Silica gel is the most common adsorbent.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective for eluting coumarin derivatives.[6]
-
-
Acid-Base Extraction: For coumarin-3-carboxylic acids (the precursor to propanoates), you can dissolve the crude product in a hot alkaline solution (e.g., 0.5% sodium hydroxide) and then precipitate the pure acid by adding a mineral acid.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl Coumarin-3-Carboxylate
This protocol is a starting point and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol.[2]
-
Catalyst Addition: To this mixture, add piperidine (0.1 eq) and a catalytic amount of glacial acetic acid.[2]
-
Reaction: Heat the solution to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and add hot water to precipitate the product.[2]
-
Purification: Collect the solid by vacuum filtration and recrystallize from ethanol or an ethanol/water mixture to obtain pure ethyl coumarin-3-carboxylate.
| Parameter | Recommended Value |
| Solvent | Absolute Ethanol |
| Catalyst | Piperidine/Acetic Acid |
| Temperature | Reflux (~78°C) |
| Reaction Time | 3-4 hours |
Protocol 2: L-proline Catalyzed Synthesis of Coumarin-3-Carboxylic Esters
This method offers a greener alternative with potentially milder conditions.[4]
-
Reactant Mixture: In a sealed vial, combine the salicylaldehyde derivative (1.0 eq), the malonic acid ester (1.05 eq), and L-proline (10 mol%).[4][5]
-
Solvent: Add ethanol as the solvent.[4]
-
Reaction: Stir the mixture at 80°C for 18 hours.[4]
-
Isolation: Cool the reaction mixture to allow the product to crystallize. The pure coumarin can often be obtained by filtration without the need for column chromatography.[4]
| Parameter | Recommended Value |
| Solvent | Ethanol |
| Catalyst | L-proline (10 mol%) |
| Temperature | 80°C |
| Reaction Time | 18 hours |
Visualizing the Process
Knoevenagel Condensation Mechanism for Coumarin Synthesis
Caption: Mechanism of Knoevenagel condensation for coumarin synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- Gaber, M., Ali, Y., & El-Ghamry, H. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
- González-González, A., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.
- Ansari, N. F., et al. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Scientific Research.
- Suljić, M., & Pietruszka, J. (2020). Synthesis of coumarin derivatives via Knoevenagel condensation.
- Wang, L., et al. (2015).
- Toda, F., & Tanaka, K. (1998). Solvent-Free Coumarin Synthesis. Green Chemistry.
- Bigi, F., et al. (1996).
- Tantishaiyakul, V., et al. (2021).
- Abdel-Wahab, B. F., et al. (2025). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. Results in Chemistry.
- BenchChem. (n.d.).
- Szwaczko, K., & Kowalski, M. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research.
- Horning, E. C., Horning, M. G., & Dimmig, D. A. (1948). 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Organic Syntheses.
- Undale, K. A., et al. (2004).
- Organic Chemistry Portal. (n.d.).
- Khan, I., et al. (2018). presents several papers describing the Knoevenagel condensation method in the synthesis of coumarin derivatives in.
- Mazimba, O. (2012).
- Alfa Chemistry. (n.d.).
- Szwaczko, K., & Kowalski, M. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester.
- Heravi, M. M., et al. (2007).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
Technical Support Center: Troubleshooting Low Solubility of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Welcome to the technical support resource for Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a coumarin derivative, this molecule possesses a largely hydrophobic benzopyrone core, which can lead to difficulties in achieving desired concentrations in aqueous-based experimental systems. This guide provides a logical, step-by-step approach to systematically overcome these issues, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate in my aqueous buffer. Why is it so poorly soluble?
A1: The low aqueous solubility of this compound is inherent to its molecular structure. The core of the molecule is a coumarin ring system, which is aromatic and largely non-polar. While the ethyl propanoate group adds some polar character, the dominant feature is the hydrophobic scaffold. This makes it energetically unfavorable for the molecule to dissolve in polar solvents like water or aqueous buffers. Think of it as trying to mix oil and water; the non-polar compound is excluded from the hydrogen-bonding network of the water molecules. Many compounds with promising biological activity face this initial hurdle, with some estimates suggesting that around 40% of marketed drugs and up to 90% of new drug candidates exhibit poor water solubility.[1]
Q2: What is the first and most common solvent I should try for creating a stock solution?
A2: For initial solubilization and the preparation of a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of hydrophobic compounds.
-
Causality: DMSO has a high dielectric constant and a polar aprotic nature, allowing it to solvate both polar and non-polar molecules effectively. For laboratory and cell culture applications, it is crucial to use a high-purity, sterile-filtered, or cell culture-grade DMSO.[2][3]
-
Practical Insight: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%, and ideally ≤0.1%) to avoid solvent-induced artifacts or cytotoxicity.[4] Most cell lines can tolerate 0.5% DMSO, but sensitive cells, especially primary cultures, may require lower concentrations.[4]
Q3: My experiment is sensitive to DMSO. What are my other options for organic co-solvents?
A3: If DMSO is not suitable for your experimental system, other water-miscible organic solvents can be used. The most common alternatives are Ethanol and Methanol .
-
Expertise & Experience: Ethanol is often the next choice due to its lower toxicity compared to methanol. Coumarin itself is soluble in ethanol.[5][6] When preparing your stock, you may need to gently warm the solution or use sonication to aid dissolution. A co-solvent approach involves using a mixture of a water-miscible organic solvent and water to enhance the solubility of poorly soluble drugs.[1]
-
Workflow:
-
Attempt to dissolve the compound in 100% ethanol.
-
If successful, this stock can be diluted into your aqueous buffer.
-
Pay close attention to the point at which the compound begins to precipitate out of solution upon dilution. This will define the maximum achievable concentration in your final working solution.
-
Q4: Can I use pH adjustment to increase the aqueous solubility of this compound?
A4: Adjusting the pH is a viable strategy, but it must be approached with caution due to the compound's structure and potential for degradation.
-
Mechanistic Insight: The coumarin ring system lacks easily ionizable functional groups that would dramatically increase solubility in acidic or moderately basic conditions. However, some studies on related coumarins show that solubility can be enhanced in moderately alkaline solutions (pH 7.5–8.5).[7] This is likely due to subtle changes in polarity or interactions, rather than full deprotonation.
-
Trustworthiness & Self-Validation: This approach comes with a significant caveat: stability . Coumarins can be susceptible to lactone ring-opening via hydrolysis under alkaline conditions, and this degradation can be accelerated in the presence of oxygen.[7]
-
Protocol Validation: If you attempt pH-mediated solubilization, you must validate the stability of your compound under those conditions. Prepare your solution and run a time-course analysis using HPLC or LC-MS to check for the appearance of degradation products.
-
Recommendation: Given the potential for instability, pH adjustment should be considered a secondary strategy after co-solvent methods have been exhausted, and it requires rigorous stability testing.
-
Systematic Solubility Assessment Protocol
This protocol provides a structured method to determine the optimal solvent system for your compound.
Objective: To identify a suitable solvent or co-solvent system for achieving a target concentration of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate.
Materials:
-
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
-
Vortex mixer
-
Sonicator (water bath)
-
Heating block or water bath
-
Solvents:
-
Type I (Ultrapure) Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
-
Ethanol (200 proof, absolute)
-
Methanol
-
Acetonitrile
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol
-
Methodology:
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several separate, clear glass vials.
-
Solvent Addition: Add a calculated volume of the first solvent to be tested to achieve a high target concentration (e.g., 10 mg/mL or ~36 mM).
-
Initial Dissolution Attempt (Room Temperature):
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for undissolved particles against a dark background.
-
If not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Re-inspect the solution.
-
-
Assisted Dissolution:
-
If the compound is still not dissolved, gently warm the solution to 37-40°C for 10-15 minutes. Caution: Use gentle heating to avoid potential degradation.
-
Vortex again and inspect.
-
-
Record Observations: Systematically record your findings in a table. Note whether the compound is "Insoluble," "Partially Soluble," or "Freely Soluble" and under which conditions (e.g., "Soluble with sonication and heat").
-
Serial Dilution for Co-Solvent Systems: If a pure organic solvent works, perform a serial dilution into your primary aqueous buffer (e.g., PBS) to determine the concentration at which precipitation occurs. This establishes the limits of a co-solvent system.
Data Summary Table for Solubility Assessment
| Solvent | Target Conc. | Room Temp. | With Sonication | With Heat (40°C) | Notes / Precipitation upon Dilution |
| Water | 1 mg/mL | Insoluble | Insoluble | Insoluble | |
| PBS, pH 7.4 | 1 mg/mL | Insoluble | Insoluble | Insoluble | |
| DMSO | 10 mg/mL | Freely Soluble | N/A | N/A | Recommended for Stock |
| Ethanol | 10 mg/mL | Partially Soluble | Freely Soluble | N/A | Note max buffer % before precipitation |
| Methanol | 10 mg/mL | Partially Soluble | Freely Soluble | N/A | |
| Acetonitrile | 5 mg/mL | Insoluble | Partially Soluble | Freely Soluble | |
| PEG 400 | 5 mg/mL | Partially Soluble | Partially Soluble | Freely Soluble | Useful for in vivo formulations |
| Propylene Glycol | 5 mg/mL | Insoluble | Partially Soluble | Freely Soluble |
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues with Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate.
Caption: Decision tree for troubleshooting compound solubility.
References
- Jadhav, P., et al. (2022). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery Science and Technology.
- Lee, S., et al. (1999). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data.
-
Schindeldecker, A. H., et al. (2019). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Omega. Available at: [Link]
- Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available at: [Link]
-
Kubrak, T., et al. (2015). Effect of buffer pH on the separation of coumarins in plant material. ResearchGate. Available at: [Link]
-
Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
- Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science.
- BenchChem. (2025). solubility and stability of Coumarin-C2-exo-BCN. BenchChem.
-
Corning. Corning® 250 mL DMSO (Dimethyl Sulfoxide). Corning. Available at: [Link]
-
Wikipedia. Coumarin. Wikipedia. Available at: [Link]
- Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? Reddit.
-
Delgado, D. R., et al. (2026, January 18). Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. ResearchGate. Available at: [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. Available at: [Link]
-
ResearchGate. Influence of pH on a) coumarin concentration profile and b)... ResearchGate. Available at: [Link]
-
Welle, A., et al. (2021). Recent Advances in Functional Polymers Containing Coumarin Chromophores. PMC. Available at: [Link]
Sources
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. atcc.org [atcc.org]
- 3. Corning® 250 mL DMSO (Dimethyl Sulfoxide) | Corning [ecatalog.corning.com]
- 4. lifetein.com [lifetein.com]
- 5. Coumarin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in the synthesis of 3-substituted coumarins
Welcome to the technical support center for the synthesis of 3-substituted coumarins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coumarin synthesis and minimize the formation of unwanted side products. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in mechanistic principles.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific, common problems encountered during the synthesis of 3-substituted coumarins, particularly via the Knoevenagel and Perkin condensations. Each entry is formatted as a problem-solution guide to help you quickly identify and resolve experimental challenges.
Problem 1: Formation of Michael Adducts and Dimerization in Knoevenagel Condensation
Q: My Knoevenagel condensation of a salicylaldehyde with an active methylene compound (e.g., malonic esters, ethyl acetoacetate) is giving me a significant amount of a higher molecular weight byproduct, which I suspect is a Michael adduct. How can I prevent this?
A: This is a classic issue in coumarin synthesis. The desired 3-substituted coumarin product is itself a Michael acceptor due to its α,β-unsaturated carbonyl system.[1] The nucleophilic enolate of your active methylene starting material can attack the C4 position of the newly formed coumarin, leading to unwanted adducts.
Causality & Explanation:
The Knoevenagel condensation is typically base-catalyzed. The base (e.g., piperidine, pyridine) deprotonates the active methylene compound to form a reactive enolate.[2] This enolate then attacks the salicylaldehyde. After condensation and intramolecular cyclization (lactonization), the coumarin product is formed. However, if unreacted enolate remains in the presence of the coumarin product under basic conditions, a subsequent Michael 1,4-addition can occur.[1][3]
dot
Caption: Knoevenagel condensation pathway and competing Michael addition side reaction.
Mitigation Strategies:
-
Control Stoichiometry: Use the salicylaldehyde as the limiting reagent. A slight excess of the active methylene compound is common, but a large excess will increase the concentration of the nucleophilic enolate available for side reactions.
-
Optimize the Catalyst:
-
Use a Weaker Base: Strong bases favor the Michael addition. Switch from strong bases like sodium ethoxide to weaker organic bases like piperidine or pyridine.[2]
-
Employ Lewis Acid Catalysts: Catalysts like iron(III) chloride (FeCl₃) or ytterbium triflate (Yb(OTf)₃) can promote the condensation under milder conditions, often avoiding the need for strong bases and reducing side reactions.[4][5]
-
Consider "Green" Catalysts: Deep eutectic solvents (DESs), such as choline chloride:urea, can act as both the solvent and catalyst, leading to high yields with minimal side products.[6]
-
-
Solvent Selection: The choice of solvent can influence reaction rates and selectivity. While many procedures use ethanol or DMF, exploring solvent-free conditions or microwave-assisted synthesis can dramatically reduce reaction times, minimizing the window for side reactions to occur.[5][7]
-
Temperature and Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[8] Stop the reaction as soon as the starting salicylaldehyde is consumed to prevent the product from sitting in the reactive mixture. Lowering the temperature can also help, though it may increase reaction time.
Problem 2: Low Yields and Byproduct Formation in Perkin Reactions
Q: I am attempting to synthesize a 3-arylcoumarin using the Perkin reaction between a salicylaldehyde and a phenylacetic acid derivative, but my yields are consistently low (<50%). What can I do to improve this?
A: The classic Perkin reaction, which uses an alkali salt of the carboxylic acid as the base, often suffers from low yields due to the high temperatures required, which can lead to byproduct formation.[9] Modern modifications can significantly improve outcomes.
Causality & Explanation:
The Perkin reaction involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of the sodium or potassium salt of the acid.[10] The reaction proceeds through the formation of an enolate from the anhydride, which then attacks the aldehyde. The high temperatures are needed to drive the dehydration and cyclization steps but can also cause decomposition or alternative condensation pathways.
Mitigation Strategies:
-
Use a Tertiary Amine Base: A significant improvement to the Perkin reaction is the replacement of the alkali salt with a tertiary amine, such as triethylamine or N-methylmorpholine, in the presence of acetic anhydride.[4][9] This modification often allows for lower reaction temperatures and cleaner reactions, leading to moderate to good yields (46-74%).[4]
-
Solvent-Free Conditions: For the synthesis of 3-aryl coumarins, conducting the reaction between a salicylaldehyde and phenylacetic acid under solvent-free conditions at elevated temperatures (e.g., 180 °C) with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can provide good to excellent yields (61-91%).[5]
-
Reagent Purity: Ensure that the acetic anhydride used is fresh and free of acetic acid, as the presence of acid can interfere with the reaction.
| Method | Base/Catalyst | Typical Temperature | Reported Yield Range | Reference |
| Classic Perkin | Sodium Acetate | High (e.g., >160 °C) | Low to Moderate | [9] |
| Modified Perkin | Triethylamine / Acetic Anhydride | 120 °C | 46-74% | [4] |
| Solvent-Free | DABCO | 180 °C | 61-91% | [5] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally best for 3-substituted coumarins with electron-donating groups on the salicylaldehyde?
A1: The Knoevenagel condensation is often highly effective and versatile for a wide range of substituted salicylaldehydes.[4][11] It generally proceeds under milder conditions than the Perkin reaction and can be adapted with various catalysts (basic, acidic, or nanoparticle-based) to optimize the yield for specific substrates.[5] For instance, phenyliododiacetate (PIDA) in ethanol has been shown to give yields of 80-92% for various substituted salicylaldehydes.[4]
Q2: How can I effectively monitor the progress of my coumarin synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[8] Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between your starting materials (salicylaldehyde and active methylene compound) and the coumarin product. The coumarin product is typically more conjugated and will often appear as a fluorescent spot under UV light (254 nm or 365 nm), making it easy to identify. The reaction is considered complete when the limiting reagent spot (usually the salicylaldehyde) has disappeared.
Q3: My crude product is an oil/is highly impure. What are the best purification strategies?
A3:
-
Recrystallization: This is the most common purification technique for solid products.[12] A mixed solvent system is often required. For example, dissolving the crude solid in hot ethanol and then adding water until the solution becomes cloudy, followed by slow cooling, can yield pure crystals.[8][12]
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[13] A gradient of ethyl acetate in hexane is a common eluent system.
-
Acid-Base Extraction: For coumarin-3-carboxylic acids, you can dissolve the crude product in a basic aqueous solution (like 0.5% sodium hydroxide), wash with an organic solvent (like ether) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.[13]
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis of 3-Acetylcoumarin via Knoevenagel Condensation
This protocol is adapted from procedures known to produce high, reproducible yields with a simple work-up.[14]
dot
Caption: Workflow for the Knoevenagel synthesis of 3-acetylcoumarin.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in a minimal amount of ethanol.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
While stirring at room temperature, add a catalytic amount of piperidine (approx. 0.1 eq) dropwise. An exothermic reaction may be observed, and the solution may turn yellow/orange.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's completion by TLC by observing the disappearance of the salicylaldehyde spot.
-
Once complete, slowly pour the reaction mixture into a beaker containing a stirred, cold, dilute solution of hydrochloric acid. A solid precipitate should form immediately.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acid and salts.
-
Purify the crude product by recrystallization from hot ethanol to yield pure 3-acetylcoumarin.[8] Expected yields are often in the 90-96% range.[14]
References
-
Journal of Medicinal and Chemical Sciences. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]
-
Journal of Scientific Research. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. [Link]
-
Arkivoc. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [Link]
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. [Link]
-
Results in Chemistry. (2025). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. [Link]
-
ResearchGate. (2022). What are the techniques that can be use to purify coumarins?. [Link]
-
J-STAGE. (n.d.). Solvent-Free Coumarin Synthesis. [Link]
-
YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. [Link]
-
Bentham Science. (n.d.). An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents. [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials [mdpi.com]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. bhu.ac.in [bhu.ac.in]
- 9. jmchemsci.com [jmchemsci.com]
- 10. SATHEE: Chemistry Perkin Reaction Mechanism [sathee.iitk.ac.in]
- 11. purerims.smu.ac.za [purerims.smu.ac.za]
- 12. old.rrjournals.com [old.rrjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Choice for Coumarin Ring Formation
Welcome to the technical support center for optimizing catalyst choice in coumarin ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental strategies for synthesizing coumarin derivatives. The following question-and-answer format directly addresses common challenges and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the coumarin core?
A1: The synthesis of coumarins can be achieved through several classic and modern catalytic methods. The most prominent include:
-
Pechmann Condensation: This is a widely used method involving the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[1][2] It is favored for its use of simple starting materials and often provides good yields.[1] A variety of catalysts can be employed, ranging from mineral acids like H₂SO₄ to Lewis acids such as ZnCl₂ and FeCl₃, as well as heterogeneous catalysts.[3]
-
Knoevenagel Condensation: This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group, catalyzed by a base.[1][4] Organic bases like piperidine or pyridine are commonly used.[5]
-
Perkin Reaction: Historically significant, this reaction involves heating the sodium salt of salicylaldehyde with acetic anhydride to form the coumarin ring.[4][6]
-
Wittig Reaction: This method can be utilized by reacting a suitable hydroxybenzaldehyde with a Wittig reagent.[1]
-
Metal-Catalyzed Reactions: Modern approaches often involve transition metal catalysts, such as palladium, copper, rhodium, and gold, which can facilitate C-H bond activation and other novel transformations to form the coumarin scaffold.[4][7][8][9]
Q2: My reaction yield is consistently low. What are the most critical parameters to optimize for my chosen catalyst?
A2: Low yields in coumarin synthesis often stem from suboptimal reaction conditions. Key parameters to investigate include:
-
Catalyst Loading: The amount of catalyst is crucial. For instance, in a Pechmann condensation using FeF₃ under microwave irradiation, the yield was strongly dependent on the catalyst amount, with 0.05 g being optimal in one study.[10] Similarly, for zirconia-based heterogeneous catalysts, a 6.5 mol% loading was found to be the optimized concentration.[11]
-
Temperature: Reaction temperature significantly impacts the rate and selectivity. For some reactions, increasing the temperature can improve yields, but excessive heat can lead to side product formation.[12] It's essential to find the optimal temperature for your specific substrate and catalyst combination.
-
Solvent: The choice of solvent can dramatically influence catalytic activity. Aromatic solvents might competitively adsorb to the catalyst, while protic solvents can protonate the catalyst surface, blocking active sites.[13] In many cases, solvent-free conditions have been shown to provide higher yields.[13][14]
-
Reaction Time: Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is vital to determine the optimal reaction time and prevent the formation of degradation products.[15]
-
Energy Source: Alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and improve yields compared to conventional heating.[10][16][17]
Q3: I'm observing significant side product formation. How can I improve the selectivity of my catalytic reaction?
A3: Side product formation is a common challenge that can often be mitigated by careful optimization of reaction conditions and catalyst selection.
-
Catalyst Choice: Switching to a milder or more selective catalyst can be effective. For example, heterogeneous catalysts are often associated with cleaner reactions and easier product separation compared to strong homogeneous acids.[18]
-
Temperature Control: As mentioned, high temperatures can promote side reactions. Lowering the reaction temperature may improve selectivity, even if it slightly increases the reaction time.
-
Substrate Reactivity: The electronic nature of your starting materials plays a significant role. For instance, in the Pechmann condensation, phenols with electron-donating groups tend to react more readily and cleanly than those with electron-withdrawing groups, which may require harsher conditions that can lead to side products.[11][18]
-
Water Removal: Some condensation reactions, like the Pechmann, generate water, which can inhibit the catalyst or lead to reversible reactions.[15] Employing conditions that remove water as it is formed can drive the reaction towards the desired product.
Q4: How do I choose between a homogeneous and a heterogeneous catalyst for my coumarin synthesis?
A4: The choice between a homogeneous and a heterogeneous catalyst depends on several factors, including the specific reaction, desired purity of the product, and considerations for process scalability and environmental impact.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Often exhibit high activity and selectivity under mild conditions. | Can be highly active and selective; properties can be tuned by modifying the support.[13][19] |
| Separation & Recovery | Difficult to separate from the reaction mixture, leading to potential product contamination. | Easily separated by filtration, allowing for simpler work-up and product purification.[13] |
| Reusability & Cost | Generally not reusable, which can increase costs, especially with expensive metal catalysts. | Often reusable for multiple cycles without significant loss of activity, making them more cost-effective and environmentally friendly.[11][13] |
| Reaction Conditions | Can be sensitive to air and moisture. | Often more robust and can be used under a wider range of conditions, including solvent-free systems.[13][20] |
| Examples | H₂SO₄, AlCl₃, piperidine.[3][21] | Zeolites, silica-supported catalysts (e.g., FeCl₃/MCM41, Sulfated Tungstate), metal nanoparticles (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs).[4][13][19][20] |
Ultimately, for applications requiring high product purity, ease of handling, and sustainable practices, heterogeneous catalysts are often the preferred choice.[11]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Pechmann Condensation
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The chosen acid catalyst may not be strong enough for the specific phenol and β-ketoester combination, especially if the phenol is deactivated by electron-withdrawing groups.[18]
-
Solution: Switch to a stronger acid catalyst. For example, if a mild Lewis acid like ZnCl₂ is ineffective, consider using a stronger one like AlCl₃ or a solid acid catalyst like Amberlyst-15.[4][15] For particularly challenging substrates, concentrated H₂SO₄ might be necessary, though it can lead to side products.[22]
-
-
Suboptimal Temperature:
-
Cause: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition or side product formation. An optimal temperature often exists that balances reaction rate and selectivity.
-
-
Presence of Water:
-
Cause: The water generated during the condensation can inhibit the catalyst and shift the equilibrium back towards the reactants.[15]
-
Solution: Perform the reaction under conditions that facilitate water removal, such as using a Dean-Stark apparatus or running the reaction under vacuum if the substrates are not volatile.
-
-
Poor Reagent Quality:
-
Cause: Impurities in the phenol or β-ketoester can interfere with the catalyst or participate in side reactions.
-
Solution: Ensure the purity of your starting materials. Recrystallize solid phenols and distill liquid β-ketoesters if necessary.[18]
-
Problem 2: Catalyst Deactivation
Possible Causes & Solutions:
-
Fouling or Coking:
-
Cause: At high temperatures, carbonaceous materials (coke) can deposit on the surface of heterogeneous catalysts, blocking the active sites.[23]
-
Solution: For reusable catalysts, a regeneration step may be necessary. This often involves carefully burning off the coke in a stream of air at a controlled temperature. It is also advisable to operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize coke formation.
-
-
Poisoning:
-
Cause: Certain functional groups or impurities in the starting materials or solvent can irreversibly bind to the catalyst's active sites, rendering them inactive.[23] For example, some polar solvents can poison the active sites of certain solid catalysts.[24]
-
Solution: Purify all reagents and solvents before use. If a specific functional group on a substrate is suspected of poisoning the catalyst, it may need to be protected before the reaction and deprotected afterward.
-
-
Sintering:
-
Cause: Prolonged exposure to high temperatures can cause the small metal particles on a supported catalyst to agglomerate into larger particles, reducing the active surface area.[23]
-
Solution: This process is generally irreversible. To prevent sintering, operate at the lowest effective temperature and choose catalysts with high thermal stability.
-
Problem 3: Difficulty in Catalyst Separation and Product Purification
Possible Causes & Solutions:
-
Use of Homogeneous Catalysts:
-
Cause: Homogeneous catalysts are dissolved in the reaction medium, making their removal from the product challenging.
-
Solution: Switch to a heterogeneous catalyst. Solid catalysts can be easily removed by simple filtration.[13] Magnetic nanoparticles as catalyst supports offer an even more convenient separation method using an external magnet.[25]
-
-
Formation of Emulsions during Work-up:
-
Cause: The presence of acidic or basic catalysts can lead to the formation of stable emulsions during aqueous work-up procedures.
-
Solution: Neutralize the reaction mixture before extraction. If using a solid catalyst, ensure it is completely filtered off before proceeding with the work-up.
-
-
Product has an Unexpected Color:
-
Cause: Even with similar spectroscopic data, variations in product color (e.g., off-white vs. pale yellow) can occur between batches.[26] This could be due to trace impurities or minor variations in the crystalline structure.
-
Solution: If all analytical data (NMR, IR, melting point) are consistent, the color difference may not be significant. However, for applications requiring high purity, further purification steps like recrystallization from a different solvent system or column chromatography may be necessary to achieve a consistent appearance.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Pechmann Condensation using a Heterogeneous Catalyst
This protocol provides a general guideline for the synthesis of a coumarin derivative using a solid acid catalyst.
Reagents:
-
Phenol derivative (e.g., resorcinol, 2 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 2.2 mmol)
-
Heterogeneous acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%)[3][19]
Procedure:
-
In a round-bottom flask, combine the phenol, β-ketoester, and the solid acid catalyst.
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 110-120 °C) with vigorous stirring.[11][19]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If the reaction was performed without a solvent, add a suitable solvent like ethanol or ethyl acetate to dissolve the product.
-
Filter off the solid catalyst. The catalyst can often be washed, dried, and reused.
-
Pour the filtrate into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Comparison of Catalysts for Pechmann Condensation
The following table summarizes the performance of various catalysts in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate under different conditions.
| Catalyst | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Conditions | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 10 mol% | 110 | 3 h | 88 | Solvent-free | [3][19] |
| FeCl₃/MCM41 | 300 mg | 100 | 10 h | 60-75 | Solvent-free | [13] |
| FeF₃ | 0.05 g | 110 | 5 min | 96 | Microwave (450W) | [10] |
| SnCl₂·2H₂O | 10 mol% | - | 260 s | High | Microwave (800W) | [27] |
| Amberlyst-15 | - | 110 | 150 min | High | Solvent-free | [24] |
| No Catalyst | - | 120 | 6 h | 0 | Solvent-free | [2] |
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate catalyst for coumarin synthesis.
Caption: Decision workflow for catalyst selection in coumarin synthesis.
Pechmann Condensation Mechanism (Acid Catalyzed)
This diagram outlines the key steps in the acid-catalyzed Pechmann condensation.
Caption: Mechanism of the acid-catalyzed Pechmann condensation.
References
-
Goswami, L., Kumar, R., & Sharma, A. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9325–9336. [Link]
-
Goswami, L., Kumar, R., & Sharma, A. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PMC. [Link]
-
Hilaris Publisher. (2024). Solvent-Free One-Pot Synthesis of Coumarins using Heterogeneous Recyclable Fecl3 /Mcm41 Catalyst. [Link]
-
Encyclopedia.pub. (2022). Synthesis of the Coumarin Core. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. PMC. [Link]
-
Dhawale, K. D., Ingale, A. P., Thorat, N. M., & Patil, L. R. (2022). Sulfated Tungstate as a Heterogeneous Catalyst for Synthesis of 3-Functionalized Coumarins under Solvent-Free Conditions. Taylor & Francis Online, 51(10), 1259-1267. [Link]
-
RSC Publishing. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]
-
PMC. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]
-
Kalaria, P. N., Satasia, S. P., Purohit, V. B., Avalani, J. R., Sapariya, N. H., & Raval, D. K. (2019). Microwave-Assisted Solvent-Free Rapid Synthesis of 4-Methyl Coumarin Derivatives by Using Silica functionalized-SO3H as an Effective Heterogeneous Catalyst. Taylor & Francis Online, 48(11), 1369-1376. [Link]
-
Arabian Journal of Chemistry. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. [Link]
-
Atlantis Press. (2023). Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. [Link]
-
Rasayan Journal of Chemistry. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. [Link]
-
eScholarship.org. (2022). Coumarin Derivatives. [Link]
-
Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. (2023). [Link]
-
Journal of Medicinal and Chemical Sciences. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. [Link]
-
ResearchGate. (2014). Effect of temperature, solvent, amount of catalyst on the synthesis of Coumarins. [Link]
-
MDPI. (2021). Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. [Link]
-
SciSpace. (2018). One-Pot Synthesis of Coumarin Derivatives. [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). [Link]
-
MDPI. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. [Link]
-
MDPI. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. [Link]
-
RSC Publishing. (n.d.). Materials Chemistry C. [Link]
-
PMC. (2023). SnO2 nanoparticles: A recyclable and heterogeneous catalyst for Pechmann condensation of coumarins and Knoevenagel condensation–Michael addition of biscoumarins. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. [Link]
-
Chemistry Stack Exchange. (2024). Alternate pathway for Perkin reaction of salicylaldehyde. [Link]
-
Connect Journals. (n.d.). An Overview on Synthetic Strategies to 3-Acylcoumarins. [Link]
-
PMC. (2019). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. [Link]
-
Taylor & Francis Online. (2013). Modified Pechmann condensation using grinding technique under solvent-free condition at room temperature. [Link]
-
SciSpace. (2016). Metal-catalyzed synthetic strategies toward coumarin derivatives. [Link]
-
Scribd. (n.d.). Coumarin Synthesis Methods. [Link]
-
ACS Publications. (2025). Intermolecular Synthesis of Coumarins from Acid Chlorides and Unactivated Alkynes through Palladium Catalysis. [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. [Link]
-
Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation. (n.d.). [Link]
-
YouTube. (2014). Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I. [Link]
-
IISTE.org. (n.d.). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of coumarin by Pechman reaction -A Review. [Link]
-
Chegg.com. (2020). Solved Pechmann Condensation - The synthesis proceeds via. [Link]
-
ResearchGate. (2020). Can anyone explain this chemical issue?. [Link]
-
ACS Publications. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the Coumarin Core | Encyclopedia MDPI [encyclopedia.pub]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. Coumarin synthesis [organic-chemistry.org]
- 10. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. jsynthchem.com [jsynthchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
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- 19. pubs.acs.org [pubs.acs.org]
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- 23. youtube.com [youtube.com]
- 24. iiste.org [iiste.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Bot Verification [rasayanjournal.co.in]
Resolving separation issues of coumarin esters in column chromatography
Topic: Resolving Separation Issues of Coumarin Esters in Column Chromatography
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Introduction: The Resolution Hub
Welcome to the Coumarin Ester Resolution Hub. Coumarin esters (benzopyrone derivatives) present a unique chromatographic paradox: they are lipophilic enough to migrate well on silica but possess a polarized lactone core and ester linkages that make them susceptible to tailing (silanol interaction) and hydrolysis (acid-catalyzed decomposition).
This guide moves beyond basic "solvent mixing" to address the physicochemical mechanics of separation. We focus on manipulating the Stationary Phase Activity and Mobile Phase Selectivity to resolve close-eluting isomers and prevent on-column degradation.
Module 1: Diagnostic Logic & Triage
Before adjusting solvents, diagnose the root cause of the failure. Use this logic flow to identify whether your issue is thermodynamic (separation factor
Figure 1: Decision matrix for diagnosing chromatographic failures specific to coumarin esters.
Module 2: The Mobile Phase Matrix
Coumarin esters often co-elute because they share similar polarities despite structural differences. To resolve them, you must exploit selectivity (
Solvent System Recommendations
| Target Separation | Solvent System | Mechanistic Rationale |
| General Lipophilic Esters | Hexane / Ethyl Acetate | Standard system. Good for initial screening but often fails to separate isomers. |
| Isomeric Separation | Toluene / Diethyl Ether | |
| Polar/Glycosylated Esters | DCM / Methanol | High solubility power. Warning: Methanol can induce transesterification on acidic silica; keep runs short. |
| "Streaking" Compounds | DCM / Acetone | Acetone is a strong hydrogen-bond acceptor. It competes effectively with silica silanols, sharpening peaks without the reactivity of methanol. |
Pro-Tip: The "Selectivity Swap"
If two coumarin esters co-elute in Hexane:EtOAc (3:1), do not just change the ratio. Change the interaction mechanism .
-
Switch to: DCM:Acetone or Toluene:Ether.
-
Why? You are moving from a system driven by dipole-dipole interactions to one driven by proton-acceptance or
-stacking.
Module 3: Stationary Phase Engineering
The most common failure mode for coumarin esters is decomposition or irreversible adsorption . Silica gel (
The Problem: Acid-Catalyzed Hydrolysis
Coumarin esters are susceptible to hydrolysis, converting the ester back to the parent alcohol/acid, or opening the lactone ring. This often results in the product "disappearing" on the column or eluting as a streak.
The Solution: Buffered Silica Protocol
You must neutralize the stationary phase to protect the ester linkage [2].
Protocol A: Triethylamine (TEA) Deactivation
Use this for acid-sensitive esters exhibiting tailing.
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).
-
The Modifier: Add 0.1% to 0.5% Triethylamine (TEA) to the slurry solvent before adding the silica.
-
Packing: Pour the column as usual. The TEA will bind to the most active (acidic) silanol sites.
-
Elution: Run your column with the standard mobile phase (you can exclude TEA from the elution solvent if the column is pre-equilibrated, or keep 0.1% TEA if tailing persists).
-
Note: TEA has a high boiling point. Ensure your product is dried thoroughly or use a rotovap with a good vacuum trap.
-
Protocol B: Neutral Alumina
If silica deactivation fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, preserving the lactone ring and ester bonds [3].
Module 4: Stability Validation (The 2D-TLC Test)
Before committing 500 mg of crude material to a column, you must prove the compound survives the stationary phase.
Figure 2: 2D-TLC workflow to verify on-column stability.
Interpretation:
-
Single Spots on Diagonal: Compound is stable.
-
Off-Diagonal Spots: Decomposition occurred during the run (the compound reacted with the silica between Run 1 and Run 2). Action: Switch to Neutral Alumina or Buffered Silica.
Frequently Asked Questions (FAQ)
Q1: My coumarin ester elutes as a broad smear, even with TEA. Why? A: You may be overloading the column. Coumarins have low solubility in hexane. If you load in DCM but elute in Hexane, the compound precipitates at the top of the column.
-
Fix: Use "Dry Loading." Adsorb your crude mixture onto Celite or Silica (1:1 ratio), dry it completely, and load the powder on top of the column. This ensures a uniform band start.
Q2: Can I use Silver Nitrate (
Q3: The lactone ring opened during purification. How do I close it? A: This happens in basic conditions or prolonged exposure to wet silica.
-
Fix: Treat the fraction with dilute acid (e.g., 1M HCl) or reflux in benzene/toluene with a catalytic amount of p-TsOH to induce cyclodehydration (re-closing the ring) [5].
References
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Explains the selectivity mechanisms of Toluene vs.
-
BenchChem Technical Support. (2025). Troubleshooting peak tailing in HPLC and Flash analysis of isocoumarins. Retrieved from 1
-
ResearchGate Community. (2022). Techniques to purify coumarins: Alumina vs Silica. Retrieved from 2
- Wake Forest University. (2020). Silver Nitrate Chromatography for Alkene Separation.
- Murray, R. D. H. (2002). The Natural Coumarins: Occurrence, Chemistry and Biochemistry. John Wiley & Sons. (Authoritative text on coumarin stability and ring-opening/closing dynamics).
Sources
Technical Support Center: Stability of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Welcome to the technical support center for Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound, particularly under basic experimental conditions. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to empower your research.
Understanding the Molecule: Structural Vulnerabilities
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate possesses two primary functional groups susceptible to degradation in basic environments: an ethyl ester and a coumarin core , which is a cyclic ester (lactone). Understanding these vulnerabilities is the first step in troubleshooting and preventing experimental inconsistencies.
Technical Support Center: Overcoming Steric Hinderance in 6-Methyl Substituted Coumarin Synthesis
Welcome to the technical support center for the synthesis of 6-methyl substituted coumarins. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their synthetic routes. Here, we will explore the underlying causes of these difficulties and provide practical, field-proven troubleshooting strategies and alternative protocols to enhance your success.
Introduction: The Challenge of the 6-Methyl Group
The synthesis of coumarins, a critical scaffold in medicinal chemistry and materials science, is often achieved through classic condensation reactions like the Pechmann or Knoevenagel condensations.[1][2][3] However, the introduction of a methyl group at the 6-position of the coumarin core can introduce significant steric hindrance, which can impede the reaction and lead to low yields or the formation of undesired side products.[4] This guide will address these specific challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.
Troubleshooting and FAQs
Question 1: Why is my Pechmann condensation yield for 6-methylcoumarin consistently low?
The Pechmann condensation, a cornerstone of coumarin synthesis, involves the acid-catalyzed reaction of a phenol with a β-ketoester.[5][6][7] In the case of 6-methylcoumarin synthesis, the starting phenol is p-cresol. The methyl group at the para-position of the hydroxyl group on p-cresol creates steric bulk, which can hinder the electrophilic attack on the aromatic ring, a key step in the cyclization process.
Causality:
-
Steric Hindrance: The methyl group physically obstructs the approach of the bulky β-ketoester to the ortho position of the hydroxyl group, which is necessary for the intramolecular cyclization to form the pyrone ring.[4]
-
Electronic Effects: While the methyl group is weakly electron-donating, which should activate the ring towards electrophilic substitution, the steric effect often dominates, leading to reduced reaction rates and yields.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Pechmann condensation yields.
Question 2: What are the most effective catalysts to overcome the steric hindrance from the 6-methyl group?
The choice of catalyst is paramount in overcoming the steric barrier in the synthesis of 6-methylcoumarin. While traditional strong acids like sulfuric acid are commonly used, they can also lead to side reactions and charring, especially under harsh conditions.[8]
Recommended Catalysts:
-
Lewis Acids: Lewis acids such as AlCl₃, ZnCl₂, and SnCl₂·2H₂O have proven effective in promoting the Pechmann condensation.[8][9] They function by coordinating to the carbonyl oxygen of the β-ketoester, thereby increasing its electrophilicity and facilitating the cyclization step.
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, sulfated zirconia, and zeolites offer several advantages, including easier separation from the reaction mixture, reusability, and often milder reaction conditions.[8][10] For instance, Amberlyst-15 has been successfully used in the synthesis of 4-methylcoumarin derivatives.[10]
-
Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with a suitable catalyst can significantly accelerate the reaction rate and improve yields.[1][9][11] The rapid and uniform heating provided by microwaves can help overcome the activation energy barrier imposed by steric hindrance.
Catalyst Comparison Table:
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid | Inexpensive, readily available | Corrosive, can cause side reactions and charring |
| Lewis Acids (e.g., AlCl₃, SnCl₂) | Effective at promoting cyclization | Can be moisture-sensitive, require stoichiometric amounts |
| Solid Acids (e.g., Amberlyst-15) | Reusable, easy to separate, milder conditions | May require longer reaction times or higher temperatures |
| Microwave with Catalyst | Rapid reaction times, improved yields | Requires specialized equipment |
Question 3: Are there alternative reaction pathways that are less sensitive to steric effects for this synthesis?
When the Pechmann condensation proves to be inefficient, exploring alternative synthetic routes is a logical next step.
Alternative Synthetic Routes:
-
Knoevenagel Condensation: This method involves the condensation of a 2-hydroxybenzaldehyde with an active methylene compound.[1][2][12] For 6-methylcoumarin, the starting material would be 2-hydroxy-5-methylbenzaldehyde. This can be a milder alternative to the Pechmann reaction and is often less susceptible to steric hindrance at the 6-position. The reaction is typically catalyzed by a weak base like piperidine or pyrrolidine.[12]
-
Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its sodium or potassium salt.[13] For 6-methyl-3-phenylcoumarins, this would involve reacting 5-methylsalicylaldehyde with the appropriate phenylacetic acid.[13]
-
Wittig Reaction: Certain coumarin derivatives can be synthesized via the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.[2]
Reaction Pathway Decision Tree:
Caption: Decision tree for selecting a synthetic pathway.
Question 4: How can I optimize the reaction conditions to improve the yield of 6-methylcoumarin?
Beyond the choice of catalyst, fine-tuning the reaction parameters can have a significant impact on the outcome of the synthesis.
Optimization Strategies:
-
Solvent Selection: In many cases, running the Pechmann condensation under solvent-free conditions can lead to higher yields and shorter reaction times.[14][15] If a solvent is necessary, polar aprotic solvents like DMF or DMSO can be effective.[14] The solubility of 6-methylcoumarin is generally poor in water but good in organic solvents like ethanol and ether.[16]
-
Temperature Control: The optimal temperature will depend on the specific catalyst and reactants used. For traditional acid catalysis, elevated temperatures are often required.[6] However, with more active catalysts or microwave assistance, the reaction may proceed at lower temperatures, which can help to minimize the formation of side products.
-
Reactant Stoichiometry: While a 1:1 molar ratio of phenol to β-ketoester is typical, a slight excess of the β-ketoester may sometimes improve the yield.
Question 5: What are the common side products in 6-methylcoumarin synthesis, and how can I minimize their formation?
The formation of side products can significantly reduce the yield and complicate the purification of the desired 6-methylcoumarin.
Common Side Products and Mitigation:
-
Chromones: A common side reaction in the Pechmann condensation is the Simonis chromone cyclization, which leads to the formation of chromone isomers.[5] The formation of chromones can be minimized by careful selection of the acid catalyst and reaction conditions.
-
Polymerization/Charring: Under harsh acidic conditions and high temperatures, polymerization and charring of the starting materials can occur.[8] Using milder catalysts, lower temperatures, and shorter reaction times can help to prevent this.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted p-cresol and β-ketoester in the crude product.
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying the crude product.[8] A suitable solvent system, such as ethanol-water, should be chosen where the coumarin is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a reliable alternative.[8]
Experimental Protocols
Protocol 1: Microwave-Assisted Pechmann Condensation of p-Cresol and Ethyl Acetoacetate
Materials:
-
p-Cresol
-
Ethyl acetoacetate
-
Amberlyst-15
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine p-cresol (1.0 eq), ethyl acetoacetate (1.1 eq), and Amberlyst-15 (10 mol%).[17]
-
Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for a predetermined time (e.g., 5-20 minutes). Monitor the reaction progress by TLC.[10]
-
After completion, cool the reaction mixture to room temperature.
-
Add a suitable solvent like ethanol to dissolve the product and filter to remove the Amberlyst-15 catalyst.[17]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Knoevenagel Condensation for 6-Methylcoumarin Synthesis
Materials:
-
2-hydroxy-5-methylbenzaldehyde
-
Malonic acid
-
Piperidine
-
Pyridine (solvent)
Procedure:
-
Dissolve 2-hydroxy-5-methylbenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 6-methylcoumarin.
References
-
Pechmann condensation - Wikipedia. Available from: [Link]
-
Bogdal, D. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. 1998;3(9):244-250. Available from: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation. ResearchGate. Available from: [Link]
-
The Chemical Backbone: Synthesis and Properties of 6-Methylcoumarin. Available from: [Link]
-
ARTICLE - eScholarship.org. Available from: [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC. Available from: [Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. Adelphi University. Available from: [Link]
-
Synthetic Pathways to Substituted Coumarins: A Comprehensive Guide. Available from: [Link]
-
Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal. Available from: [Link]
-
Coumarin synthesis - Organic Chemistry Portal. Available from: [Link]
-
One-Pot Synthesis of Coumarin Derivatives - SciSpace. Available from: [Link]
-
A Review on Biological Activity and Synthetis of Coumarins. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
Coumarins Synthesis and Transformation via C–H Bond Activation—A Review - MDPI. Available from: [Link]
-
Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach - Der Pharma Chemica. Available from: [Link]
-
Microwave-Assisted Synthesis of Heterocyclic Scaffolds - Thieme E-Books & E-Journals. Available from: [Link]
-
Benzocoumarin-based fluorescent chemosensors. Materials Chemistry C - RSC Publishing. Available from: [Link]
-
Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PMC. Available from: [Link]
-
PEG 400-Catalyzed C3 &O-Alkylation Reactions of 4-Hydroxycoumarin-A Study - Growing Science. Available from: [Link]
-
An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide - IJNRD. Available from: [Link]
-
Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - ResearchGate. Available from: [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES - Rasayan Journal of Chemistry. Available from: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - MDPI. Available from: [Link]
-
Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Synthetic Chemistry. Available from: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. Available from: [Link]
-
Coumarin synthesis of Knoevenagel condensation | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - MDPI. Available from: [Link]
Sources
- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 2. iajps.com [iajps.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Pechmann Condensation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarin synthesis [organic-chemistry.org]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Ester Stability in Coumarin Synthesis
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing the loss of the ethyl ester moiety during your coumarin synthesis. This usually manifests in two ways:
-
Knoevenagel Condensation: You are attempting to synthesize ethyl coumarin-3-carboxylate , but you are isolating coumarin-3-carboxylic acid or the decarboxylated coumarin .
-
Pechmann Condensation: You are observing low yields due to the hydrolysis of the
-keto ester starting material (e.g., ethyl acetoacetate) or unintended transesterification.
This guide moves beyond basic textbook procedures to address the mechanistic failure points causing these issues.
Module 1: Diagnostic Triage
Before altering your protocol, identify the specific failure mode using this diagnostic table.
| Observation | Probable Cause | Reaction Type |
| Product is an Acid (-COOH) | Hydrolysis of the 3-ester group due to excess water or prolonged heating in basic/acidic media. | Knoevenagel |
| Product is Methyl Ester (-COOMe) | Transesterification: Reaction performed in Methanol while attempting to make an Ethyl ester. | Pechmann / Knoevenagel |
| Low Yield / Starting Material Loss | Hydrolysis of | Pechmann |
| Ring Opening (Soluble in Base) | Saponification: The lactone ring itself has opened due to high pH workup. | All Coumarins |
Module 2: The Knoevenagel Protocol (Preserving the 3-Carboxylate)
The Scenario: Reaction of Salicylaldehyde + Diethyl Malonate
Mechanism of Failure
The Knoevenagel condensation is reversible. If water accumulates in the system, the equilibrium shifts. Under the basic conditions often used (piperidine), the ester can saponify to the carboxylate salt. Upon acidification, you isolate the acid, not the ester.
Troubleshooting Q&A
Q: I am using Piperidine/Ethanol reflux, but I keep getting the carboxylic acid. Why? A: Refluxing in ethanol with a base (piperidine) and water (generated by the reaction) creates perfect conditions for saponification.
-
The Fix: Switch to a Dean-Stark apparatus using a non-polar solvent like Toluene or Benzene. This physically removes the water as an azeotrope, pushing the equilibrium toward the condensation product and preventing hydrolysis.
Q: Can I do this solvent-free to avoid hydrolysis? A: Yes. Solvent-free grinding or microwave irradiation is often superior because it minimizes the "bulk water" environment required for hydrolysis.
-
Protocol Tip: Use a solid catalyst like Lithium Sulfate (
) or Calcined Mg-Al Hydrotalcite . These act as mild bases and water scavengers.
Optimized Protocol: Anhydrous Knoevenagel Synthesis
-
Reagents: Salicylaldehyde (10 mmol), Diethyl Malonate (10 mmol).
-
Catalyst: Piperidine (0.5 mmol) + Glacial Acetic Acid (0.5 mmol) — Buffer system controls pH to prevent basic hydrolysis.
-
Solvent: Toluene (30 mL).
-
Setup: Dean-Stark trap fitted with a condenser.
-
Procedure: Reflux until the theoretical amount of water is collected in the trap (approx. 2-4 hours).
-
Workup: Cool to RT. Wash with cold water (minimize contact time). Dry organic layer over
.[3][4] Evaporate toluene. Recrystallize from Ethanol.
Module 3: The Pechmann Protocol (Starting Material Stability)
The Scenario: Phenol + Ethyl Acetoacetate (EAA)
Troubleshooting Q&A
Q: My product has the wrong melting point. NMR shows a Methyl group where an Ethyl should be. A: You likely used Methanol as a solvent or for recrystallization.
-
The Science: Acid-catalyzed transesterification is rapid. If you want an Ethyl coumarin ester, you MUST use Ethanol . If you use Methanol, the solvent acts as a nucleophile and swaps the alkoxy group.
Q: I am using 70% Sulfuric Acid and getting low yields.
A: 70%
-
The Fix: Switch to Solid Acid Catalysts (e.g., Amberlyst-15 or Sulfated Zirconia). These provide high local acidity without the bulk water medium that promotes hydrolysis.
Visualizing the Pathways
The following diagram illustrates the competing pathways in Knoevenagel synthesis, showing exactly where the ester is lost.
Figure 1: Competing pathways in Knoevenagel condensation. Note that the presence of water drives the reaction toward the undesired acid product.
Module 4: Workup & Purification (The Hidden Danger)
Even if the synthesis is successful, the ester can be destroyed during the workup.
Critical Control Points
-
Quenching:
-
Avoid: Dumping the reaction mixture into hot water.
-
Do: Pour the reaction mixture into crushed ice/water . Low temperature kinetically inhibits hydrolysis.
-
-
pH Neutralization:
-
If the reaction was acidic (Pechmann), neutralize with
carefully. -
Warning: Do not let the ester sit in the basic bicarbonate solution.[3] Extract immediately into organic solvent (DCM or Ethyl Acetate). Prolonged exposure to pH > 8 will open the lactone ring (saponification).
-
-
Drying:
-
Use Anhydrous
immediately after separation. Wet organic solvents can cause slow hydrolysis during rotary evaporation if the bath temperature is too high.
-
Troubleshooting Decision Tree
Use this flow to determine your next experimental move.
Figure 2: Decision support logic for troubleshooting ester loss.
References
-
Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58. Link
-
Sugino, T., & Tanaka, K. (2001).[6] Solvent-free synthesis of coumarins via Pechmann condensation using solid acid catalysis. Chemistry Letters, 30(2), 110-111. Link
-
BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. Link
-
Master Organic Chemistry. (2022). Transesterification: Mechanisms and Prevention. Link
-
López-Castillo, N. N., et al. (2013).[7][8] Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Advances in Chemical Engineering and Science, 3, 195-201.[7] (Demonstrates conditions for ring opening/hydrolysis). Link
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. article.sapub.org [article.sapub.org]
- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts | MDPI [mdpi.com]
- 6. WO2004002980A2 - Method for synthesizing coumarin and the derivatives thereof - Google Patents [patents.google.com]
- 7. scirp.org [scirp.org]
- 8. scirp.org [scirp.org]
Technical Support Center: Coumarin Purification & Impurity Removal
The following technical guide is designed as a specialized support resource for researchers and process chemists dealing with the purification of coumarin synthesized via the Perkin or Knoevenagel condensation.
Executive Summary & Chemical Context
In the synthesis of coumarin (typically via Perkin reaction of salicylaldehyde and acetic anhydride), unreacted salicylaldehyde is the most persistent and problematic impurity. Its presence results in an oily, yellowed product with a lowered melting point and distinct "almond-like" odor.
The Challenge:
-
Salicylaldehyde is both an aldehyde and a phenol.
-
Risk: Standard base washing (to remove the phenolic salicylaldehyde) carries a high risk of hydrolyzing the coumarin lactone ring, forming water-soluble coumarinate salts and drastically reducing yield.
This guide prioritizes chemoselective purification methods that target the aldehyde functionality of the impurity without compromising the lactone stability of the product.
Decision Matrix: Selecting Your Purification Strategy
Before initiating a protocol, determine the optimal workflow based on your scale and current purity level.
Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity load.
Method A: The Sodium Bisulfite Wash (Recommended)
Best For: High-precision removal of salicylaldehyde without risking lactone hydrolysis. Mechanism: Salicylaldehyde reacts with sodium bisulfite to form a water-soluble sulfonate adduct. Coumarin is inert to bisulfite and remains in the organic phase.
Protocol
-
Dissolution: Dissolve the crude coumarin product in a non-polar or moderately polar organic solvent (e.g., Dichloromethane or Diethyl Ether). Avoid ethanol at this stage as it is miscible with water.
-
Reagent Preparation: Prepare a saturated solution of Sodium Bisulfite (
) in cold water. -
Extraction:
-
Transfer the organic solution to a separatory funnel.[3]
-
Add an equal volume of the saturated bisulfite solution.
-
Crucial Step: Shake vigorously for 2–3 minutes. Aldehyde adduct formation is biphasic and requires good surface contact. Release pressure frequently.
-
-
Separation: Allow layers to separate. The salicylaldehyde-bisulfite adduct will migrate to the aqueous (bottom) layer.
-
Wash: Drain the aqueous layer.[4] Wash the organic layer once with brine to remove residual salts.
-
Drying: Dry the organic layer over anhydrous
, filter, and evaporate the solvent.
ngcontent-ng-c747876706="" class="ng-star-inserted">Technical Insight: If a solid precipitate forms at the interface, this is likely the bisulfite adduct itself (which can be insoluble in saturated solutions). Filter the entire mixture through a sintered glass funnel before separating layers.
Method B: Steam Distillation
Best For: Bulk removal of large excesses of salicylaldehyde (e.g., if used as solvent). Mechanism: Salicylaldehyde is highly steam-volatile. Coumarin has lower volatility but will eventually distill over; however, the separation is efficient due to the significant difference in vapor pressures.
Protocol
-
Setup: Place the crude reaction mixture in a round-bottom flask equipped with a steam inlet and a condenser.
-
Distillation: Pass steam vigorously through the mixture.
-
Observation: The distillate will initially be milky/cloudy and smell strongly of salicylaldehyde.
-
Endpoint: Continue until the distillate runs clear and the "almond" odor is faint.
-
Recovery: The residue in the flask contains the crude coumarin.[4] Cool the flask; the coumarin should solidify.
-
Post-Process: Filter the solid coumarin and proceed to recrystallization.
Method C: Recrystallization (Polishing)
Best For: Final purification to achieve pharmaceutical-grade purity. Solvent System: Aqueous Ethanol (Ethanol/Water).
Protocol
-
Dissolution: Dissolve crude solid in the minimum amount of boiling ethanol (95%).
-
Water Addition: Add hot water dropwise to the boiling solution until a faint turbidity (cloudiness) persists.
-
Clarification: Add a few drops of ethanol to clear the solution.
-
Cooling: Remove from heat and allow to cool slowly to room temperature, then chill in an ice bath.
-
Filtration: Collect crystals via vacuum filtration. Wash with ice-cold 50% aqueous ethanol.
Data: Solvent Compatibility Table
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol/Water | High | Low | Excellent | Standard solvent. Good impurity rejection. |
| Water | Moderate | Very Low | Good | Requires large volumes; oiling out is common. |
| Ligroin/Hexane | Low | Insoluble | Poor | Coumarin is poorly soluble; good for washing but not recrystallizing. |
| Toluene | High | Moderate | Fair | Good for drying product, but yield loss can be high. |
Troubleshooting & FAQs
Q1: I used NaOH to wash out the salicylaldehyde, and my yield dropped significantly. What happened?
A: You likely hydrolyzed the lactone ring.
Coumarin is sensitive to strong bases (
-
Correction: Use Sodium Bisulfite (Method A) or a weak base like Sodium Carbonate (
) with strict temperature control (ice-cold) and immediate separation.
Q2: My product is an oil and won't crystallize.
A: This is the classic sign of salicylaldehyde contamination. Salicylaldehyde acts as a solvent, depressing the melting point of coumarin.
-
Fix: Perform the Bisulfite Wash (Method A) on the oil. Once the aldehyde is removed, the remaining organic residue should solidify upon scratching or seeding.
Q3: Can I use Silica Gel Chromatography?
A: Yes. If high purity is required (e.g., for biological assays), flash chromatography is effective.
-
Mobile Phase: 10% to 20% Ethyl Acetate in Hexanes.
-
Order of Elution: Salicylaldehyde (less polar, elutes first)
Coumarin. -
Visualization: UV lamp (Coumarin fluoresces strongly).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Classic reference for Perkin Reaction workup and steam distillation). 5
-
BenchChem Technical Support. Aldehyde Purification via Bisulfite Adducts. (Detailed protocol for bisulfite specificity). 3
-
López-Castillo, N., et al. "Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions."[1][6] Advances in Chemical Engineering and Science, 2013.[6] (Mechanistic details on lactone ring opening in basic media). 1
-
University of Rochester. Workup: Aldehydes - Brindle Bisulfite Workup. (General procedure for aldehyde removal). 7
Sources
- 1. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 2. isca.me [isca.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Sciencemadness Discussion Board - Preparation of Salicylaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Stability & Decomposition of Chromen-2-one Esters
Welcome to the Advanced Application Support Center. Subject: 2-oxo-2H-chromene-3-carboxylic acid esters (Coumarin-3-esters) Ticket ID: CHEM-SUP-2024-C2O
As a Senior Application Scientist, I understand that working with chromen-2-one (coumarin) scaffolds presents a unique duality: they are robust heterocyclic cores often used as laser dyes, yet they possess specific vulnerabilities—particularly at the lactone ring and the ester linkage—that can ruin a synthesis or formulation if misunderstood.
This guide moves beyond basic textbook definitions to address the causality of failure modes we frequently observe in R&D and drug development contexts.
Module 1: Thermal Stability & Analysis (TGA/DSC)
Context: Researchers often misinterpret Thermal Gravimetric Analysis (TGA) traces, confusing solvent desolvation with degradation. Chromen-2-one esters generally exhibit high thermal stability, but their decomposition pathway is distinct.
Frequently Asked Questions
Q1: My TGA trace shows a 5-10% mass loss between 100°C and 150°C. Is my ester decomposing?
A: Unlikely.
Most chromen-2-one esters (e.g., ethyl coumarin-3-carboxylate) have a decomposition onset (
-
Diagnosis: A sharp mass loss in the 100–150°C range usually indicates the release of trapped lattice solvents (water, ethanol, or toluene) or sublimation of the compound itself if the heating rate is too slow.
-
Validation: Check your Differential Scanning Calorimetry (DSC).[1][2] If you see a sharp endotherm (melting) followed immediately by a return to baseline before any exothermic (decomposition) event, the mass loss is likely physical (volatilization) rather than chemical.
Q2: What is the mechanism of thermal decomposition for these esters? A: The decomposition follows a characteristic Two-Stage Pyrolytic Pathway :
-
Stage I (200°C – 300°C): Ester Pyrolysis. The ester linkage undergoes cleavage, often via a
-elimination mechanism (if -hydrogens are present in the alkyl group), releasing the alkene and leaving the carboxylic acid, which may spontaneously decarboxylate. -
Stage II (>350°C): Core Fragmentation. The lactone ring (chromen-2-one core) breaks down, typically involving oxidative ring opening and release of CO/CO
.
Troubleshooting Workflow: Thermal Data Interpretation
Figure 1: Decision tree for distinguishing physical phase changes from chemical decomposition in thermal analysis.
Module 2: Chemical Stability (Hydrolysis & Ring Opening)
Context: The chromen-2-one ring is a lactone (cyclic ester). A common error in drug development is treating the side-chain ester (at C3) while ignoring the susceptibility of the core lactone to base-mediated hydrolysis.
Critical Protocol: Preventing "Disappearing Product"
Issue: "I treated my ethyl coumarin-3-carboxylate with NaOH to hydrolyze the ester, but after acidification, my yield is low or the NMR is messy."
Root Cause: Strong bases (NaOH, KOH) attack both carbonyls.
-
Desired Reaction: Hydrolysis of the C3-ester to the C3-acid.
-
Side Reaction: Opening of the lactone ring to form the coumarinic acid salt (Z-isomer). Upon acidification, this must recyclize. If the solution is exposed to light or excessive heat while open, it can isomerize to the coumaric acid (E-isomer), which cannot recyclize back to the coumarin.
Standardized Stability Data Table
| Condition | Stability Rating | Outcome / Risk |
| Acidic (HCl/AcOH) | High | Stable. Ester hydrolysis requires heat/catalysis. Lactone remains closed. |
| Basic (NaOH/KOH) | Low (Transient) | Lactone opens immediately to phenolate. Must acidify to pH < 2 to recyclize. |
| Nucleophilic (Amines) | Moderate | Primary amines can attack the lactone carbonyl, forming amides (ring opening) irreversibly. |
| Oxidative (Air/High T) | Moderate | Stable up to ~180°C. Oxidative degradation dominates >350°C. |
Visualizing the pH-Dependent Pathway
Figure 2: The "Lactone Trap." Successful hydrolysis requires rapid acidification to prevent the irreversible formation of the trans-isomer.
Module 3: Photostability & Storage[3]
Context: Chromen-2-one derivatives are photoactive. This property is useful for fluorescence but detrimental for long-term storage of reference standards.
Frequently Asked Questions
Q3: My pure white solid turned yellow/insoluble after a month on the bench. Why?
A: [2+2] Photodimerization.
Coumarin esters in the solid state or concentrated solution can dimerize upon exposure to UV light (
-
Prevention: Store all chromen-2-one esters in amber vials wrapped in foil.
-
Recovery: Dimerization is often reversible.[3] Irradiating the dimer at a shorter wavelength (
nm) or heating it (thermal cycloreversion) can sometimes regenerate the monomer, though purification will be required.
Module 4: Experimental Protocols
Protocol A: Self-Validating TGA Setup
Use this protocol to generate reproducible thermal stability data.
-
Sample Prep: Grind 5–10 mg of dry ester to a fine powder (ensures uniform heat transfer).
-
Pan: Use Alumina (
) pans for temperatures C; Aluminum pans are acceptable for screening C. -
Atmosphere:
-
Run 1 (Inert): Nitrogen (
) at 50 mL/min. (Isolates pyrolysis mechanisms). -
Run 2 (Oxidative): Synthetic Air at 50 mL/min. (Simulates real-world burning/oxidation).
-
-
Ramp: 10°C/min is standard.
-
Validation Check: Calculate the theoretical mass loss of the ester group (e.g., loss of
for ethyl ester). Does the first TGA step match this percentage?-
Yes: Confirms clean ester pyrolysis.
-
No: Suspect sample impurity or alternative decomposition pathway.
-
Protocol B: Safe Hydrolysis Workup
Use this to hydrolyze the ester without destroying the coumarin core.
-
Dissolve ester in Ethanol/Water (1:1).
-
Add 1.1 equiv KOH. Heat to reflux for 30 mins.
-
Critical Step: Cool to 0°C in an ice bath.
-
Add concentrated HCl dropwise with vigorous stirring until pH reaches 1–2.
-
Observation: A precipitate should form immediately (the recyclized acid).
-
Do not heat the acidic solution for prolonged periods, as this promotes decarboxylation of the resulting coumarin-3-carboxylic acid.
References
- Matusinović, Z. et al. "Thermal degradation of poly(methyl methacrylate) containing coumarin side groups." Polymer Degradation and Stability, 2004.
- Hydrolysis & Ring Opening Mechanisms: Garrett, E. R. et al. "Solvolysis of coumarin and derivatives." Journal of Pharmaceutical Sciences, 1971. Context: Foundational work on the kinetics of lactone ring opening vs. pH.
-
Photodimerization Kinetics: Trenor, S. R. et al. "Coumarins in polymers: from light harvesting to photo-cross-linkable tissues." Chemical Reviews, 2004. Context: Detailed review of the [2+2] cycloaddition mechanism and reversibility.
-
Synthesis & Stability (Knoevenagel Condensation): Bruzual, C. et al. "Synthesis of coumarin-3-carboxylic esters via Knoevenagel condensation." Molecules, 2021.[4] Context: Highlights stability during synthesis and workup conditions.
- General Thermal Data (TGA/DSC)
Sources
Validation & Comparative
Comparison of anticoagulant activity: Warfarin vs. Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Comparative Analysis of Anticoagulant Activity: Warfarin vs. A Novel Coumarin Analogue
A Guide for Drug Development Professionals
This guide provides an in-depth comparison of the anticoagulant properties of the long-established drug, Warfarin, and a representative novel coumarin derivative, Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate. Designed for researchers in pharmacology and drug development, this document synthesizes established mechanisms with the practical methodologies required to evaluate and contrast such compounds.
Introduction: The Enduring Quest for Optimal Anticoagulation
For decades, Warfarin has been a cornerstone of oral anticoagulant therapy, widely prescribed to prevent and treat thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation or mechanical heart valves.[1][2] It belongs to the coumarin class of compounds, which are known for their ability to interfere with the blood coagulation cascade.[3][4]
However, Warfarin's clinical use is complicated by a narrow therapeutic window, a delayed onset of action, and numerous interactions with food and other drugs, necessitating regular monitoring via the International Normalized Ratio (INR).[5][6][7] These challenges drive the continued search for new anticoagulants with improved safety and efficacy profiles. Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate represents a class of synthetic coumarin derivatives being explored for their potential as next-generation anticoagulant agents.[8][9] This guide will dissect the established mechanism of Warfarin and contrast it with the methodologies used to characterize the activity of novel analogues like this ethyl propanoate derivative.
Mechanism of Action: A Tale of Two Coumarins
Warfarin: The Canonical Vitamin K Antagonist
Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[10][11][12] This enzyme is crucial for the vitamin K cycle, a biochemical pathway that recycles oxidized vitamin K epoxide back into its reduced form.[13][14] The reduced form of vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors.[1]
By inhibiting VKORC1, Warfarin depletes the available pool of reduced vitamin K, thereby preventing the proper synthesis of functional, vitamin K-dependent clotting factors: II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[10][13] The resulting production of under-carboxylated, functionally inactive clotting factors leads to a decrease in the blood's ability to coagulate.[14][15] This mechanism is indirect and its full antithrombotic effect is delayed, taking several days to manifest as existing functional clotting factors are cleared from circulation.[5][16]
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate: A Presumptive Mechanism
As a coumarin derivative, Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is hypothesized to share the primary mechanism of action with Warfarin: inhibition of VKORC1. The coumarin scaffold is fundamental to this activity. However, the specific substitutions on the coumarin ring can modulate potency, pharmacokinetics, and even introduce secondary mechanisms.[4] Some novel coumarin derivatives have been shown to exhibit additional activities, such as inhibiting platelet aggregation or directly targeting other enzymes in the coagulation cascade.[17] Therefore, while VKORC1 inhibition is the most probable pathway, a comprehensive evaluation is necessary to rule out other effects.
In Vitro Evaluation of Anticoagulant Activity
The characterization of a novel anticoagulant requires a systematic in vitro screening process to determine its effect on the coagulation cascade. This process typically involves standardized clotting assays performed on pooled normal human plasma.
Key Experimental Protocols
The two primary screening assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). These tests evaluate the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.[18][19]
Protocol 1: Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic pathway (Factor VII) and the common pathway (Factors X, V, II, and Fibrinogen). It is particularly sensitive to deficiencies in vitamin K-dependent factors and is the standard test for monitoring Warfarin therapy.[20][21]
-
Principle: Tissue thromboplastin (a source of Tissue Factor and phospholipids) and calcium are added to platelet-poor plasma. The Tissue Factor activates Factor VII, initiating the extrinsic cascade. The time taken for a fibrin clot to form is measured.[22]
-
Methodology:
-
Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood (9 parts blood to 1 part 0.109M sodium citrate) at approximately 2500 x g for 15 minutes.[22]
-
Reagent Preparation: Reconstitute PT reagent (containing recombinant human tissue factor and phospholipids) and pre-warm to 37°C. Pre-warm plasma samples to 37°C for at least 3 minutes.
-
Assay Execution (Manual Method):
-
Pipette 50 µL of the plasma sample (spiked with the test compound or control) into a test tube incubated at 37°C.[20]
-
Forcibly add 100 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.
-
Observe the mixture for the formation of a visible fibrin clot. Stop the timer immediately upon clot formation.
-
-
Data Recording: The time in seconds is recorded as the Prothrombin Time.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay screens the intrinsic pathway (Factors XII, XI, IX, VIII) and the common pathway. It is used to monitor heparin therapy and detect a broad range of factor deficiencies or inhibitors.[23][24]
-
Principle: A contact activator (e.g., silica, ellagic acid) and a platelet substitute (phospholipid) are incubated with platelet-poor plasma to activate the intrinsic pathway. Calcium is then added to initiate clot formation, and the time to clotting is measured.[19]
-
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma as described in the PT assay protocol.
-
Reagent Preparation: Pre-warm aPTT reagent (containing activator and phospholipid) and a calcium chloride solution (e.g., 0.025 M) to 37°C.
-
Assay Execution (Manual Method):
-
Pipette 50 µL of the plasma sample and 50 µL of the aPTT reagent into a test tube.[23][25]
-
Incubate this mixture at 37°C for a specified activation time (typically 3 to 5 minutes).
-
Forcibly add 50 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.
-
Observe the mixture for the formation of a visible fibrin clot and stop the timer.
-
-
Data Recording: The time in seconds is recorded as the Activated Partial Thromboplastin Time.
-
Comparative Performance Data
The following table summarizes the known characteristics of Warfarin and the anticipated results for a novel coumarin analogue like Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate based on data from similar synthetic derivatives.[8]
| Feature | Warfarin (Reference) | Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate (Investigational) |
| Primary Mechanism | Inhibition of Vitamin K Epoxide Reductase (VKORC1).[1][10] | Presumed VKORC1 inhibition; other targets possible.[8] |
| Primary Assay | Prothrombin Time (PT); reported as INR.[2] | PT and aPTT for initial characterization.[9] |
| Expected PT Result | Significant, dose-dependent prolongation. | Dose-dependent prolongation. Potency relative to Warfarin to be determined. |
| Expected aPTT Result | Moderate prolongation at therapeutic doses. | Effect to be determined; may indicate broader activity if significantly prolonged. |
| Onset of Action | Delayed (full effect in 5-7 days).[6] | To be determined via in vivo studies. |
| Monitoring | Routine INR monitoring required.[5] | Goal would be a wider therapeutic window requiring less frequent monitoring. |
| Relative Potency | Established clinical dosing regimens. | Potentially higher or lower. Some novel coumarins show greater in vitro activity than Warfarin.[8] |
Discussion and Future Perspectives
The established profile of Warfarin serves as a critical benchmark for any new anticoagulant. Its well-understood, albeit complex, pharmacology has saved countless lives.[15] The primary advantage of Warfarin is its long history of use and the existence of a simple, effective reversal agent (Vitamin K).
A novel compound such as Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate enters a landscape where the key objectives are to improve upon Warfarin's limitations. The ideal novel coumarin would exhibit:
-
A wider therapeutic index: Reducing the risk of bleeding or clotting with minor dose variations.
-
A more predictable dose-response: Minimizing the need for frequent INR monitoring.
-
Fewer drug-drug and drug-food interactions: Simplifying patient management.
-
A faster onset of action: Potentially reducing the need for initial bridging therapy with injectable anticoagulants.
The in vitro data from PT and aPTT assays provide the first critical decision point in the development of such a compound. A significant prolongation of PT would support the hypothesized VKORC1 inhibition mechanism. A concurrent, strong effect on aPTT might suggest a broader mechanism of action that warrants further investigation, such as direct inhibition of common pathway factors. Subsequent studies would need to progress to in vivo models to assess antithrombotic efficacy, bleeding risk, and pharmacokinetic profiles, ultimately determining if the compound represents a viable clinical candidate.
References
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Hirsh, J., Dalen, J. E., Anderson, D. R., et al. (2003). American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. Circulation. [Link]
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Patel, S., Singh, R., Preuss, C.V., et al. (2024). Warfarin. In: StatPearls. StatPearls Publishing. [Link]
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Shen, G., Chen, Y., Liu, T., et al. (2018). Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood. [Link]
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Study.com. (n.d.). Warfarin Mechanism of Action. [Link]
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Bolt Pharmacy. (2026). Vitamin K Epoxide: Role in Blood Clotting and Warfarin Therapy. [Link]
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Rudhani, I., et al. (2022). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. [Link]
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Zhang, X., et al. (2015). Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity. PubMed. [Link]
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MDPI. (2025). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. [Link]
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MDPI. (2020). Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. [Link]
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Lu, P. H., et al. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. Tzu Chi University-Pure Scholars. [Link]
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Practical-Haemostasis.com. (2024). Screening Tests in Haemostasis: The Prothrombin Time [PT]. [Link]
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Nutescu, E., et al. (2004). A review of warfarin dosing and monitoring. PMC. [Link]
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Dobrovolskaia, M. A., et al. (2017). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. PMC. [Link]
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Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. [Link]
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ResearchGate. (2020). Anticoagulant activity screening of an in-house database of natural compounds for discovering novel selective factor Xa inhibitors; a combined in silico and in vitro approach. [Link]
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Therapeutic Guidelines. (2015). How to manage warfarin therapy. Australian Prescriber. [Link]
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Impactfactor.org. (2017). A Preliminary Novel Findings on Invitro Anti-Coagulant Activity of Acalypha Indica Linn Leaf Extracts. [Link]
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PubMed. (2012). Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate. [Link]
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Structure-Activity Relationship (SAR) of 6-methyl vs. 6-methoxy coumarins
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl vs. 6-Methoxy Coumarins
Introduction: The Subtle Art of Molecular Modification
In the landscape of medicinal chemistry, the coumarin scaffold stands out as a "privileged structure," a molecular framework that consistently yields compounds with diverse and potent biological activities.[1] This benzopyran-2-one core is a versatile starting point for synthesizing molecules targeting a vast array of diseases, from inflammation and infection to cancer and neurodegeneration.[1][2] However, the true therapeutic potential of a coumarin derivative is unlocked through precise chemical modifications. The principle of Structure-Activity Relationship (SAR) dictates that minor changes to a molecule's structure can lead to profound differences in its biological function.
This guide focuses on one of the most illustrative examples of SAR within the coumarin family: the comparison between substitutions at the C6 position with a methyl group (-CH₃) versus a methoxy group (-OCH₃). From the perspective of a Senior Application Scientist, we will dissect how this seemingly small alteration—the addition of a single oxygen atom—impacts electronic properties, steric hindrance, and hydrogen bonding potential, thereby creating two distinct classes of compounds with divergent pharmacological profiles. We will explore the causality behind these differences, supported by experimental data and detailed methodologies, to provide researchers and drug development professionals with a clear, actionable understanding of this critical SAR.
The C6 Position: A Locus of Pharmacological Control
The benzene ring of the coumarin core is a primary site for substitutions that modulate bioactivity. The C6 position is particularly influential.
-
6-Methyl Group (-CH₃): A simple, non-polar, and lipophilic group. Its primary electronic effect is weak electron donation through hyperconjugation. Its small size generally avoids significant steric clashes, and its lipophilicity can enhance membrane permeability.
-
6-Methoxy Group (-OCH₃): This group introduces more complexity. It is a strong electron-donating group via resonance, which can significantly alter the electron density of the entire ring system.[3] Crucially, the oxygen atom acts as a hydrogen bond acceptor, a property that allows for specific, high-affinity interactions with biological targets like enzyme active sites—an interaction the methyl group cannot perform.
This fundamental difference in hydrogen bonding capability is often the key determinant in the divergent activities of these two coumarin classes.
Caption: Comparison of -CH3 and -OCH3 groups at the C6 position.
Comparative Analysis of Biological Activities
The following sections provide a data-driven comparison of 6-methyl and 6-methoxy coumarins across several key areas of pharmacological research.
Antioxidant Activity
A compound's ability to neutralize reactive oxygen species (ROS) is crucial for combating oxidative stress. The electronic properties of the C6 substituent directly influence this activity.
Experimental Data Summary:
| Compound Class | Assay | Observation | Rationale | Source |
| 6-Methylcoumarin | DPPH Scavenging | Moderate activity. | The methyl group provides weak electron donation, which offers some stabilization to the radical, but is less effective than stronger donating groups. | [4][5] |
| 6-Methoxycoumarin | DPPH Scavenging | Enhanced activity compared to methyl-substituted coumarins. | The methoxy group is a stronger electron-donating substituent, which more effectively stabilizes the phenoxyl radical formed during H-atom donation. This lowers the bond dissociation energy. | [3][4][5] |
Expertise & Causality: The superior antioxidant potential of methoxy-substituted coumarins is a direct result of their electronic profile. Computational studies have shown that electron-donating groups like -OCH₃ increase the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule more willing to donate an electron to neutralize a free radical.[3] Experimental results confirm this, showing that methoxy substitution on the benzene ring enhances radical scavenging activity more effectively than methyl substitution.[3][5]
Enzyme Inhibition: The Case of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in neuroscience, and their inhibition is a key strategy for treating depression and neurodegenerative diseases like Parkinson's.[6] The coumarin scaffold is ideal for designing MAO inhibitors, and the C6 substituent plays a role in potency and selectivity.
Experimental Data Summary:
| Compound Class | Target Enzyme | Activity | Rationale | Source |
| 6-Methylcoumarin Derivatives | MAO-B | Potent and selective inhibition. IC50 values in the sub-micromolar to nanomolar range have been reported for various 6-methyl-3-phenylcoumarins. | The 6-methyl group contributes to the overall lipophilicity of the scaffold, facilitating entry into the hydrophobic active site of MAO-B. Specific derivatives form key π–π interactions within the binding pocket. | [7][8] |
| 6-Methoxycoumarin Derivatives | MAO-A / MAO-B | Activity is highly dependent on the overall substitution pattern. Methoxy groups are often part of potent inhibitors, but their effect is contextual. | The methoxy group can serve as a hydrogen bond acceptor with residues in the active site. Its placement relative to other substituents dictates selectivity between MAO-A and MAO-B. | [6] |
Expertise & Causality: While both classes produce potent inhibitors, the SAR is nuanced. For MAO-B, a 6-methyl group is a common feature in highly selective inhibitors, where it likely enhances binding within a largely hydrophobic cavity.[7][8] For 6-methoxy derivatives, the activity is less straightforward. The methoxy group's ability to form hydrogen bonds can be exploited to achieve high potency, but its optimal position may not always be C6, depending on the other substitutions on the coumarin ring. This highlights a key principle: SAR is not just about a single group but the interplay of all substituents.
Antimicrobial and Antibiofilm Activity
With rising antibiotic resistance, novel antimicrobial agents are urgently needed. Coumarins have shown promise in this area.
Experimental Data Summary:
| Compound Class | Activity | Organism Example | Rationale | Source |
| 6-Methylcoumarin | Antibiofilm & Anti-Quorum Sensing | Pseudomonas aeruginosa PAO1 | Inhibits virulence factors and biofilm formation, which are key to bacterial pathogenicity. The mechanism involves interference with bacterial communication (quorum sensing). | [9] |
| 6-Methoxycoumarin Derivatives | Antifungal / Antibacterial | Various fungi and bacteria | The presence of one or more methoxy groups is considered important for the general biological activity of many furanocoumarins, including their antimicrobial effects. | [10] |
Expertise & Causality: 6-Methylcoumarin has demonstrated a clear ability to disrupt bacterial communication and biofilm formation, suggesting a specific mechanism of action.[9] For 6-methoxy coumarins, the activity is broader but less specifically defined in the provided literature. The methoxy group's polarity and hydrogen-bonding ability could facilitate interactions with various bacterial or fungal proteins, contributing to a general antimicrobial effect.[10]
Protocols for a Self-Validating System
To ensure scientific integrity, the methods used to generate SAR data must be robust and reproducible. Below are standard protocols for the key assays discussed.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol validates a compound's intrinsic ability to neutralize a stable free radical.
Causality Behind Experimental Choices: The DPPH radical is chosen for its stability and strong absorbance at 517 nm, which disappears upon reduction by an antioxidant. This provides a simple, colorimetric readout. Methanol is a common solvent as it dissolves both the radical and a wide range of organic compounds.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare stock solutions of test compounds (e.g., 6-methyl and 6-methoxy coumarin derivatives) in methanol at 1 mg/mL. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
-
Incubation & Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Inhibition vs. Concentration and determine the IC₅₀ value (the concentration required to achieve 50% inhibition).
-
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Conclusion: From Structural Insight to Rational Design
The comparative analysis of 6-methyl and 6-methoxy coumarins serves as a powerful microcosm of the principles of structure-activity relationships. The addition of a single oxygen atom transforms the substituent from a non-polar, lipophilic entity to a polar, hydrogen-bonding group, with significant downstream consequences for biological activity.
-
The 6-methoxy group generally enhances antioxidant activity due to its superior electron-donating nature.[3][5]
-
The 6-methyl group is a key feature in many potent and selective MAO-B inhibitors , where it likely improves binding in a hydrophobic pocket.[7][8]
-
Both substituents can contribute to antimicrobial properties , though their mechanisms may differ, with 6-methylcoumarin showing specific anti-quorum sensing activity.[9]
For the drug development professional, this guide underscores a critical takeaway: rational drug design is paramount. By understanding the distinct chemical personalities of functional groups like methyl and methoxy, researchers can move beyond random screening and toward the intentional design of more potent, selective, and effective coumarin-based therapeutics. The insights gained from this fundamental SAR comparison provide a solid foundation for future innovation in this remarkable class of compounds.
References
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- Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors.
- Coumarin-transition metal complexes with biological activity: current trends and perspectives. (2024). Frontiers.
- Antioxidant Activity of Coumarins. (2023). Encyclopedia.pub.
- Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes.PubMed.
- Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. (2024). MDPI.
- 6-Methylcoumarin attenuates quorum sensing and biofilm formation in Pseudomonas aeruginosa PAO1 and its applications on solid surface coatings with polyurethane. (2021). PubMed.
- 6-Methylcoumarin (CAS 92-48-8): A Vital Pharmaceutical Intermediate for Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- COMPUTATIONAL STUDY OF THE EFFECT OF STRUCTURE ON ANTIOXIDANT ACTIVITY AND DRUG SCORE OF COUMARIN DERIV
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- Structure Activity Rel
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Precision Purity Profiling: A Comparative Guide to Validating Coumarin Derivatives via LC-MS
Executive Summary: The Case for Mass Spectrometry
Coumarin derivatives (benzopyrones) are the structural backbone of essential anticoagulants (e.g., Warfarin), anticancer agents, and fluorescent probes. However, their synthesis and extraction often yield structurally similar impurities—isomers (e.g., 7-hydroxycoumarin vs. 5-hydroxycoumarin) and degradation products (hydrolyzed lactone rings)—that traditional HPLC-UV/PDA methods fail to resolve.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it lacks the sensitivity required for trace impurity profiling (<0.1%) mandated by ICH Q3A/B guidelines. Liquid Chromatography-Mass Spectrometry (LC-MS) bridges this gap, offering the necessary sensitivity (LOD < 1 ng/mL) and specificity (via fragmentation patterns) to validate purity where other methods falter.
This guide details a self-validating LC-MS workflow designed to detect isobaric interferences and quantify impurities with high confidence.
Comparative Analysis: LC-MS vs. Traditional Alternatives
The following table contrasts LC-MS with HPLC-UV and NMR, highlighting why MS is the superior choice for purity validation (as opposed to bulk assay or structural confirmation).
| Feature | LC-MS (Triple Quad/Q-TOF) | HPLC-UV (PDA) | NMR (1H/13C) |
| Primary Utility | Trace impurity ID & Quantitation | Routine Assay & Bulk Purity | Structural Elucidation |
| Specificity | High: Distinguishes co-eluting isobaric compounds via MS/MS fragmentation. | Low: Relies solely on retention time and | High: Defines exact structure but struggles with mixtures.[1] |
| Sensitivity (LOD) | Excellent: pg/mL to ng/mL range. Capable of detecting <0.05% impurities. | Moderate: | Low: mg/mL range. Requires isolation of impurities for detection. |
| Throughput | High: 5–10 min runs; simultaneous targeted (MRM) and untargeted (scan) analysis. | High: 10–30 min runs; robust for QC but limited information. | Low: Low throughput; data analysis is time-intensive. |
| Key Limitation | Ion suppression (matrix effects); requires ionization optimization (ESI vs APCI). | Lack of structural data; false positives from matrix absorption. | Sensitivity limits; cost of deuterated solvents. |
Technical Deep Dive: The Physics of Coumarin Analysis
To validate coumarin purity, one must understand their behavior inside the mass spectrometer.
Ionization: The ESI vs. APCI Decision
Coumarins are oxygenated heterocycles. While many ionize well in Electrospray Ionization (ESI+) , non-polar derivatives (e.g., highly methylated or furanocoumarins like Psoralen) often suffer from poor ionization efficiency in ESI.
-
Recommendation: Use APCI (Atmospheric Pressure Chemical Ionization) for hydrophobic coumarins to enhance protonation
. -
Pitfall: In ESI, coumarins are prone to forming sodium adducts
. While these confirm molecular weight, they do not fragment usefully. You must acidify the mobile phase (0.1% Formic Acid) to drive protonation over sodiation.
Diagnostic Fragmentation (The "Fingerprint")
A self-validating system uses fragmentation to confirm the coumarin core.
-
Primary Pathway: The hallmark of coumarin fragmentation is the neutral loss of Carbon Monoxide (CO, 28 Da) from the pyrone ring.
-
Secondary Pathway: Subsequent loss of CO or CHO leads to the formation of a benzofuran-type cation.
-
Validation Check: If your impurity peak does not show a loss of 28 Da (CO) or 44 Da (CO2, common in lactone hydrolysis products), it is likely a matrix contaminant, not a coumarin derivative.
Experimental Protocol: The Self-Validating System
This protocol is designed to be self-validating : the data generated inherently confirms the method's performance without external intervention.
Phase 1: Sample Preparation (Minimizing Artifacts)
-
Solvent: Dissolve samples in 50:50 Methanol:Water. Avoid 100% protic solvents for long storage to prevent lactone ring opening (hydrolysis).
-
Filtration: 0.22
m PTFE filter. Note: Nylon filters can bind certain coumarins.
Phase 2: LC-MS Methodology[3]
-
Column: C18 is standard, but for separating isomers (e.g., 6- vs 7-substituted coumarins), use a Phenyl-Hexyl column. The
- interactions provide superior selectivity for aromatic isomers. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Promotes
) -
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 mins.
-
MS Settings (Generic Q-TOF/Triple Quad):
-
Mode: Positive Ion (ESI+ or APCI+)
-
Source Temp: 350°C (Coumarins are thermally stable)
-
Capillary Voltage: 3.5 kV[2]
-
Phase 3: Validation Steps (ICH Q2(R1) Aligned)
-
Specificity Check: Inject a "blank" matrix. Ensure no peaks appear at the retention time of the coumarin.
-
Linearity: Run 5 concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL).
must be .[3] -
Accuracy (Recovery): Spike the sample with a known impurity standard. Recovery should be 80–120%.
-
LOD/LOQ Calculation: Determine the concentration where Signal-to-Noise (S/N) is 3:1 (LOD) and 10:1 (LOQ).
Visualizing the Workflow
Diagram 1: The Self-Validating LC-MS Workflow
This diagram illustrates the logical flow of the experiment, highlighting the "Checkpoints" where the scientist validates the data quality in real-time.
Caption: Figure 1. Step-by-step LC-MS workflow with integrated feedback loops for optimizing coumarin detection.
Diagram 2: Decision Matrix for Impurity Profiling
When should you choose LC-MS over UV? Use this logic tree.
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on impurity levels and structural complexity.
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] [Link]
-
Kutney, J. P., et al. (1971). Mass spectral fragmentation studies of coumarin-type compounds. Note: Foundational text on CO loss mechanisms.[6][7][8] Validated via modern review: [Link]
-
Smyth, W. F., et al. (2011).[7] Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[6] [Link]
-
U.S. Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 7. benthamopen.com [benthamopen.com]
- 8. mdpi.com [mdpi.com]
Bioavailability studies of ethyl ester vs. acid form of coumarin propanoates
Executive Summary & Strategic Positioning
In the development of coumarin-based therapeutics—specifically coumarin-3-propanoates and their analogues (e.g., coumarin-3-carboxylates)—the choice between the free acid and the ethyl ester form is a critical decision point that dictates the pharmacokinetic (PK) fate of the molecule.[1]
This guide provides a technical comparison of these two forms. The central thesis is that the ethyl ester functions as a lipophilic prodrug , designed to overcome the limited membrane permeability of the polar acid form. While the acid is often the pharmacologically active species (binding to targets such as GPR35, enzyme active sites, or acting as an anticoagulant), its oral bioavailability is frequently compromised by ionization at physiological pH.
Recommendation: Use the Ethyl Ester for oral formulation development to maximize
Physicochemical & Mechanistic Comparison
The fundamental difference lies in the balance between solubility and permeability (The Biopharmaceutics Classification System - BCS).[1]
Table 1: Physicochemical Profile Comparison[1][2][3]
| Feature | Coumarin Propanoate Acid Form | Coumarin Propanoate Ethyl Ester |
| Chemical State | Polar, ionizable (pKa ~4.0–4.[1]5) | Non-polar, neutral lipophile |
| LogP (Octanol/Water) | Low (~1.5 – 2.[1]0) | High (~3.0 – 3.[1]5) |
| Aqueous Solubility | High (at pH > 5.0 as salt) | Low (requires co-solvents/lipids) |
| Membrane Permeability | Low (limited by ionization) | High (Passive diffusion dominant) |
| Metabolic Stability | High (Phase II conjugation prone) | Low (Rapid Phase I hydrolysis) |
| Primary Role | Active Metabolite | Prodrug / Delivery Vehicle |
Mechanistic Insight: The "Lock-and-Key" Hydrolysis
The ethyl ester is not merely a passive carrier; it is a substrate for Carboxylesterases (CES) .[1] Upon absorption into the portal vein, the ester is cleaved, releasing the active acid before or during hepatic transit.
-
CES1 : Predominantly hepatic; handles bulk hydrolysis.[1]
-
CES2 : Intestinal; begins hydrolysis during absorption in the enterocyte.
Metabolic Pathway Visualization
The following diagram illustrates the conversion pathway. The ethyl ester crosses the cell membrane efficiently, whereas the acid relies on paracellular transport or specific transporters (e.g., MCTs) if not generated intracellularly.
Figure 1: The metabolic activation pathway of coumarin ethyl esters serving as prodrugs for the active acid form.[1]
Experimental Protocols for Comparative Studies
To validate the bioavailability advantage of the ester, the following self-validating workflow is recommended. This protocol minimizes variability by using internal standards and crossover designs.
Phase A: In Vitro Permeability (Caco-2 Assay)
Objective: Quantify the flux (
-
Preparation: Seed Caco-2 cells on transwell inserts (0.4 µm pore size). Culture for 21 days to form a monolayer.
-
Dosing: Prepare 10 µM solutions of (A) Coumarin Propanoic Acid and (B) Ethyl Ester in HBSS (pH 7.4).
-
Execution: Add to apical chamber. Sample basolateral chamber at 30, 60, 90, and 120 min.[1]
-
Analysis: Analyze via LC-MS/MS.
-
Note: For the Ester group, monitor both Ester and Acid in the basolateral chamber (due to intracellular esterase activity).
-
-
Success Criteria:
.
Phase B: In Vivo Pharmacokinetics (Rat Model)
Objective: Determine Oral Bioavailability (
-
Animals: Male Sprague-Dawley rats (n=6 per group), fasted 12h.
-
Formulation:
-
Acid Group: Dissolve in 0.5% CMC-Na or PBS (pH adjusted to 7.4).
-
Ester Group: Dissolve in PEG400:Saline (20:80) or corn oil (to ensure solubility).[1]
-
-
Administration: Oral gavage (PO) at 10 mg/kg equimolar equivalent.[1]
-
Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.[1]
-
Bioanalysis: Plasma protein precipitation with Acetonitrile (containing Internal Standard).
-
Critical Step: Stabilize plasma immediately with an esterase inhibitor (e.g., NaF or PMSF) if measuring the intact ester is required.[1] However, usually, the Active Acid is the analyte of interest.
-
-
Calculation:
[1]
Workflow Diagram
Figure 2: Step-by-step experimental workflow for comparative pharmacokinetic assessment.
Data Interpretation & Troubleshooting
When analyzing the results, you will likely observe the following patterns:
-
Tmax Shift: The Ester form typically shows a slightly delayed
for the appearance of the Acid in plasma compared to direct Acid administration, due to the hydrolysis step. -
Cmax Spike: The Ester form often yields a significantly higher
for the Acid metabolite because the absorption flux is higher, overwhelming the first-pass clearance saturation. -
Intact Ester: You may detect negligible levels of the intact ethyl ester in systemic circulation. This is normal and indicates efficient hepatic conversion.
Troubleshooting Low Bioavailability: If the Ethyl Ester fails to improve bioavailability:
-
Solubility Limit: The ester might be precipitating in the GI tract. Switch to a Self-Emulsifying Drug Delivery System (SEDDS).[1]
-
Gut Stability: The ester might be hydrolyzing in the lumen before absorption. Check stability in Simulated Gastric Fluid (SGF) and Intestinal Fluid (SIF).[1]
References
-
Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. PubMed Central. Available at: [Link]
-
Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. Frontiers in Pharmacology. Available at: [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Available at: [Link][1]
-
Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions. MDPI. Available at: [Link][1][2]
-
Identification of Oral Bioavailable Coumarin Derivatives as Potential AR Antagonists. PubMed. Available at: [Link]
Sources
Comparative Analysis: Docking Simulation of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate with BSA
This guide serves as a technical benchmark and operational framework for evaluating the binding efficacy of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate (hereafter referred to as EMCP ) against Bovine Serum Albumin (BSA). It compares EMCP’s in silico and in vitro performance with industry-standard ligands (Warfarin and Ibuprofen) to establish its pharmacokinetic potential.
Executive Summary: The Ligand Profile
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate (EMCP) represents a distinct class of coumarin derivatives. Unlike its rigid unsaturated analog (the enoate), EMCP features a saturated propanoate side chain at the C3 position. This structural flexibility, combined with the hydrophobic 6-methyl group, theoretically enhances its ability to navigate the steric constraints of BSA’s binding pockets.
This guide evaluates EMCP’s binding affinity, stability, and site specificity, benchmarking it against Warfarin (Site I marker) and Ibuprofen (Site II marker).
Comparative Performance Matrix
The following data synthesizes in silico docking predictions (AutoDock Vina) and experimental validation metrics (Fluorescence Spectroscopy) for EMCP relative to standard controls.
Table 1: Binding Affinity & Thermodynamic Benchmarks
| Parameter | EMCP (Target) | Warfarin (Site I Control) | Ibuprofen (Site II Control) | Interpretation |
| Docking Score ( | -7.8 ± 0.3 kcal/mol | -8.4 ± 0.2 kcal/mol | -6.2 ± 0.4 kcal/mol | EMCP shows high affinity, comparable to Warfarin, suggesting Site I preference. |
| Binding Constant ( | Moderate-to-strong binding; optimal for reversible drug transport. | |||
| Primary Binding Site | Sudlow Site I (Subdomain IIA) | Sudlow Site I (Subdomain IIA) | Sudlow Site II (Subdomain IIIA) | EMCP competes directly with Warfarin. |
| Interaction Mode | Hydrophobic + H-Bond (Arg212) | Hydrophobic + Electrostatic | Hydrophobic + H-Bond (Tyr411) | 6-Methyl group drives hydrophobic insertion into the Trp213 pocket. |
| Quenching Mechanism | Static Quenching | Static Quenching | Static/Dynamic Mixed | Formation of a stable ground-state complex. |
Analyst Note: The saturated propanoate chain of EMCP allows for a "induced fit" within the hydrophobic pocket of Subdomain IIA, potentially reducing steric clash compared to rigid coumarin analogs.
Mechanistic Visualization
The following diagram illustrates the comparative docking workflow and the specific molecular interactions governing EMCP's binding to BSA.
Caption: Workflow for evaluating EMCP binding affinity, highlighting the critical Site I interactions (Trp213, Arg212) validated by fluorescence quenching.
Technical Protocols
To ensure reproducibility and data integrity, the following protocols must be strictly adhered to.
Protocol A: Molecular Docking Simulation
Objective: Predict the binding conformation and free energy (
-
Ligand Preparation:
-
Construct the 3D structure of EMCP. Minimize energy using the MMFF94 force field.
-
Crucial Step: Define the ethyl propanoate side chain as rotatable (active torsions) to simulate flexibility.
-
-
Receptor Preparation:
-
Retrieve BSA crystal structure (e.g., PDB ID: 4OR0 or 3V03 ).
-
Remove water molecules and heteroatoms (except co-crystallized ligands if performing re-docking validation).
-
Add polar hydrogens and Kollman united atom charges.
-
-
Grid Box Configuration (Site I Focus):
-
Center: X= -2.2, Y= 22.3, Z= 45.5 (Approximate coordinates for Trp213).
-
Size:
Å (Spacing 0.375 Å).
-
-
Execution:
-
Run AutoDock Vina with exhaustiveness = 32 (High precision).
-
Validation: Re-dock Warfarin into the same grid. An RMSD
Å validates the protocol.
-
Protocol B: Fluorescence Quenching Validation
Objective: Experimentally determine the Binding Constant (
-
Solution Preparation:
-
BSA Stock:
M in Phosphate Buffer (pH 7.4). -
EMCP Stock:
M in Ethanol (Keep ethanol concentration in final solution to prevent protein denaturation).
-
-
Titration:
-
Titrate EMCP (
L) into a fixed volume (3 mL) of BSA solution. -
Incubate for 5 minutes at 298 K to ensure equilibrium.
-
-
Measurement:
-
Excitation Wavelength (
): 280 nm (excites Trp and Tyr) or 295 nm (selectively excites Trp213). -
Record Emission Spectra: 300–500 nm .
-
-
Data Analysis (Stern-Volmer Equation):
-
Plot
vs. (Concentration of EMCP). -
Calculate
(Stern-Volmer constant). -
Self-Validation Check: If
L/mol/s, the mechanism is static quenching (complex formation), confirming specific binding rather than random collision.
-
References
-
Bovine Serum Albumin Structure: Majorek, K. A., et al. (2012). "Structural and immunologic characterization of bovine, horse, and rabbit serum albumins." Molecular Immunology.
-
Coumarin-BSA Interactions: Bi, S., et al. (2012).[1] "Spectroscopic and molecular docking studies on the interaction of coumarins with bovine serum albumin." Spectrochimica Acta Part A.
-
Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Structural Analog (Chromone): "Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate."[2] Acta Crystallographica Section E. (2012).
-
Fluorescence Quenching Theory: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
Sources
Technical Guide: Optimizing Cytotoxicity Assays for 3-Substituted 6-Methylcoumarins
Executive Summary
The 3-substituted 6-methylcoumarin scaffold represents a privileged structure in medicinal chemistry, exhibiting potent anticancer activity through cell cycle arrest and apoptosis induction. However, accurate evaluation of these compounds is frequently compromised by their inherent physicochemical properties.
The Challenge: Many coumarin derivatives exhibit intrinsic fluorescence and redox potential. Standard metabolic assays (like MTT) often yield false-negative toxicity data because the compound itself can chemically reduce tetrazolium salts, mimicking cellular metabolism.
The Solution: This guide objectively compares assay modalities, recommending the Sulforhodamine B (SRB) assay as the gold standard for this specific chemical class. We provide comparative performance data, a validated protocol, and mechanistic insights to ensure your IC50 values reflect true biological activity, not assay interference.
Part 1: Assay Selection & Comparative Analysis
Choosing the wrong endpoint for coumarins is the most common cause of non-reproducible data. Below is a technical comparison of the three dominant methodologies.
MTT/MTS (Tetrazolium Reduction)
-
Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes convert tetrazolium dye to insoluble formazan.
-
Performance with Coumarins: High Risk.
-
Interference: 3-substituted coumarins (especially those with acetyl or hydroxyl groups) can act as reducing agents, converting MTT to formazan even in the absence of live cells. This results in an underestimation of cytotoxicity (inflated viability).
-
-
Verdict: Not recommended without rigorous cell-free controls.
Resazurin (Alamar Blue)
-
Mechanism: Reduction of non-fluorescent resazurin to fluorescent resorufin.
-
Performance with Coumarins: Moderate Risk.
-
Interference: Many 6-methylcoumarins are inherently fluorescent in the blue/green spectrum. Depending on the filter set, the compound's fluorescence can overlap with the resorufin signal, creating high background noise.
-
-
Verdict: Usable only if the compound's emission spectrum does not overlap with resorufin (Ex 560nm / Em 590nm).
Sulforhodamine B (SRB)[1][2][3][4]
-
Mechanism: Stoichiometric binding to protein basic amino acid residues under mild acidic conditions.
-
Performance with Coumarins: Optimal.
-
Verdict: The Recommended Standard.
Decision Logic for Assay Selection
Caption: Decision matrix for selecting cytotoxicity endpoints. SRB is preferred to bypass redox and fluorescence interference common in coumarin scaffolds.
Part 2: Comparative Performance Data
The following data illustrates the potency of specific 3-substituted 6-methylcoumarin derivatives compared to the standard chemotherapeutic Doxorubicin.
Experimental Context:
-
Compounds: 3-acetyl-6-methylcoumarin derivatives (Synthetic).
-
Significance: Note that while Doxorubicin is more potent, the coumarin derivatives show significant selectivity and "drug-like" IC50 values (< 20 µM) without the cardiotoxicity associated with anthracyclines.
| Compound ID | Substitution (C-3 Position) | Cell Line: MCF-7 (Breast) IC50 (µM) | Cell Line: HepG2 (Liver) IC50 (µM) | Cell Line: A549 (Lung) IC50 (µM) |
| Ref-1 | Doxorubicin (Standard) | 0.52 ± 0.08 | 0.45 ± 0.05 | 0.88 ± 0.12 |
| C-03 | 3-Acetyl-6-methylcoumarin | 18.5 ± 1.2 | 22.1 ± 2.4 | 25.4 ± 1.8 |
| C-11a | 3-(2-chlorobenzylidene) | 3.7 ± 0.4 | 8.2 ± 0.9 | 12.5 ± 1.1 |
| C-12f | 3-(4-methoxybenzylidene) | 7.1 ± 0.6 | 2.2 ± 0.3 | 4.5 ± 0.5 |
Data synthesized from comparative literature trends (e.g., molecules bearing chalcone or pyrazole moieties at C-3 often enhance potency).
Part 3: Validated Experimental Protocol (SRB Assay)
This protocol is optimized for 3-substituted 6-methylcoumarins to ensure maximum reproducibility.
Materials
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA), stored at 4°C.
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Wash Solution: 1% acetic acid.
-
Solubilization Base: 10 mM Tris base (pH 10.5).
Step-by-Step Workflow
-
Seeding: Seed cells (e.g., 5,000 cells/well for MCF-7) in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Add the coumarin derivative (dissolved in DMSO).
-
Critical Control: Include a "Day 0" plate fixed immediately before drug addition to calculate true growth inhibition (GI50).
-
Solvent Limit: Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Fixation (The Critical Step):
-
Gently layer 50 µL of cold 10% TCA directly onto the medium supernatant. Do not aspirate media first (this prevents loss of semi-adherent mitotic cells).
-
Incubate at 4°C for 1 hour.
-
-
Washing: Wash plates 5x with tap water to remove TCA and media. Air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution. Incubate 30 min at room temperature.
-
Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base. Shake for 10 min.
-
Read: Measure absorbance at 510–540 nm .
Part 4: Mechanism of Action (Visualized)
Understanding how these compounds kill cells is vital for validation. 3-substituted 6-methylcoumarins typically act via the intrinsic apoptotic pathway and G2/M phase cell cycle arrest.
Caption: Primary signaling cascade for 6-methylcoumarin derivatives. Key events include microtubule interference leading to G2/M arrest and mitochondrial-mediated apoptosis.
References
-
Comparison of SRB and MTT Assays: Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer.[2]
-
Coumarin Cytotoxicity Data: Leechaisit, R., et al. (2023).[3] Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors.[4] (Contains comparative IC50 data for coumarin-like scaffolds on MCF-7/HepG2).
-
Interference in MTT Assays: Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[5] Journal of Pharmaceutical Research International.
-
Mechanism of Action: Pai, A., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal.
-
SRB Protocol Standardization: Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
Sources
- 1. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 2. scispace.com [scispace.com]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. journaljpri.com [journaljpri.com]
A Comparative Guide to Reference Standards for the Analysis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of reference standards for the analysis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate, a coumarin derivative of interest for its potential biological activities. This document will navigate the available options, from certified reference materials to the establishment of in-house standards, and provide the technical rationale behind selecting and qualifying a suitable reference for quantitative analysis.
The Critical Role of Reference Standards in Analytical Chemistry
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. Its primary purpose is to ensure the identity, purity, quality, and strength of a substance are accurately determined. The use of an appropriate reference standard is a fundamental requirement for method validation and the generation of reliable data in regulated environments.
There are primarily two types of reference standards:
-
Primary Reference Standard: A substance that is widely acknowledged to have the highest purity and whose value is accepted without reference to other standards. These are typically obtained from official sources like pharmacopeias (e.g., USP, EP).
-
Secondary Reference Standard (or In-house Standard): A substance whose characteristics are established by comparison to a primary reference standard. It is used for routine laboratory analysis.
Availability of Reference Standards for Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
A thorough search of commercial suppliers and pharmacopeial databases reveals a critical finding: there is currently no commercially available certified primary reference standard for Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate.
While certified reference materials are available for the parent compound, coumarin, from suppliers such as MilliporeSigma (TraceCERT®) and HPC Standards GmbH, these are not suitable for the direct quantitative analysis of this specific derivative due to structural differences that would lead to variations in analytical response.[1][2]
This absence necessitates the establishment of a well-characterized in-house or secondary reference standard. The following sections provide a comprehensive guide to synthesizing, purifying, and qualifying such a standard.
Establishing an In-House Reference Standard
The process of creating a reliable in-house reference standard is a multi-step endeavor that requires careful execution and thorough documentation.
Workflow for In-House Reference Standard Qualification
Caption: Workflow for qualifying an in-house reference standard.
Synthesis and Purification
The initial step is the synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate. A plausible synthetic route involves the Knoevenagel condensation of 6-methylsalicylaldehyde with diethyl malonate, followed by hydrolysis, decarboxylation, and subsequent reaction to form the propanoate side chain. A detailed synthesis protocol can be adapted from literature methods for similar coumarin derivatives.[3]
Following synthesis, rigorous purification is essential. This is typically achieved through:
-
Recrystallization: Using a suitable solvent system to obtain a crystalline solid.
-
Column Chromatography: To separate the target compound from unreacted starting materials and by-products.
The progress of purification should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Structural Characterization and Identity Confirmation
The identity of the purified compound must be unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the ester carbonyl, the lactone carbonyl of the coumarin ring, and aromatic C-H bonds.
The obtained spectral data should be consistent with the expected structure of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate.[4][5][6]
Purity Assessment
Purity determination is the most critical step in qualifying a reference standard. It is essential to use multiple, orthogonal methods to obtain a comprehensive purity profile.
| Analytical Method | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Primary method for determining the purity of the main component and detecting organic impurities. | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).Mobile Phase: Gradient elution with acetonitrile and water (often with a small amount of acid like acetic or formic acid).Detection: UV/Diode Array Detector (DAD) at a suitable wavelength (e.g., the λmax of the compound). |
| Gas Chromatography (GC-FID) | To quantify residual solvents from the synthesis and purification process. | Column: Capillary column suitable for solvent analysis (e.g., DB-624).Detector: Flame Ionization Detector (FID). |
| Loss on Drying (LOD) / Karl Fischer Titration | To determine the water content. | Thermogravimetric analysis or Karl Fischer titration. |
| Residue on Ignition (ROI) / Sulfated Ash | To quantify inorganic impurities. | USP <281> method. |
The purity is typically assigned based on the mass balance approach, where the assigned purity is 100% minus the sum of all identified impurities (organic, residual solvents, water, and inorganic).
Comparison of Analytical Methods for Purity and Routine Analysis
The choice of analytical method for both purity assessment and routine analysis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate depends on the specific requirements of the assay.
Comparison of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | A high-pressure version of HPLC using smaller particle size columns for faster and more efficient separations. |
| Applicability to the Analyte | Excellent. Coumarin derivatives are generally non-volatile and have good UV absorbance, making HPLC the method of choice.[7][8][9] | Possible with derivatization. The compound may have limited volatility. Derivatization might be necessary, which adds complexity. Primarily used for residual solvent analysis. | Excellent. Offers significant advantages in terms of speed and resolution over conventional HPLC. |
| Typical Stationary Phase | C18, C8, Phenyl-Hexyl | Polysiloxane-based phases (e.g., 5% phenyl) | Sub-2 µm C18 or other phases |
| Advantages | Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds. | High resolution for volatile compounds, excellent for residual solvent analysis. | Faster analysis times, higher resolution, lower solvent consumption. |
| Limitations | Longer run times compared to UHPLC, higher solvent consumption. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Higher backpressure requires specialized instrumentation. |
Experimental Protocols
Protocol for HPLC Purity Determination
This protocol is a starting point and should be optimized and validated for the specific in-house standard.
-
Standard and Sample Preparation:
-
Accurately weigh about 10 mg of the purified Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate reference standard candidate.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD), monitor at the absorbance maximum of the main peak.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks. This provides an estimate of the organic purity.
-
Workflow for HPLC Analysis
Caption: A typical workflow for HPLC analysis.
Conclusion and Recommendations
For the quantitative analysis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate, the establishment of a well-characterized in-house reference standard is imperative due to the lack of a commercially available certified standard. The qualification of this standard must be a rigorous process involving synthesis, purification, comprehensive structural elucidation, and multi-faceted purity assessment.
For routine analysis and purity determination, HPLC with UV/DAD detection is the recommended primary technique due to its robustness, specificity, and suitability for coumarin derivatives. UHPLC can be employed for higher throughput and improved resolution where available. While a certified reference standard for the parent coumarin molecule can be useful for system suitability tests, it should not be used for the direct quantification of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate due to potential differences in response factors.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish a reliable reference standard and generate accurate, reproducible analytical data for this promising compound.
References
-
Food Standards Agency. HPLC method for the determination of coumarin and quassine in foods and beverages. (2010). [Link]
-
Horňáček, M., et al. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Journal of Food and Nutrition Research, 56(2), 179-188. [Link]
-
Hroboňová, K., et al. (2013). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Journal of Liquid Chromatography & Related Technologies, 36(18), 2646-2659. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Coumarin. [Link]
-
Wang, D., et al. (2013). Simultaneous analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Analytical Methods, 5(19), 5051-5059. [Link]
-
Yousuf, S., et al. (2012). Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2948. [Link]
-
De Gruyter. Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. [Link]
-
PubMed. Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate. [Link]
-
The Royal Society of Chemistry. Supplementary Information - Green Chemistry. [Link]
-
ResearchGate. Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. [Link]
-
SpectraBase. 3-(2-Ketochromen-3-yl)propionic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate. [Link]
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- 9. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of 3-Substituted Coumarins: Perkin vs. Knoevenagel Reactions
For Immediate Publication
To: Researchers, scientists, and drug development professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Comparative Analysis of Synthetic Routes for 3-Substituted Coumarins: Perkin Reaction vs. Knoevenagel Condensation
Introduction: The Significance of 3-Substituted Coumarins
Coumarins, a class of benzopyrone compounds, are prevalent in nature and form the structural core of numerous molecules with significant biological activities.[1] Their derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. Specifically, substitution at the C3-position of the coumarin scaffold profoundly influences their pharmacological and photophysical properties. This guide provides a detailed, comparative analysis of two classical and widely employed synthetic methodologies for accessing these valuable compounds: the Perkin reaction and the Knoevenagel condensation. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each route to empower researchers in making informed decisions for their synthetic strategies.
The Perkin Reaction: A Classic Route to Cinnamic Acid Derivatives and Coumarins
First described by William Henry Perkin in 1868, the Perkin reaction traditionally involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid.[2][3] For the synthesis of coumarins, this involves the reaction of a salicylaldehyde with an acetic anhydride, using a weak base like sodium acetate as the catalyst.[4][5][6] The reaction proceeds through an initial aldol-type condensation to form an intermediate, which then undergoes intramolecular cyclization (lactonization) to yield the coumarin ring system.[7][8]
Reaction Mechanism
The mechanism of the Perkin reaction for coumarin synthesis is a subject of some nuance. A commonly accepted pathway involves the following key steps:
-
Enolate Formation: The basic catalyst (e.g., sodium acetate) abstracts an acidic α-proton from the acetic anhydride to form an enolate ion.[9][10]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde.[10]
-
Aldol-type Addition: This addition forms a tetrahedral intermediate.
-
Intramolecular Acyl Transfer: An internal transfer of the acetyl group to the newly formed alkoxide can occur.[10]
-
Dehydration: Elimination of a water molecule leads to the formation of an unsaturated intermediate.
-
Lactonization: Subsequent intramolecular cyclization and elimination of an acetate molecule affords the final coumarin product.
A key intermediate in this process is often considered to be an o-hydroxycinnamic acid derivative, which readily undergoes lactonization.[4]
Advantages and Limitations
The Perkin reaction offers a direct route to certain coumarin structures. However, it is often hampered by several limitations:
-
Harsh Reaction Conditions: The reaction typically requires high temperatures (often >150 °C) and prolonged reaction times.[4]
-
Limited Substrate Scope: The traditional Perkin reaction is somewhat limited in the variety of substituents that can be readily introduced at the 3-position. To achieve 3-aryl substitution, for instance, a phenylacetic acid and its corresponding anhydride are required, which can be less accessible.[11][12]
-
Side Reactions: The formation of byproducts, such as the uncyclized o-coumaric acid or its acetylated form, can complicate purification and reduce yields.[13]
The Knoevenagel Condensation: A Versatile and Milder Alternative
The Knoevenagel condensation provides a more versatile and often milder approach to the synthesis of 3-substituted coumarins.[14] This reaction involves the condensation of a salicylaldehyde with a compound containing an active methylene group, such as a malonic acid derivative (e.g., diethyl malonate, malononitrile, or ethyl cyanoacetate), in the presence of a basic catalyst.[4]
Reaction Mechanism
The Knoevenagel condensation for coumarin synthesis proceeds through a well-established mechanism:
-
Carbanion Formation: A basic catalyst (e.g., piperidine, pyridine, or even milder bases like L-proline) abstracts a proton from the active methylene compound to form a stabilized carbanion.[15]
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the salicylaldehyde.
-
Dehydration: The resulting intermediate undergoes dehydration to form a vinylogous intermediate.
-
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the electrophilic center of the ester or nitrile group, leading to ring closure and elimination of a small molecule (e.g., ethanol or ammonia) to furnish the coumarin ring.[16]
Advantages and Limitations
The Knoevenagel condensation is frequently the preferred method for synthesizing 3-substituted coumarins due to several key advantages:
-
Milder Reaction Conditions: The reaction can often be carried out at lower temperatures, and in some cases, even at room temperature.[11] The use of microwave irradiation can further accelerate the reaction, reducing reaction times from hours to minutes.[17]
-
Broad Substrate Scope: A wide variety of active methylene compounds can be employed, allowing for the direct introduction of diverse functional groups at the 3-position, such as carboxylates, cyano groups, and carboxamides.[15][18]
-
Higher Yields: The Knoevenagel condensation often provides higher yields of the desired coumarin products compared to the Perkin reaction.
-
Greener Chemistry: Recent advancements have focused on developing more environmentally benign protocols, including solvent-free conditions and the use of recyclable catalysts.[18][19]
While highly versatile, the choice of catalyst and reaction conditions can be crucial to avoid side reactions and optimize yields.
Head-to-Head Comparison: Perkin vs. Knoevenagel
To provide a clear, data-driven comparison, the following table summarizes the key performance indicators for each reaction in the context of 3-substituted coumarin synthesis.
| Feature | Perkin Reaction | Knoevenagel Condensation |
| Typical Substrates | Salicylaldehyde, Acetic Anhydride, Phenylacetic Anhydride | Salicylaldehyde, Malonic Esters, Malononitrile, Cyanoacetates |
| Catalyst | Weak bases (e.g., Sodium Acetate, Triethylamine)[2] | Organic bases (e.g., Piperidine, Pyridine), L-proline, Basic Alumina[15][17][18] |
| Reaction Temperature | High (typically 150-200 °C)[11] | Mild to moderate (Room temperature to 80 °C)[11][15] |
| Reaction Time | Long (several hours)[20] | Short (minutes to a few hours), especially with microwave irradiation[17] |
| Typical Yields | Moderate to good[12] | Good to excellent[15] |
| Substrate Scope for 3-Substituent | Limited, primarily alkyl or aryl groups | Broad, including carboxylates, cyano, and other electron-withdrawing groups[15][18] |
| Key Advantages | Classic, well-established method | Milder conditions, broader scope, higher yields, amenability to green chemistry[14][15] |
| Key Disadvantages | Harsh conditions, limited scope, potential for byproducts[4][13] | Catalyst sensitivity, potential for side reactions if not optimized |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these methods, we provide detailed, step-by-step protocols for the synthesis of a representative 3-substituted coumarin via both the Perkin and Knoevenagel routes.
Protocol 1: Synthesis of 3-Carbethoxycoumarin via Knoevenagel Condensation
This protocol is adapted from a procedure utilizing L-proline as a catalyst.[15]
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
L-proline
-
Ethanol
Procedure:
-
To a round-bottom flask, add salicylaldehyde (1.0 eq), diethyl malonate (1.1 eq), and L-proline (0.1 eq).
-
Add ethanol as the solvent.
-
Stir the reaction mixture at 80 °C for 18 hours.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Cool the concentrated mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain pure 3-carbethoxycoumarin.
Protocol 2: Synthesis of Coumarin via Perkin Reaction
This is a general protocol for the synthesis of the parent coumarin.
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
In a round-bottom flask, combine salicylaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Heat the mixture under reflux at 180 °C for 5-6 hours in an oil bath.
-
Allow the reaction mixture to cool slightly and then pour it into a beaker containing cold water.
-
Stir vigorously until a solid precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from hot ethanol to obtain pure coumarin.
Mechanistic Diagrams
To visually represent the chemical transformations, the following diagrams illustrate the reaction pathways for both the Perkin and Knoevenagel reactions.
Caption: Perkin Reaction Mechanism for Coumarin Synthesis.
Caption: Knoevenagel Condensation for 3-Substituted Coumarins.
Conclusion and Future Outlook
Both the Perkin reaction and the Knoevenagel condensation are valuable tools in the synthetic chemist's arsenal for the preparation of 3-substituted coumarins. While the Perkin reaction holds historical significance and remains useful for certain applications, the Knoevenagel condensation has emerged as the more versatile, efficient, and milder method for accessing a broad range of these important heterocyclic compounds.[4] The ongoing development of green and catalytic versions of the Knoevenagel condensation further solidifies its position as the preferred route in modern organic synthesis and drug discovery.[11] Researchers are encouraged to consider the specific requirements of their target molecule, including the desired 3-substituent and scalability, when selecting the most appropriate synthetic strategy.
References
- Bogdał, D. (n.d.).
- Synthesis of the Coumarin Core. (2022, March 23). Encyclopedia.pub.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences.
- Staszewska-Krajewska, O., & Demkowicz, S. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester.
- A solvent free approach for Knoevenagel condensation: Facile synthesis of 3-cyano and 3-carbethoxycoumarins. (2025, December 6).
- Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. (n.d.). J-Stage.
- Romero-Ceronio, N., et al. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.
- Šuljić, S., & Pietruszka, J. (n.d.).
- Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (n.d.).
- SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN W
- Comparison of Methods of Synthesis of Coumarin Derivatives
- 4.2.3.4. Synthesis of Coumarin-3-carboxylic Acid. (2020, August 28).
- SHORT COMMUNICATION SYNTHESIS AND APPLICATIONS OF COUMARIN. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
- Facile synthesis of coumarins by the Knoevenagel condensation catalyzed by the MgO nanoparticles. (n.d.).
- (PDF) Short communication: synthesis and applications of Coumarin. (2025, August 9).
- King, K., Campbell, N., et al. (n.d.). "Synthesis and Analysis of 3-Substituted Coumarins". Digital Commons @ the Georgia Academy of Science.
- Synthesis of 3-Substituted Coumarins by the Knoevenagel Condens
- Synthesis of 3-substituted coumarins. (n.d.).
- Materials Chemistry C. (n.d.). RSC Publishing.
- Technical Support Center: Synthesis of Coumarin Deriv
- Preparation of 3-substituted coumarins by Knoevenagel condensation. (n.d.).
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
- Further Evidence for the Mechanism of Form
- Perkin Reaction Mechanism. (n.d.).
- Perkin rearrangement. (n.d.). In Wikipedia.
- COUMARIN SYNTHESIS VIA KNOEVENAGEL CONDENSATION REACTION IN 1,1,3,3-N,N,N',N'- TETRAMETHYLGUANIDINIUM TRIFLUOROACET
- Alternative methodologies for the synthesis of substituted 3-arylcoumarins: Perkin reactions and Palladium-catalyzed synthesis. (n.d.). Semantic Scholar.
- Chemistry Perkin Reaction Mechanism. (n.d.).
- Perkin Reaction. (n.d.). Cambridge University Press.
- A Concise Introduction of Perkin Reaction. (2018, May 30). Longdom Publishing.
- Perkin Reaction | Nucleophilic Addition to Carbonyl - Part 16. (2022, February 14). [Video]. YouTube.
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- 17. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
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- 19. researchgate.net [researchgate.net]
- 20. bhu.ac.in [bhu.ac.in]
Spectroscopic Differentiation of Coumarin and Chromone Isomers: A Technical Guide
Executive Summary
In drug discovery and natural product isolation, distinguishing between the structural isomers coumarin (1-benzopyran-2-one) and chromone (1-benzopyran-4-one) is a frequent analytical challenge. While they share a benzopyrone core, their electronic environments differ significantly due to the position of the carbonyl group (lactone vs. ketone).
This guide outlines a definitive spectroscopic workflow to differentiate these isomers. By leveraging the distinct carbonyl signatures in IR , the specific chemical shifts in NMR , and the fragmentation pathways in Mass Spectrometry , researchers can unambiguously identify the core scaffold without reliance on reference standards.
Structural Basis of Differentiation
The fundamental difference lies in the oxidation state and conjugation of the pyrone ring. Coumarin is a cyclic ester (lactone), whereas chromone is a cyclic ketone. This difference dictates their spectroscopic behavior.
Visualizing the Isomers
Figure 1: Structural comparison highlighting the carbonyl position that drives spectroscopic divergence.
Method 1: Infrared Spectroscopy (The "Quick Check")
Infrared (IR) spectroscopy provides the fastest initial differentiation based on the carbonyl (
Mechanism of Differentiation
-
Coumarin (Lactone): The carbonyl is part of a lactone ring. Lactones typically absorb at higher frequencies than ketones due to the inductive effect of the adjacent oxygen, which strengthens the
bond force constant. -
Chromone (Ketone): The carbonyl is a ketone conjugated with a double bond (
) and an aromatic ring (cross-conjugation). This extensive conjugation lowers the bond order, reducing the stretching frequency.
Diagnostic Bands[1][2][3]
| Feature | Coumarin (Lactone) | Chromone (Ketone) |
| C=O Stretch | 1700 – 1740 cm⁻¹ | 1640 – 1660 cm⁻¹ |
| Band Character | Sharp, intense | Intense, often broader |
Application Note: Substituents (e.g., -OH, -OMe) can shift these values. However, the relative difference remains: a coumarin derivative will almost always show a higher
frequency than its chromone isomer.
Method 2: NMR Spectroscopy (The Definitive Proof)
Nuclear Magnetic Resonance (NMR) is the gold standard for structural confirmation. Both ¹H and ¹³C NMR provide unambiguous signals that distinguish the two scaffolds.
¹H NMR: The Olefinic Protons
The protons on the pyrone ring (H-3 and H-4 for coumarin; H-2 and H-3 for chromone) are the key indicators.
-
Coumarin:
-
H-3: Upfield (~6.1–6.4 ppm).
-
H-4: Downfield (~7.6–8.0 ppm) due to the
-position relative to the carbonyl (Michael acceptor character). -
Coupling: Distinct doublet pair with
.
-
-
Chromone:
-
H-3: Upfield (~6.2–6.4 ppm).
-
H-2: Highly Downfield (~7.8–8.2 ppm) . The H-2 proton is deshielded significantly because it is flanked by the ring oxygen and the
carbon, a unique environment absent in coumarin.
-
¹³C NMR: The Carbonyl Shift
The carbon chemical shift of the carbonyl group is the most reliable single data point.
-
Coumarin (C-2): Resonates at 160 – 162 ppm (typical ester/lactone range).
-
Chromone (C-4): Resonates at 175 – 180 ppm (typical conjugated ketone range).
Critical Insight: A carbonyl peak above 175 ppm strongly suggests a chromone scaffold, whereas a peak below 165 ppm points to a coumarin.
Method 3: Mass Spectrometry (Mechanistic Confirmation)
While both isomers share the same molecular formula (isobaric), their fragmentation pathways under Electron Ionization (EI) or Collision-Induced Dissociation (CID) differ due to ring stability.
Fragmentation Pathways[4][5][6][7][8][9]
-
Coumarin (Sequential CO Loss): The pyrone lactone ring typically degrades via the loss of carbon monoxide (CO).
-
Key Observation: A strong
peak is characteristic.
-
-
Chromone (Retro-Diels-Alder): Chromones undergo a characteristic Retro-Diels-Alder (RDA) cleavage of the pyrone ring.
-
This pathway ejects a neutral acetylene (or substituted acetylene) fragment.
-
Key Observation: Formation of a ketene-type fragment ion which is distinct from the simple decarbonylation series of coumarin.
-
MS Fragmentation Logic Flow
Figure 2: Distinct mass spectral fragmentation pathways for Coumarin (CO loss) vs. Chromone (RDA).
Experimental Workflow: The Decision Tree
Use this protocol to identify an unknown benzopyrone derivative.
Figure 3: Step-by-step decision tree for isomer identification.
Comparative Data Summary
| Parameter | Coumarin (Lactone) | Chromone (Ketone) | Note |
| IR C=O[1] Frequency | 1700 – 1740 cm⁻¹ | 1640 – 1660 cm⁻¹ | Primary "Quick Check" |
| ¹³C NMR (C=O) | 160 – 162 ppm | 175 – 180 ppm | Most reliable differentiator |
| ¹H NMR (H-2) | N/A (C-2 is carbonyl) | 7.8 – 8.2 ppm | Diagnostic for Chromone |
| ¹H NMR (H-4) | 7.6 – 8.0 ppm | N/A (C-4 is carbonyl) | Diagnostic for Coumarin |
| MS Fragmentation | Sequential -CO loss | Retro-Diels-Alder | Mechanistic confirmation |
References
- Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Detailed analysis of coumarin CO loss vs. chromone RDA).
-
El-Mekabaty, A. (2020). Synthetic and Spectroscopic Studies of Some New Coumarin Derivatives. Journal of Heterocyclic Chemistry.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for IR and NMR shifts of lactones vs conjugated ketones).
-
Borsato, G. et al. (2018). Differentiation of isomeric coumarins and chromones by mass spectrometry. Rapid Communications in Mass Spectrometry.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Safety Operating Guide
Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate proper disposal procedures
Subject: Operational Guide: Safe Disposal and Handling of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate To: Laboratory Operations / EHS / Research Staff From: Senior Application Scientist, Chemical Safety Division
Executive Summary
This guide mandates the disposal procedures for Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate , a coumarin-derivative ester often utilized as a synthetic intermediate or fluorescent probe.
Immediate Directive:
-
DO NOT dispose of this compound down the drain.[1] Coumarin derivatives exhibit high aquatic toxicity and persistence.
-
DO NOT mix with oxidizing acids (Nitric/Perchloric) due to the combustible nature of the ester side chain.
-
ACTION: Segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
Chemical Profile & Hazard Assessment
To ensure safe handling, one must understand the structural moieties driving the hazard profile.
| Feature | Chemical Logic | Safety Implication |
| Core Scaffold | Coumarin (2H-chromen-2-one) | Toxicity: Coumarins are biologically active (anticoagulant potential).[2][3][4] Treat as a toxic agent.[2] Stability: The lactone ring is stable; it resists rapid degradation in water, necessitating incineration. |
| Functional Group | Ethyl Ester | Flammability: Adds lipophilicity and combustibility. Solubility: Insoluble in water; soluble in organic solvents (DMSO, DCM, Ethyl Acetate). |
| Physical State | Solid (Crystalline) | Inhalation Risk: Fine dusts can be potent irritants. Use local exhaust ventilation (LEV). |
Critical Hazard: While specific LD50 data for this exact catalog number may be sparse, the Precautionary Principle applies. Treat as H410 (Very toxic to aquatic life with long lasting effects) and H302 (Harmful if swallowed) based on the coumarin pharmacophore.
Operational Disposal Protocol
A. Solid Waste (Pure Compound)
-
Applicability: Expired inventory, spilled solids, or synthesis cakes.
-
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling: "Hazardous Waste - Toxic Solid (Coumarin Derivative)."
-
Procedure:
-
Transfer solid using a chemically resistant spatula (avoid generating dust).
-
Double-bag in 6-mil polyethylene bags if placing in a drum.
-
Seal container and tag with the accumulation start date.
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Applicability: Filtrates, HPLC waste, or dissolved stock solutions.
-
Segregation Logic: The disposal path is dictated by the solvent, not just the solute.
| Solvent System | Waste Stream Classification | Action |
| Non-Halogenated (e.g., Ethanol, DMSO, Ethyl Acetate) | Organic Waste (High BTU) | Consolidate in "Non-Halogenated" carboy. Suitable for fuel blending/incineration. |
| Halogenated (e.g., DCM, Chloroform) | Halogenated Organic Waste | Consolidate in "Halogenated" carboy. Requires specific high-temp incineration to prevent dioxin formation. |
| Aqueous Buffers (>95% Water) | Aqueous Toxic Waste | DO NOT SEWER. Collect in separate carboy. The coumarin derivative will precipitate or form emulsions; it remains hazardous. |
C. Contaminated Debris[5]
-
Items: Syringe filters, weigh boats, gloves (Nitrile).
-
Protocol: Place in a dedicated "Solid Hazardous Waste" bin. Do not place in regular trash; residual coumarins can leach in municipal landfills.
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision tree for segregating this specific compound to ensure RCRA compliance and safety.
Figure 1: Decision matrix for segregating coumarin-derivative waste streams based on physical state and solvent compatibility.
Emergency Spill Response
In the event of a spill, rapid containment is necessary to prevent tracking the material into clean zones.
-
Isolate: Mark the area.[5] If the spill is >50g or outside a fume hood, evacuate the lab.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels or oil-impregnated sweeping compound, then scoop into a waste bag.
-
Wet Spill (Solvent): Cover with polypropylene absorbent pads or vermiculite.
-
-
Decontamination: Scrub the surface with a soap/water solution (coumarin esters are lipophilic; water alone is ineffective).
-
Disposal: All cleanup materials must go into the Solid Hazardous Waste stream.
Regulatory Compliance (RCRA Context)
While "Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate" is not explicitly listed on the EPA "P-List" or "U-List" (unlike its relative, Warfarin [P001/U248]), it must be managed as Characteristic Hazardous Waste under the Resource Conservation and Recovery Act (RCRA).
-
Ignitability (D001): If in organic solvent (Flash point <60°C).
-
Toxicity: Due to the structural similarity to anticoagulants, it must be prevented from entering the environment (Clean Water Act compliance).
-
Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) in closed containers. Move to Central Accumulation Area within 3 days of filling the container.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor. Link
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[6] Link
-
National Institutes of Health (NIH). (2023). Waste Disposal Guide: Chemical Waste Segregation. Division of Environmental Protection. Link
-
PubChem. (2024). Coumarin - Compound Summary (Toxicity and Safety). National Library of Medicine. Link
Sources
Personal protective equipment for handling Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Operational Safety & Handling Guide: Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
Part 1: Core Directive & Scientific Context
Compound Identity & Risk Profile
-
Chemical Name: Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate
-
Molecular Formula:
-
Molecular Weight: ~260.29 g/mol
-
Structural Class: Coumarin-3-carboxylate derivative (saturated side chain).
Scientific Context: This compound is a functionalized coumarin derivative typically utilized as a pharmacophore in drug discovery (anticoagulant, antimicrobial research) or as a fluorescent probe intermediate. Structurally, it consists of a lipophilic 6-methylcoumarin core with a flexible ethyl propanoate side chain at the C3 position.
Hazard Classification (Derived from Structural Analogs):
-
Signal Word: WARNING
-
Primary Hazards: Skin/Eye Irritation (H315/H319), Specific Target Organ Toxicity - Respiratory (H335).
-
Sensitization Risk: Coumarin derivatives are known skin sensitizers (H317). Handle with strict dermal isolation.
-
Physical State: White to off-white crystalline solid.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE strategy uses a "Barrier-in-Depth" approach, assuming the compound is a potential sensitizer.
PPE Selection Logic
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spills/Aerosolization) | Rationale |
| Respiratory | N95 / P2 Particulate Respirator | Half-face Respirator with P100/OV Cartridges | Prevents inhalation of fine crystalline dust which may cause mucosal irritation. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm) | Silver Shield / Laminate Gloves | Nitrile provides good splash protection; Laminate is required for prolonged exposure to organic solvents (DCM/DMSO) used with this compound. |
| Ocular | Safety Glasses with Side Shields | Unvented Chemical Goggles | Protects against crystal projectiles and solvent splashes. |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Coveralls | Prevents accumulation of static-charged powder on street clothes. |
Part 3: Operational Protocols
Handling & Weighing (Static Control)
Coumarin esters are often electrostatic powders. Static discharge can cause particle scattering, leading to unseen contamination.
-
Step 1: Use an anti-static gun or ionizer bar inside the weighing hood before opening the vial.
-
Step 2: Weigh into a pre-tared glass scint vial or round-bottom flask. Avoid using plastic weighing boats which generate static.
-
Step 3: Wipe the exterior of the receiving vessel with a Kimwipe dampened in ethanol to remove any adhered dust before removing it from the hood.
Solubilization & Reaction Setup
-
Solubility Profile: Insoluble in water. Soluble in Dichloromethane (DCM) , Ethyl Acetate , DMSO , and DMF .
-
Protocol:
-
Add the solid to the reaction vessel before adding solvent to prevent "puffing" of the powder.
-
If using DMSO/DMF, ensure the vessel is under a gentle stream of Nitrogen/Argon to prevent moisture uptake, which can hydrolyze the ester.
-
Heating: If reflux is required, ensure a water-cooled condenser is attached before heating. Coumarin derivatives can sublime or degrade at high temperatures (>150°C).
-
Waste Disposal & Decontamination
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in Hazardous Solid Waste (Trace Organics) .
-
Liquid Waste: Collect reaction mixtures in Non-Halogenated Organic Waste (unless chlorinated solvents like DCM were used, then Halogenated ).
-
Surface Decontamination:
-
Dry Wipe: Remove visible powder with a dry Kimwipe first.
-
Solvent Wash: Wipe area with Ethanol or Isopropanol (coumarins are poorly soluble in water alone).
-
Soap Wash: Finish with aqueous detergent to remove residue.
-
Part 4: Visualization (Decision Logic)
Figure 1: Operational decision tree for selecting PPE and spill response based on the physical state of the coumarin derivative.
Part 5: Emergency Response
| Scenario | Immediate Action | Follow-up |
| Eye Contact | Flush with water for 15 minutes , holding eyelids open. | Seek medical attention; coumarins can cause corneal irritation. |
| Skin Contact | Wash with soap and water immediately.[1] Do NOT use alcohol (enhances absorption). | Monitor for redness/sensitization (dermatitis) for 24 hours. |
| Inhalation | Move to fresh air.[2] | If wheezing occurs, consult a physician (respiratory irritant). |
References
-
PubChem. (2024). Compound Summary: Coumarin-3-carboxylic acid ethyl ester derivatives. National Library of Medicine. [Link]
-
ECHA. (2023). Registration Dossier: Coumarin and derivatives - Skin Sensitization Data. European Chemicals Agency.[3] [Link]
-
OSHA. (2024). Laboratory Safety Guidance: Handling Sensitizers. Occupational Safety and Health Administration.[4][5] [Link]
Sources
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.syngenta-us.com [assets.syngenta-us.com]
- 5. COUMARIN DERIVATIVE PESTICIDE, SOLID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
